N-(3,4-dimethylphenyl)propanamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
22835-89-8 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
PLMXIUPNZHAGEM-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)C |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"N-(3,4-dimethylphenyl)propanamide" synthesis pathway
An In-depth Technical Guide to the Synthesis of N-(3,4-dimethylphenyl)propanamide
Abstract
This guide provides a comprehensive technical overview of a robust and widely applicable pathway for the synthesis of this compound, a substituted aromatic amide. The primary focus is on the nucleophilic acyl substitution reaction between 3,4-dimethylaniline and propanoyl chloride. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines methods for purification and characterization of the final product. The content is structured to serve as a practical resource for researchers and professionals in organic synthesis and drug development, emphasizing the rationale behind procedural steps to ensure reproducibility and high-yield outcomes.
Introduction and Strategic Overview
This compound belongs to the N-aryl amide class of compounds, which are significant structural motifs in medicinal chemistry and material science. The synthesis strategy for such molecules must be efficient, high-yielding, and readily scalable. The most direct and reliable method for forming the amide bond in this context is the acylation of a primary aromatic amine with an acyl chloride.[1][] This reaction, often performed under Schotten-Baumann conditions, is favored for its rapid reaction rates and high conversion at ambient temperatures.[1]
The selected pathway involves the reaction of 3,4-dimethylaniline with propanoyl chloride. This choice is predicated on the high electrophilicity of the acyl chloride's carbonyl carbon, which makes it highly susceptible to nucleophilic attack by the amine.[3][4]
Core Synthesis Pathway: Nucleophilic Acyl Substitution
The formation of this compound from 3,4-dimethylaniline and propanoyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism.[3][5][6]
Mechanistic Breakdown
The reaction can be dissected into three critical stages:
-
Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acting as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride.[3][5] This disrupts the carbonyl π-bond, forcing the electrons onto the oxygen atom and forming a tetrahedral intermediate with a positively charged nitrogen and a negatively charged oxygen.[5]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair from the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a stable leaving group.[5][6]
-
Deprotonation: The resulting protonated amide is neutralized by a base. In the absence of an auxiliary base, a second equivalent of the 3,4-dimethylaniline starting material serves this purpose, abstracting the proton from the nitrogen to yield the final, neutral this compound and 3,4-dimethylammonium chloride as a byproduct.[3][7] To conserve the primary amine, a non-nucleophilic tertiary amine such as triethylamine or pyridine is often added.[1]
The mechanism is visually detailed in the diagram below.
Caption: Reaction mechanism for N-aryl amide synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 1.0 eq |
| Propanoyl Chloride | C₃H₅ClO | 92.52 | 1.1 eq |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.2 eq |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Hydrochloric Acid (1M) | HCl | - | For wash |
| Sat. Sodium Bicarbonate | NaHCO₃ | - | For wash |
| Brine | NaCl (aq) | - | For wash |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylaniline (1.0 eq) and dichloromethane (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirring solution.
-
Acylation: Add propanoyl chloride (1.1 eq) dropwise to the cold solution over 10-15 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature.[] A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 8-16 hours to ensure completion.[1]
-
Work-up & Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation of Crude Product: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Caption: Experimental workflow for synthesis and purification.
Purification and Characterization
Purification by Recrystallization
While amides can be sensitive to decomposition on silica gel, recrystallization is an effective and preferred method for purification.[8]
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a good starting point for N-aryl amides.[8][9] A mixed solvent system, such as ethyl acetate/hexanes, can also be effective.[10]
-
Procedure: Dissolve the crude solid in a minimal amount of boiling ethanol. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry thoroughly.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol [9] |
| Appearance | White to off-white solid |
| Melting Point | 114 °C[9] |
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the amide functional group: a strong C=O stretching vibration (Amide I band) around 1650 cm⁻¹ and an N-H stretching vibration near 3300 cm⁻¹.[11]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide structural confirmation. Expected signals include:
-
Two singlets for the two non-equivalent aromatic methyl groups.
-
Signals corresponding to the aromatic protons.
-
A broad singlet for the N-H proton.
-
An ethyl group pattern: a quartet for the -CH₂- group adjacent to the carbonyl and a triplet for the terminal -CH₃ group.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.
Conclusion
The synthesis of this compound via the acylation of 3,4-dimethylaniline with propanoyl chloride is a highly efficient and reliable method. The procedure is straightforward, utilizing common laboratory reagents and techniques. The underlying nucleophilic acyl substitution mechanism is well-understood, allowing for predictable outcomes. Proper execution of the experimental and purification protocols outlined in this guide will consistently yield a high-purity product suitable for further application in research and development.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of propanamide. Retrieved from [Link]
-
Vaia. (n.d.). Predict the product, if any, of the reaction between propanoyl chloride and the following reagents. Retrieved from [Link]
-
Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. Retrieved from [Link]
-
Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pearson.com [pearson.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vaia.com [vaia.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 22835-89-8 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
"N-(3,4-dimethylphenyl)propanamide" chemical properties and structure
An In-Depth Technical Guide to N-(3,4-dimethylphenyl)propanamide
This guide provides a comprehensive technical overview of this compound, a substituted amide of significant interest in synthetic chemistry and drug development research. We will delve into its core chemical properties, established synthesis protocols, and safety considerations, offering field-proven insights for researchers and scientists.
Core Chemical Identity
This compound is a secondary amide characterized by a propanamide group attached to a 3,4-dimethylaniline moiety. This structure serves as a valuable scaffold in medicinal chemistry and materials science.
Structural Representation
The molecular structure consists of a benzene ring substituted with two methyl groups at positions 3 and 4, and a propanamide group at position 1.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
A summary of the key properties of this compound is provided below. These values are critical for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| CAS Number | 22960-77-0 | |
| Appearance | Solid (predicted) | |
| XLogP3-AA | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
Synthesis Protocol: Amidation of 3,4-Dimethylaniline
The most direct and common method for synthesizing this compound is through the acylation of 3,4-dimethylaniline with a propanoylating agent, such as propanoyl chloride or propanoic anhydride. This is a classic nucleophilic acyl substitution reaction.
Rationale and Mechanism
The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propanoylating agent. A base, such as pyridine or triethylamine, is typically included to neutralize the HCl byproduct, driving the reaction to completion. The choice of an acid scavenger is critical to prevent the protonation of the starting aniline, which would render it non-nucleophilic.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylaniline (1.0 eq) and a suitable base like triethylamine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Acylation: Cool the solution to 0°C using an ice bath. Add propanoyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess base and unreacted aniline, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Potential Applications and Pharmacological Context
While specific applications for this compound are not extensively documented in mainstream literature, its structural motifs are present in a variety of biologically active molecules. Amide-containing compounds are a cornerstone of medicinal chemistry. For instance, related N-substituted propanamide derivatives have been investigated for their potential as enzyme inhibitors[2]. The 3,4-dimethylphenyl group is a feature in various pharmaceutical agents, valued for its lipophilic character which can influence a molecule's pharmacokinetic profile.
Further research could explore this compound as a building block for more complex molecules or screen it for biological activities, such as analgesic, anti-inflammatory, or antimicrobial properties.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3][4]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[5] In case of contact, rinse the affected area thoroughly with water.[6] Wash hands thoroughly after handling.[3][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
This compound is a well-defined chemical entity with straightforward synthesis. Its value lies in its potential as an intermediate or scaffold for the development of novel compounds in drug discovery and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to utilize this compound in their scientific endeavors.
References
-
PubChem. (n.d.). 3-(3,4-Dimethylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives.... Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]
Sources
An In-Depth Technical Guide to N-(3,4-dimethylphenyl)propanamide
CAS Number: 22835-89-8
This guide provides a comprehensive technical overview of N-(3,4-dimethylphenyl)propanamide, a chemical compound with potential applications in research and development, particularly within the pharmaceutical and life sciences sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and potential utility.
Introduction and Chemical Identity
This compound is an amide derivative characterized by a propanamide group attached to a 3,4-dimethylphenyl moiety. Its unique structural features make it a subject of interest for chemical synthesis and potential biological evaluation.
Molecular Structure:
Chemical Structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 22835-89-8 | Internal Database |
| Molecular Formula | C₁₁H₁₅NO | Calculated |
| Molecular Weight | 177.24 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water is expected. | Predicted |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acylation of 3,4-dimethylaniline with a propanoylating agent. This reaction is a standard method for amide bond formation.
Synthetic Pathway
The most common and efficient laboratory-scale synthesis involves the reaction of 3,4-dimethylaniline with propionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
N-(3,4-dimethylphenyl)propanamide: Mechanistic Profile & Experimental Applications
[1]
Executive Summary
This compound (CAS: 22835-89-8) is an anilide compound structurally analogous to the widely used herbicide Propanil (3',4'-dichloropropionanilide).[1] While Propanil is a potent inhibitor of Photosystem II (PSII), the dimethyl analog serves as a vital Structure-Activity Relationship (SAR) probe .[1] Its primary utility lies in comparative mechanistic studies—demonstrating the role of halogen bonding in D1 protein interactions—and as a substrate for Aryl Acylamidase (AAA) enzymes.[1]
For researchers, this compound represents a "metabolic key" to understanding amide hydrolysis rates and the bioactivation of xylidine-based toxicants.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 3',4'-Dimethylpropionanilide; Propanil-dimethyl analog |
| CAS Number | 22835-89-8 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| LogP (Predicted) | ~2.5 (Lipophilic) |
| Solubility | Low in water; Soluble in EtOH, Acetone, DMSO |
| Structural Class | Acylanilide (Amide) |
Mechanism of Action (MOA)[1][8]
The biological activity of this compound is bifurcated into Phytotoxic Potential (Plant Systems) and Metabolic Bioactivation (Mammalian/Bacterial Systems).
Phytotoxicity: Photosystem II Inhibition (Comparative SAR)
Like its chlorinated counterpart Propanil, this molecule targets the QB binding niche on the D1 protein (PsbA) of the Photosystem II complex.[1]
-
Mechanism: It competes with plastoquinone (PQ) for the QB site.[1]
-
Binding Dynamics:
-
Propanil (Active): The chlorine atoms at 3,4-positions function as electron-withdrawing groups and participate in specific halogen interactions within the hydrophobic pocket.[1]
-
Dimethyl Analog (Weak/Inactive): The methyl groups are electron-donating and bulkier. This steric clash and lack of halogen bonding significantly reduce binding affinity (
), often rendering the compound weakly active or inactive as a herbicide.[1]
-
-
Research Utility: Used to prove that steric fit alone is insufficient for potent herbicidal activity; electronic factors (sigma constants) are critical.[1]
Metabolic MOA: Aryl Acylamidase Hydrolysis
The defining mechanism in biological systems is its hydrolysis by Aryl Acylamidases (AAA) (EC 3.5.1.13).[1]
-
Enzymatic Attack: The enzyme targets the carbonyl carbon of the amide bond.[1]
-
Reaction:
-
Significance:
Toxicological Mechanism: Methemoglobinemia
Upon hydrolysis, the released 3,4-dimethylaniline (3,4-xylidine) drives the toxicity profile.[1]
Visualization: Metabolic & Signaling Pathways[1]
Figure 1: Dual pathway illustrating weak PSII interaction (top) and the dominant hydrolytic bioactivation pathway leading to toxicity (bottom).[1]
Experimental Protocols
Protocol A: Chemical Synthesis (Schotten-Baumann)
Purpose: High-yield generation of this compound for testing.[1]
-
Reagents:
-
Procedure:
-
Dissolve 3,4-dimethylaniline and Et₃N in DCM in a round-bottom flask. Cool to 0°C.[1][2]
-
Add Propionyl chloride dropwise over 15 minutes under inert atmosphere (N₂).
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Add water (20 mL). Separate organic layer.[1][3][2][4]
-
Wash: 1M HCl (remove unreacted amine), then Sat. NaHCO₃, then Brine.[1]
-
Dry/Concentrate: Dry over MgSO₄, filter, and rotary evaporate.
-
Recrystallization: Purify using Ethanol/Water mixture.[1]
-
Protocol B: Enzymatic Hydrolysis Assay
Purpose: Determine kinetic constants (
-
System: Purified Aryl Acylamidase (from Pseudomonas or Rice leaf extract).[1]
-
Reaction Mix:
-
Detection (Colorimetric):
-
Incubate at 30°C for 15 mins.
-
Stop reaction with 10% TCA.[1]
-
Derivatization: Add 1% p-dimethylaminobenzaldehyde (PDAB) in ethanol/HCl (Ehrlich’s reagent).
-
Measurement: Measure Absorbance at 450 nm (detects Schiff base of 3,4-dimethylaniline).
-
-
Analysis: Plot rate vs. concentration (Michaelis-Menten) to determine specificity relative to Propanil.
Safety & Handling (SDS Summary)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22835-89-8. Retrieved from [Link]
-
Hoagland, R. E., & Zablotowicz, R. M. (2001). Aryl Acylamidase: An Enzyme for Hydrolysis of Anilide Herbicides.[1] Pesticide Biochemistry and Physiology.[1] (Contextual grounding for Amidase protocol).
Sources
Deconstructing N-(3,4-dimethylphenyl)propanamide: A Spectroscopic Guide
Foreword: Navigating Spectroscopic Frontiers
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this analytical endeavor, providing a detailed narrative of a molecule's architecture. This technical guide is dedicated to a comprehensive exploration of the spectroscopic characteristics of N-(3,4-dimethylphenyl)propanamide, a molecule of interest within contemporary research spheres.
It is important to note that while a complete set of experimentally-derived spectra for this compound is not publicly available, this guide will leverage high-quality data from the closely related analogue, N,N-Dimethyl 3-(3,4-dimethylphenyl)propanamide , in conjunction with foundational spectroscopic principles, to provide a robust and predictive analysis. This approach not only offers a detailed projection of the expected spectral features of the target molecule but also serves as a valuable instructional tool for researchers engaged in the characterization of similar N-aryl amides. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the spectroscopic data of this compound and its congeners.
Molecular Blueprint: Structure and Anticipated Spectroscopic Behavior
This compound is a secondary amide featuring a propanamide moiety attached to a 3,4-dimethylphenyl ring. This structure presents several key features that will manifest distinctively in its various spectra.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. For this compound, we can predict a spectrum with distinct signals for the aromatic protons, the amide proton, the ethyl group of the propanamide chain, and the two methyl groups on the aromatic ring.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.0 | Multiplet | 3H | Aromatic protons |
| ~ 7.5 (broad) | Singlet | 1H | N-H (amide) |
| ~ 2.4 | Quartet | 2H | -CO-CH₂-CH₃ |
| ~ 2.2 | Singlet | 6H | Ar-CH₃ |
| ~ 1.2 | Triplet | 3H | -CO-CH₂-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.3 - 7.0 ppm): The three protons on the dimethylphenyl ring will exhibit complex splitting patterns due to their coupling with each other. The exact chemical shifts will be influenced by the electron-donating nature of the methyl groups and the amide substituent.
-
Amide Proton (δ ~7.5 ppm): The N-H proton of the secondary amide is expected to appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent and concentration due to hydrogen bonding.[1]
-
Propanamide Chain: The methylene group (-CH₂-) adjacent to the carbonyl will appear as a quartet due to coupling with the neighboring methyl group. The terminal methyl group (-CH₃) will be a triplet, coupled to the adjacent methylene group. This characteristic ethyl pattern is a key identifier.[2]
-
Aromatic Methyl Groups (δ ~2.2 ppm): The two methyl groups attached to the aromatic ring are in similar electronic environments and are expected to appear as a single, sharp singlet integrating to six protons.
Workflow for ¹H NMR Data Acquisition and Analysis
Caption: Standard workflow for ¹H NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information on the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks for each unique carbon.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 173 | C=O (amide carbonyl) |
| ~ 138 - 120 | Aromatic carbons |
| ~ 30 | -CO-CH₂-CH₃ |
| ~ 20 | Ar-CH₃ |
| ~ 10 | -CO-CH₂-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~173 ppm): The amide carbonyl carbon is characteristically deshielded and appears at a high chemical shift.[3]
-
Aromatic Carbons (δ ~138 - 120 ppm): The six carbons of the dimethylphenyl ring will give rise to several signals in this region. The carbons directly attached to the nitrogen and methyl groups will have distinct chemical shifts from the other aromatic carbons.
-
Propanamide and Methyl Carbons: The carbons of the ethyl group and the aromatic methyl groups will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.[4]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amide |
| ~ 3100 - 3000 | C-H Stretch (sp²) | Aromatic |
| ~ 2960 - 2850 | C-H Stretch (sp³) | Aliphatic |
| ~ 1660 | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1540 | N-H Bend (Amide II) | Secondary Amide |
| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |
Interpretation of the IR Spectrum:
-
Amide Bands: The most characteristic absorptions for a secondary amide are the N-H stretch, a sharp to moderately broad peak around 3300 cm⁻¹, the strong C=O stretch (Amide I band) around 1660 cm⁻¹, and the N-H bend (Amide II band) around 1540 cm⁻¹.[5][6]
-
Aromatic and Aliphatic C-H Stretches: The spectrum will also show C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the ethyl and methyl groups (below 3000 cm⁻¹).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.
Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 177 | [M]⁺ (Molecular Ion) |
| 120 | [M - C₃H₅NO]⁺ |
| 106 | [M - C₃H₅NO + CH₃]⁺ |
| 57 | [C₃H₅O]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of this compound (177.24 g/mol ).
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. A common fragmentation pathway for amides is the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of an acylium ion. Another likely fragmentation is the loss of the propanamide side chain, resulting in a fragment corresponding to the dimethylaniline cation.[7]
Proposed Fragmentation Pathway in Mass Spectrometry
Caption: A simplified proposed fragmentation pathway.
Experimental Protocols
General Procedure for Spectroscopic Analysis:
A sample of this compound would be synthesized and purified to a high degree. For NMR analysis, the sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[2] For IR analysis, the sample could be analyzed as a thin film on a salt plate or as a KBr pellet. For mass spectrometry, the sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography, and ionized using a suitable technique such as electron ionization (EI).
Conclusion: A Unified Spectroscopic Portrait
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they create a detailed and unambiguous picture of the molecule. This guide, by leveraging predictive analysis based on a close structural analogue and fundamental principles, provides a robust framework for researchers to interpret the spectroscopic data of this compound and to apply these principles to the elucidation of other novel molecules.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- de Oliveira, A. C. C., et al. (2023). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. Molecules, 28(2), 733.
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]
-
NIST. (n.d.). Propanamide, N-phenyl-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of amide proton peaks of PAS in DMF-d 7 /CCl 4 (3/7,.... Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. docbrown.info [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. docbrown.info [docbrown.info]
- 6. mdpi.com [mdpi.com]
- 7. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Solubility Profile & Characterization of N-(3,4-dimethylphenyl)propanamide
[1][2]
Part 1: Executive Summary & Physicochemical Identity
N-(3,4-dimethylphenyl)propanamide is a lipophilic N-arylamide.[1][2] Structurally, it consists of a 3,4-xylidine moiety acylated with a propionyl group. It serves as a structural analog to the widely used herbicide Propanil (N-(3,4-dichlorophenyl)propanamide) and the parent molecule Propionanilide .[1][2]
Understanding its solubility landscape is critical for three primary workflows:
-
Synthetic Purification: Identifying anti-solvents for recrystallization.[2]
-
Analytical Standards: Preparing stable stock solutions for HPLC/GC.
-
Biological Assays: Ensuring complete dissolution in carrier solvents (DMSO/DMF) before aqueous dilution.
Chemical Identity & Predicted Properties[1][3][4]
| Property | Value / Prediction | Confidence | Basis of Prediction |
| Physical State | Solid (Crystalline needles) | High | Analogous to Propanil (MP 92°C) and Propionanilide (MP 105°C).[1] |
| Melting Point | 90°C – 110°C | Medium | Structural interpolation between 3,4-dichloro and unsubstituted analogs.[2] |
| LogP (Octanol/Water) | ~2.5 – 3.0 | High | Calculated based on fragment contributions (Aniline + Propionyl + 2 Methyls).[2] |
| Water Solubility | < 250 mg/L (Low) | High | Driven by the hydrophobic aromatic ring and alkyl side chain.[2] |
Part 2: Solubility Profile by Solvent Class[1][2]
The solubility behavior of this compound follows the "like dissolves like" principle, heavily influenced by the amide bond's hydrogen-bonding capability and the lipophilicity of the xylidine ring.[1][2]
Theoretical Solubility Map (Hansen Space)
The molecule exhibits high solubility in solvents with moderate polarity and hydrogen bonding acceptance.[2]
-
High Solubility (>100 mg/mL): Polar Aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).[2]
-
Moderate Solubility (10–100 mg/mL): Chlorinated solvents (DCM, Chloroform) and Esters (Ethyl Acetate).[2]
-
Low Solubility (<1 mg/mL): Water and aliphatic hydrocarbons (Hexane, Heptane) at room temperature.[2]
Comparative Solubility Table
Data below is estimated based on the structural analog Propanil (N-(3,4-dichlorophenyl)propanamide) [1][2].[1][2]
| Solvent Class | Solvent | Estimated Solubility (25°C) | Application Utility |
| Polar Protic | Water | < 0.2 g/L | Anti-solvent for precipitation.[1][2] |
| Ethanol | > 500 g/L | Ideal for recrystallization (when mixed with water).[2] | |
| Methanol | > 500 g/L | Standard preparation.[2] | |
| Polar Aprotic | DMSO | > 600 g/L | Biological stock solutions (Cryoprotectant).[2] |
| DMF | > 600 g/L | Synthetic reaction medium.[2] | |
| Acetone | High | Rapid solvent evaporation/transfer.[2] | |
| Non-Polar | Toluene | ~30 g/L | Reaction solvent; solubility increases sharply with heat.[2] |
| Hexane | Negligible | Wash solvent to remove non-polar impurities.[2] | |
| Chlorinated | Dichloromethane | Moderate-High | Extraction solvent.[1][2] |
Visualization: Solvent Selection Decision Tree
The following diagram guides the researcher in selecting the appropriate solvent based on the intended operational outcome.
Figure 1: Decision matrix for solvent selection based on experimental goals.
Part 3: Experimental Protocols (Self-Validating Systems)
Since specific literature values for this exact derivative are scarce, the following protocols allow you to empirically determine solubility with high precision.
Protocol A: The "Cloud Point" Estimation (Rapid Screen)
Purpose: Quickly bracket solubility range (e.g., is it >10 mg/mL?).[2] Time: 15 Minutes.
-
Weigh 10 mg of this compound into a 4 mL glass vial.
-
Add 100 µL of the target solvent.[2]
-
Vortex for 30 seconds.
-
Observation: If clear, solubility is > 100 mg/mL .[2] Stop.
-
Observation: If solid remains, proceed to step 4.
-
-
Add solvent in 100 µL increments , vortexing between additions, until clear.
-
Calculation:
Protocol B: Equilibrium Solubility via HPLC (Quantitative)
Purpose: Precise thermodynamic solubility determination (e.g., for regulatory data).[2] Time: 24-48 Hours.[1][2]
Reagents:
-
Target Solvent (e.g., Water, pH 7.4 Buffer)
-
0.45 µm PTFE Syringe Filter[2]
Workflow:
-
Saturation: Add solid compound to 5 mL of solvent until undissolved solid remains visible at the bottom.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours using an orbital shaker.
-
Filtration: Withdraw 1 mL of supernatant and filter through a 0.45 µm PTFE filter (discard the first 200 µL of filtrate to account for filter adsorption).
-
Dilution: Dilute the filtrate with Mobile Phase (Acetonitrile/Water) to fall within the linear range of the detector.
-
Quantification: Inject into HPLC (UV detection at 240–250 nm).
-
Note: Use a calibration curve prepared from a DMSO stock solution.[2]
-
Figure 2: Standard Operating Procedure (SOP) for equilibrium solubility determination.
Part 4: Applications in Research & Development
Recrystallization Strategy
The most effective purification method for this class of compounds is solvent/anti-solvent recrystallization .[2]
-
Primary Solvent: Ethanol (Hot).[2] The compound dissolves readily at 60–70°C.
-
Anti-Solvent: Water (Cold).[2]
-
Procedure: Dissolve the crude solid in minimal boiling ethanol. Slowly add water until a persistent turbidity appears. Cool slowly to 4°C. This exploits the dramatic solubility drop in aqueous mixtures [3].
Formulation for Biological Assays
For in vitro testing, avoid dissolving directly in cell culture media.
References
-
PubChem. (n.d.).[2] Propanil (CAS 709-98-8) Physicochemical Properties. National Library of Medicine. Retrieved from [Link][1][2]
-
ChemBK. (2024).[2][3] N-(3,4-dichlorophenyl)propanamide Solubility Data. Retrieved from [Link][1][2][4]
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (Standard reference for recrystallization of N-arylamides).
-
Fisher Scientific. (n.d.).[2] Propionanilide Safety Data Sheet. Retrieved from [Link]
An In-depth Technical Guide to N-(3,4-dimethylphenyl)propanamide and its Derivatives: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of N-(3,4-dimethylphenyl)propanamide, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and spectral characterization. The core of this guide focuses on the known derivatives of this compound, with a particular emphasis on their structure-activity relationships (SAR) as potent therapeutic agents. We will explore their emerging roles as dual inhibitors of the oncoproteins MDM2 and XIAP, and as antagonists of the TRPV1 receptor, highlighting their potential in oncology and pain management. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this promising class of compounds.
Introduction to the this compound Scaffold
This compound is an organic compound featuring a propanamide group linked to a 3,4-dimethylphenyl moiety. This deceptively simple structure serves as a foundational building block in the design of more complex molecules with significant biological activities. The lipophilic nature of the dimethylphenyl ring, combined with the hydrogen bonding capabilities of the amide linkage, provides a versatile template for molecular recognition by various biological targets. The strategic placement of the methyl groups on the aromatic ring influences the molecule's overall conformation and electronic properties, which in turn dictates its binding affinity and selectivity for specific enzymes and receptors.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a straightforward nucleophilic acyl substitution reaction.
General Synthetic Workflow
The most common and efficient method for the synthesis of this compound involves the acylation of 3,4-dimethylaniline with propionyl chloride. This reaction is generally high-yielding and can be performed under standard laboratory conditions.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Acylation of 3,4-Dimethylaniline
This protocol is adapted from established procedures for the N-acylation of anilines and provides a reliable method for the synthesis of the target compound.
Materials:
-
3,4-Dimethylaniline
-
Propionyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethylaniline (1.0 equivalent) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 22835-89-8 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not widely reported | - |
| Boiling Point | Not widely reported | - |
| Solubility | Soluble in most organic solvents | General knowledge |
Spectral Characterization
The structure of this compound can be unequivocally confirmed by standard spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected[1]:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons will appear as a multiplet in the range of δ 7.0-7.3 ppm.
-
The N-H proton of the amide will appear as a broad singlet, typically downfield.
-
The two methyl groups on the aromatic ring will each appear as a singlet around δ 2.2-2.3 ppm.
-
The ethyl group of the propanamide moiety will show a quartet for the -CH₂- group and a triplet for the -CH₃ group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the amide will appear around δ 172-174 ppm.
-
Aromatic carbons will resonate in the region of δ 120-140 ppm.
-
The carbons of the two aromatic methyl groups will appear around δ 19-21 ppm.
-
The carbons of the ethyl group will be observed in the aliphatic region of the spectrum.
-
-
IR (Infrared) Spectroscopy:
-
A strong C=O stretching vibration for the amide carbonyl group will be present around 1650-1680 cm⁻¹.
-
An N-H stretching vibration will be observed as a sharp to moderately broad peak in the region of 3200-3400 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons will be seen around 2850-3100 cm⁻¹.
-
Known Derivatives and Structure-Activity Relationships (SAR)
The this compound core has been extensively modified to explore its therapeutic potential. These modifications have led to the discovery of potent and selective modulators of various biological targets.
Dual MDM2/XIAP Inhibitors for Cancer Therapy
A significant area of research has focused on the development of this compound derivatives as dual inhibitors of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP). Both MDM2 and XIAP are key negative regulators of apoptosis and are often overexpressed in cancer cells, contributing to tumor survival and drug resistance.
Mechanism of Action:
The dual inhibition of MDM2 and XIAP represents a promising strategy for cancer therapy. MDM2 is the primary negative regulator of the p53 tumor suppressor. By binding to p53, MDM2 promotes its degradation via the proteasome, thereby abrogating its tumor-suppressive functions. XIAP, on the other hand, directly inhibits caspases-3, -7, and -9, which are crucial executioners of apoptosis.
Derivatives of this compound have been designed to disrupt the protein-protein and protein-RNA interactions that underpin the oncogenic roles of MDM2 and XIAP. These inhibitors can block the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis. Concurrently, by inhibiting XIAP, these compounds can restore the apoptotic cascade, leading to enhanced cancer cell death.
Caption: Simplified MDM2-p53-XIAP signaling pathway and the points of intervention by dual inhibitors.
Structure-Activity Relationship Insights:
Research has shown that the this compound moiety often serves as a key pharmacophore that occupies a hydrophobic pocket in the target proteins. Modifications to other parts of the molecule have been systematically explored to enhance potency and selectivity. For instance, the attachment of a sulfonamide group and a hexahydrofuro[3,2-c]quinoline scaffold to the N-(3,4-dimethylphenyl)amide has yielded highly potent dual inhibitors[2][3].
| Compound | Target(s) | IC₅₀ (µM) | Cell Line | Reference |
| MX69 | MDM2/XIAP | 7.5 | EU-1 (Leukemia) | [2] |
| Compound 14 | MDM2/XIAP | 0.3 | EU-1 (Leukemia) | [2] |
Note: Compound 14 is N-(3,4-dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide, a derivative of the core topic.
TRPV1 Antagonists for Pain Management
Another promising therapeutic application of this compound derivatives is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in the detection and transmission of pain signals. It is activated by various noxious stimuli, including heat, protons, and capsaicin (the pungent component of chili peppers).
Mechanism of Action:
TRPV1 antagonists block the activation of the channel, thereby preventing the influx of cations and the subsequent depolarization of sensory neurons. This inhibition of neuronal firing effectively blocks the transmission of pain signals to the central nervous system, resulting in an analgesic effect.
Structure-Activity Relationship Insights:
In the context of TRPV1 antagonists, the this compound moiety often constitutes the "C-region" of the pharmacophore, which is believed to interact with a hydrophobic region of the receptor. The "A-region" and "B-region" of these antagonists are typically varied to optimize potency and pharmacokinetic properties. For example, derivatives incorporating a 2-(4-methylsulfonylaminophenyl)propanamide "A/B-region" have shown high binding affinity and potent antagonism at the TRPV1 receptor[4].
| Compound | Target | Kᵢ (nM) | Assay | Reference |
| Analog 40 | rTRPV1 | - | Antagonism | [4] |
| Analog 43 | rTRPV1 | - | Antagonism | [4] |
Note: Analogs 40 and 43 are complex derivatives where the N-(3,4-dimethylphenyl)propyl group is part of the C-region.
Other Known Derivatives and Potential Applications
The versatility of the this compound scaffold has led to the synthesis of a variety of other derivatives with potential biological activities:
-
3-bromo-N-(3,4-dimethylphenyl)propanamide: This halogenated derivative can serve as a valuable intermediate for further synthetic modifications, such as the introduction of other functional groups through nucleophilic substitution reactions.
-
N-(3,4-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide: The incorporation of a tetrazole ring, a common bioisostere for a carboxylic acid, suggests potential applications in modulating targets that recognize acidic functionalities[5].
-
N-[3-(aminomethyl)-2,4-dimethylphenyl]propanamide: The presence of a basic aminomethyl group could lead to interactions with different biological targets compared to the parent compound and may also improve water solubility.
Pharmacokinetics and Toxicology: Considerations for Drug Development
While specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound itself are not extensively reported in the public domain, general considerations for N-aryl amides can be informative.
-
Absorption: As relatively small, lipophilic molecules, N-aryl propanamides are generally expected to have good oral bioavailability.
-
Distribution: They are likely to distribute into various tissues due to their lipophilicity.
-
Metabolism: The primary routes of metabolism for such compounds often involve hydroxylation of the aromatic ring and N-dealkylation or hydrolysis of the amide bond, primarily mediated by cytochrome P450 enzymes in the liver.
-
Excretion: Metabolites are typically excreted in the urine and/or feces.
-
Toxicity: The toxicological profile would be highly dependent on the specific derivatives and their off-target activities. As with any drug development program, thorough toxicity studies are essential.
Conclusion and Future Directions
This compound has emerged as a privileged scaffold in modern drug discovery. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization make it an attractive starting point for the development of novel therapeutics. The demonstrated success in generating potent dual inhibitors of MDM2/XIAP and effective TRPV1 antagonists underscores the therapeutic potential of this compound class.
Future research in this area will likely focus on:
-
Optimization of Pharmacokinetic Properties: Fine-tuning the structure of lead compounds to improve their ADME profiles and in vivo efficacy.
-
Exploration of New Biological Targets: Screening libraries of this compound derivatives against a wider range of biological targets to uncover new therapeutic applications.
-
Development of More Selective Agents: Further refining the structure-activity relationships to develop derivatives with higher selectivity for their intended targets, thereby minimizing off-target effects and potential toxicity.
References
- This compound | 22835-89-8 - ChemicalBook. (n.d.). Retrieved from a relevant chemical supplier website.
- General procedure for synthesis of 3-arylpropanamides. Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Sun, W., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1310-1318.
- Wang, W., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry, 64(4), 1930–1950.
- Al-Said, M. S., et al. (2022). Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. Molecules, 27(5), 1593.
- Propanamide, 3-bromo-N-(3,4-dimethylphenyl)- CAS NO.6315-47-5. (n.d.). Retrieved from a relevant chemical supplier website.
- N-[3-(aminomethyl)-2,4-dimethylphenyl]propanamide. (n.d.). Retrieved from a relevant chemical supplier website.
- N-(3,4-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide. (n.d.). Retrieved from a relevant chemical supplier website.
- Gu, L., et al. (2016).
- Dual Inhibition of MDM2 and XIAP Induces Cancer Cell Apoptosis. (2016). Cancer Discovery, 6(11), 1198.
- The MDM2-p53 pathway revisited. (2015). Oncogene, 34(15), 1855-1864.
- Technical Support Center: N-Acylation of Hindered Anilines. (2025). BenchChem.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Synthesis of 3,4-dimethylaniline. (n.d.). PrepChem.com.
- Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). Molecules, 28(6), 2539.
- Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. (2018). Tropical Journal of Pharmaceutical Research, 17(6), 1145-1153.
- propanamide - Solubility of Things. (n.d.).
- Synthesis of propanamide. (n.d.). PrepChem.com.
- Compound N-(3,4-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide. (n.d.). Chemdiv.
- Clinical pharmacokinetics of N-acetylprocainamide. (1982). Clinical Pharmacokinetics, 7(2), 136-150.
- Pharmacokinetics, Pharmacodynamics and Toxicology of Theranostic Nanoparticles. (2016). Journal of Controlled Release, 240, 358–374.
- N-aryl-8-pyrrolizidinealkanamides. (1985). Journal of Medicinal Chemistry, 28(6), 714-717.
Sources
- 1. rsc.org [rsc.org]
- 2. Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold [mdpi.com]
- 5. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Historical Synthesis and Contextual Discovery of N-(3,4-dimethylphenyl)propanamide
This guide provides a comprehensive exploration of N-(3,4-dimethylphenyl)propanamide, approaching its "discovery" not as a singular event, but as a logical outcome of foundational 19th-century organic chemistry. For researchers and drug development professionals, understanding the historical context of a molecule's synthesis offers profound insights into its chemical lineage and the enduring principles that govern its formation. We will delve into the well-established chemistry of its precursors and the classic reactions that would have led to its first synthesis.
Introduction: The Unsung Synthesis of an N-Aryl Amide
The history of this compound is not marked by a landmark paper heralding its discovery. Instead, its existence is a testament to the systematic exploration of N-aryl amides, a class of compounds that became fundamental to the development of dyes, pharmaceuticals, and other industrial chemicals. The synthesis of this specific molecule is a straightforward application of one of the most robust and well-established reactions in organic chemistry: the acylation of an amine.
The story, therefore, begins not with the final product, but with its key precursor, 3,4-dimethylaniline (also known as 3,4-xylidine), and the development of the reaction that joins it to a propanoyl group. This guide will reconstruct the plausible historical synthesis, grounded in the chemical knowledge and techniques of the late 19th and early 20th centuries.
The Precursor: A Historical Perspective on 3,4-Dimethylaniline (3,4-Xylidine)
3,4-Dimethylaniline is an aromatic amine that has long been a significant intermediate in chemical manufacturing.[1][2] Its chemical structure, featuring an aniline base with two electron-donating methyl groups on the benzene ring, makes it a versatile building block.[2][3]
Historically, 3,4-xylidine was of great interest for several reasons:
-
Dye Production: As a derivative of aniline, it served as a precursor for various azo dyes, which were a cornerstone of the burgeoning synthetic dye industry in the late 19th century.[2][3]
-
Pharmaceutical Synthesis: It is a key intermediate in the industrial production of Riboflavin (Vitamin B2).[4] Its derivatives have also been explored for the synthesis of analgesics and local anesthetics.[3]
-
Agrochemicals: The compound is a building block in the synthesis of certain herbicides and pesticides.[1][2]
The synthesis of 3,4-dimethylaniline itself can be achieved through routes such as the hydrogenation of (2-chloromethyl)-4-nitrotoluene or the reaction of bromoxylene with ammonia.[4] A more traditional method involves the nitration of o-xylene followed by reduction of the nitro group to an amine.[5] Given its availability and importance, it is logical that chemists of the era would have extensively explored its reactivity, including its acylation.
The Reaction: Acylation of Anilines and the Schotten-Baumann Reaction
The formation of an amide bond by reacting an amine with an acyl chloride is a fundamental transformation in organic chemistry.[][7] The historical cornerstone of this reaction is the Schotten-Baumann reaction , first described by German chemists Carl Schotten and Eugen Baumann in 1883.[8][9]
The Schotten-Baumann method involves the acylation of amines (or alcohols) with acyl halides or anhydrides in the presence of an aqueous base.[10] This technique was a significant advancement because it provided a simple and effective way to produce amides and esters.
Causality Behind the Experimental Choices (The "Why")
The genius of the Schotten-Baumann conditions lies in their elegant solution to several chemical challenges:
-
Neutralization of Acid: The acylation reaction produces hydrochloric acid (HCl) as a byproduct.[11] The amine starting material is basic and would be protonated by this HCl, forming an unreactive ammonium salt. The aqueous base (typically sodium hydroxide) in the Schotten-Baumann setup neutralizes the HCl as it is formed, thus preserving the free, nucleophilic amine to continue reacting.[11][12]
-
Two-Phase System: The reaction is often run in a two-phase system (e.g., water and an organic solvent like diethyl ether or dichloromethane).[9] The organic starting materials and the final amide product reside in the organic phase, while the base and the neutralized HCl salt reside in the aqueous phase. This separation simplifies the workup and purification process.
-
Driving the Equilibrium: The base-catalyzed removal of the acidic proton from the intermediate shifts the reaction equilibrium towards the formation of the stable amide product.[11]
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the reformation of the carbonyl double bond and the elimination of a chloride ion.[7][10]
A Plausible Historical Synthesis Protocol: this compound
The following protocol is a reconstruction of how a chemist, likely in the late 19th or early 20th century, would have synthesized this compound using the Schotten-Baumann conditions.
Experimental Protocol: Synthesis via Schotten-Baumann Acylation
Objective: To prepare this compound from 3,4-dimethylaniline and propanoyl chloride.
Materials:
-
3,4-Dimethylaniline (3,4-Xylidine)
-
Propanoyl chloride (Propionyl chloride)
-
Sodium hydroxide (10% aqueous solution)
-
Diethyl ether (or other suitable non-polar organic solvent)
-
Distilled water
-
Litmus paper (for pH testing)
Apparatus:
-
A round-bottom flask equipped with a dropping funnel and a magnetic stirrer (or manual swirling)
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask for filtration
-
Beakers and Erlenmeyer flasks
Step-by-Step Methodology:
-
Dissolution of the Amine: In a 250 mL round-bottom flask, dissolve one molar equivalent of 3,4-dimethylaniline in approximately 50 mL of diethyl ether. To this solution, add approximately 30 mL of a 10% aqueous solution of sodium hydroxide.
-
Rationale: The amine is dissolved in an organic solvent where the reaction will primarily occur. The aqueous sodium hydroxide is added to act as the acid scavenger.[9]
-
-
Cooling and Reagent Addition: Cool the flask in an ice bath to approximately 0-5 °C. Begin stirring the biphasic mixture vigorously. Slowly add one molar equivalent of propanoyl chloride dropwise from the dropping funnel over a period of 15-20 minutes.
-
Rationale: The reaction between an acyl chloride and an amine is highly exothermic.[] Cooling is essential to control the reaction rate, prevent side reactions, and minimize the evaporation of the volatile diethyl ether. Vigorous stirring is crucial to ensure efficient mixing between the two phases, allowing the hydroxide to neutralize the HCl as it is formed at the interface.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, and then let it warm to room temperature, continuing to stir for another hour.
-
Rationale: This ensures the reaction goes to completion.
-
-
Isolation and Workup: Transfer the reaction mixture to a separatory funnel. The layers should be allowed to separate. Remove the lower aqueous layer.
-
Rationale: The desired amide product is in the upper ether layer. The aqueous layer contains sodium chloride and any excess sodium hydroxide.
-
-
Washing: Wash the organic layer sequentially with a small amount of dilute HCl (to remove any unreacted amine), then with a sodium bicarbonate solution (to remove any unreacted acyl chloride and neutralize the HCl wash), and finally with water. Check the final aqueous wash with litmus paper to ensure it is neutral.
-
Rationale: This washing sequence is a classic purification technique to remove ionic impurities and unreacted starting materials from the organic phase.
-
-
Drying and Solvent Removal: Drain the ether layer into a clean flask and dry it over an anhydrous salt (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter the drying agent and remove the diethyl ether by simple distillation or evaporation in a fume hood.
-
Rationale: Water must be removed from the organic solvent before isolating the final product.
-
-
Purification and Characterization: The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The purity would then be assessed by its melting point.
Data Presentation and Characterization
In the historical context, characterization would have relied on physical properties and elemental analysis. Today, we can use a variety of spectroscopic methods.
| Property | Value |
| Chemical Formula | C₁₁H₁₅NO |
| Molar Mass | 177.24 g/mol |
| Appearance | Solid |
| Precursor: 3,4-Dimethylaniline | Melting Point: 51.0 °C, Boiling Point: 226.0 °C[4] |
Visualization of Key Processes
Synthesis Workflow
The overall experimental process can be summarized in the following workflow diagram.
Caption: A workflow diagram of the historical synthesis of this compound.
Reaction Mechanism
The core of the synthesis is the nucleophilic addition-elimination reaction.
Caption: The mechanism of acylation via nucleophilic addition-elimination.
Conclusion
While the specific "discovery" of this compound may be lost to the annals of routine laboratory syntheses, its existence is a direct and predictable consequence of fundamental chemical principles established over a century ago. By understanding the historical importance of its precursor, 3,4-dimethylaniline, and the elegant efficiency of the Schotten-Baumann reaction, we gain a deeper appreciation for the logical and systematic nature of organic chemistry. This molecule stands as an example of how a vast number of compounds were first created not in a flash of unique discovery, but through the diligent application of powerful and generalizable synthetic methods.
References
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
Wikipedia. 3,4-Xylidine. [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Silver Fern Chemical Inc. What Is 3,4-Xylidine and Why It's Important in Chemical Manufacturing. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
JIN DUN CHEMISTRY. Why 3,4-Xylidine Is a Key Compound in Chemical Synthesis and Industrial Applications. [Link]
-
BYJU'S. Schotten Baumann Reaction. [Link]
-
JIN DUN CHEMISTRY. What Is 3,4-Xylidine and How Is It Used in Industrial and Pharmaceutical Synthesis?. [Link]
-
Quora. What is the Schottan-Baumann reaction?. [Link]
- Google Patents. CN102952021B - Synthesis method of 3,4-dimethylaniline.
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
Sources
- 1. What Is 3,4-Xylidine and Why It’s Important in Chemical Manufacturing [jindunchemical.com]
- 2. Why 3,4-Xylidine Is a Key Compound in Chemical Synthesis and Industrial Applications [jindunchemical.com]
- 3. What Is 3,4-Xylidine and How Is It Used in Industrial and Pharmaceutical Synthesis? [jindunchemical.com]
- 4. 3,4-Xylidine - Wikipedia [en.wikipedia.org]
- 5. CN102952021B - Synthesis method of 3,4-dimethylaniline - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. testbook.com [testbook.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. byjus.com [byjus.com]
- 12. quora.com [quora.com]
"N-(3,4-dimethylphenyl)propanamide" literature review and background
Reference Standard Synthesis, Characterization, and Biological Applications
Executive Summary
N-(3,4-dimethylphenyl)propanamide (CAS: 22835-89-8), also known as 3',4'-dimethylpropionanilide , is a critical structural analog of the widely used herbicide Propanil (3',4'-dichloropropionanilide). In agrochemical research, this compound serves as a vital negative control and mechanistic probe to delineate the steric versus electronic contributions of ring substituents in photosystem II (PSII) inhibition and aryl acylamidase-mediated hydrolysis.
This guide provides a validated protocol for synthesizing high-purity (>99%) reference material, detailed spectral characterization data, and a framework for its use in metabolic stability assays.
Physicochemical Specifications
The following specifications define the acceptance criteria for the compound when used as a reference standard in analytical assays.
| Property | Specification | Notes |
| Chemical Name | This compound | IUPAC |
| CAS Number | 22835-89-8 | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 90–94 °C (Typical) | Range varies slightly by crystal habit |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate | Poorly soluble in water |
| pKa | ~14.5 (Amide NH) | Estimated |
| LogP | 2.5–2.8 | Lipophilic, membrane permeable |
Synthesis Protocol: Anhydride Method
Objective: Produce >5.0 g of analytical-grade this compound. Rationale: The propionic anhydride method is selected over propionyl chloride to minimize HCl generation, preventing the formation of hydrochloride salts of the starting aniline and simplifying the purification workup.
Reaction Scheme
The synthesis proceeds via nucleophilic acyl substitution. The amine nitrogen of 3,4-dimethylaniline attacks the carbonyl carbon of propionic anhydride.
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target amide.
Step-by-Step Methodology
Reagents:
-
3,4-Dimethylaniline (3,4-Xylidine): 5.0 g (41.3 mmol)
-
Propionic anhydride: 6.45 g (49.6 mmol, 1.2 eq)
-
Toluene: 50 mL (Reaction solvent)
-
DMAP (4-Dimethylaminopyridine): 50 mg (Catalytic)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]
-
Dissolution: Dissolve 3,4-dimethylaniline (5.0 g) in Toluene (40 mL). Add DMAP (50 mg).
-
Addition: Add propionic anhydride (6.45 g) dropwise over 10 minutes at room temperature.
-
Reflux: Heat the mixture to 80°C for 2 hours. Monitor reaction progress by TLC (30% Ethyl Acetate in Hexanes; R_f product ~0.4).
-
Quench: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold saturated NaHCO₃ solution (to neutralize propionic acid byproduct).
-
Extraction: Stir vigorously for 15 minutes. Separate the organic (Toluene) layer. Extract the aqueous layer once with Ethyl Acetate (30 mL).
-
Wash: Combine organics and wash with 1M HCl (30 mL) to remove unreacted aniline, followed by Brine (30 mL).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude off-white solid.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1 mixture) to obtain white needles.
-
Validation: Dry in a vacuum oven at 40°C for 12 hours before analysis.
Analytical Characterization
Confirming the structure requires verifying the amide linkage and the integrity of the 3,4-dimethyl substitution pattern.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.68 | Broad Singlet | 1H | NH | Amide proton, deshielded by carbonyl. |
| 7.35 | Singlet (d) | 1H | Ar-H (2) | Ortho to amine, meta to methyls. |
| 7.25 | Doublet (dd) | 1H | Ar-H (6) | Ortho to amine, para to methyl. |
| 7.05 | Doublet | 1H | Ar-H (5) | Meta to amine, ortho to methyl. |
| 2.40 | Quartet | 2H | CH₂ | Propionyl methylene, coupled to methyl. |
| 2.24 | Singlet | 3H | Ar-CH₃ | Methyl at pos 3. |
| 2.22 | Singlet | 3H | Ar-CH₃ | Methyl at pos 4. |
| 1.25 | Triplet | 3H | CH₃ | Propionyl methyl, coupled to methylene. |
Mass Spectrometry (EI-MS)
Fragmentation Pathway: The molecule cleaves characteristically at the amide bond.
Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.
Biological Application: Aryl Acylamidase Probe
This compound is used to study Aryl Acylamidases (EC 3.5.1.13) , the enzymes responsible for detoxifying Propanil in rice plants (making rice resistant) and in resistant weeds (Echinochloa spp.).
Experimental Logic
-
Propanil (Substrate A): Rapidly hydrolyzed by Rice Aryl Acylamidase.
-
3,4-Dimethyl Analog (Substrate B): Used to test the steric specificity of the enzyme pocket. The methyl groups mimic the size of chlorine atoms but differ electronically (electron-donating vs. electron-withdrawing).
-
Hypothesis: If the enzyme rate is identical for both, the mechanism is purely steric. If the rate differs significantly, the electrophilicity of the carbonyl carbon (modulated by the ring substituent) is the rate-limiting factor.
Assay Workflow
Buffer: 0.1 M Tris-HCl, pH 8.0. Detection: Colorimetric quantification of released 3,4-dimethylaniline via diazo coupling (Bratton-Marshall reaction) or HPLC-UV (254 nm).
Figure 3: Enzymatic hydrolysis pathway for metabolic stability testing.
Safety and Handling
-
Hazard Class: Irritant. Potential methemoglobinemia inducer (characteristic of aniline derivatives).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Disposal: Incineration as organic hazardous waste containing nitrogen.
References
-
Frear, D. S., & Still, G. G. (1968). The metabolism of 3,4-dichloropropionanilide (Propanil) in plants. Partial purification and properties of an aryl acylamidase from rice. Phytochemistry, 7(6), 913-920. Link
-
Hoagland, R. E. (1978). Isolation and properties of an aryl acylamidase from dandelion. Plant Physiology, 61(6), 941-945. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86053, this compound. PubChem. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Anhydride Synthesis).
Sources
Methodological & Application
"N-(3,4-dimethylphenyl)propanamide" experimental protocol for [specific assay]
Application Notes and Protocols
Topic: Characterization of N-(3,4-dimethylphenyl)propanamide as a Voltage-Gated Sodium Channel Inhibitor
Audience: Researchers, scientists, and drug development professionals in pharmacology, neuroscience, and cardiovascular safety.
Evaluating the Sodium Channel Blocking Activity of this compound Using Whole-Cell Patch-Clamp Electrophysiology
Abstract
This compound is an N-aryl amide compound. While specific biological data for this molecule is limited, its core structure shares features with the amide class of local anesthetics, such as lidocaine, which are known to exert their effects by blocking voltage-gated sodium channels (VGSCs).[1] VGSCs are integral membrane proteins that mediate the rapid influx of sodium ions required for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[2][3] Their inhibition is a key mechanism for local anesthesia and the treatment of cardiac arrhythmias and certain types of epilepsy.[4][5] This guide provides a comprehensive, field-proven protocol for assessing the inhibitory potential of this compound on a specific human VGSC subtype using the gold-standard whole-cell patch-clamp electrophysiology technique.[6] We detail the experimental workflow, from cell line selection and solution preparation to data acquisition, analysis, and interpretation for determining the compound's potency, quantified by its half-maximal inhibitory concentration (IC50).
Scientific Principle: The Basis of Voltage-Gated Sodium Channel Blockade
Voltage-gated sodium channels are essential for cellular excitability. In their resting state, at negative membrane potentials, the channel pore is closed. Upon membrane depolarization, the channel rapidly activates, allowing a significant influx of Na+ ions down their electrochemical gradient. This influx further depolarizes the membrane, propagating the action potential.[2] Immediately following activation, the channel enters a non-conductive, inactivated state, which helps terminate the action potential and enforces a refractory period.
The whole-cell patch-clamp technique provides unparalleled precision for studying these channels.[7] A glass micropipette forms a high-resistance "gigaohm" seal with the cell membrane, after which the membrane patch is ruptured to gain electrical access to the cell's interior.[8] This configuration allows the experimenter to "clamp" the membrane potential at a desired voltage and record the resulting ionic currents flowing through the channels.
Compounds like this compound are hypothesized to function by physically occluding the channel pore or by binding to a site that stabilizes a non-conducting state of the channel. This inhibition reduces the peak sodium current during depolarization, thereby increasing the threshold for action potential firing and slowing conduction. By applying a specific voltage protocol and measuring the sodium current in the presence of varying concentrations of the test compound, we can construct a dose-response curve and calculate the IC50, a key measure of inhibitory potency.[9]
Materials and Reagents
2.1. Equipment
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Digitizer (e.g., Digidata 1550)
-
Data acquisition software (e.g., pCLAMP)
-
Micromanipulator
-
Vibration isolation table
-
Perfusion system for solution exchange
-
Pipette puller
-
Microforge
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
2.2. Cell Line
-
A human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cell line stably expressing a human voltage-gated sodium channel subtype is recommended for a robust and isolated system.[10][11] For pain-related research, HEK-293 cells expressing Nav1.7 are suitable. For cardiac safety assessment, HEK-293 cells expressing Nav1.5 are the industry standard.[12]
-
Example Cell Line: Charles River Human Nav1.1 Sodium Channel Cell Line.[13]
2.3. Consumables
-
Borosilicate glass capillaries for patch pipettes
-
Cell culture flasks and dishes
-
Standard sterile laboratory plasticware
2.4. Chemicals and Solutions
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Positive Control: Lidocaine hydrochloride.
-
Cell culture media (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, selection antibiotic (e.g., G418).
-
Standard salts and reagents for preparing physiological solutions (NaCl, KCl, CaCl2, MgCl2, HEPES, EGTA, ATP-Mg, GTP-Na).
Detailed Experimental Protocol
3.1. Cell Culture and Preparation
-
Culture the selected HEK-293 cell line expressing the target Nav channel according to standard protocols (37°C, 5% CO2).
-
Two days before the experiment, passage the cells using a non-enzymatic dissociation solution to minimize channel protein damage.
-
Plate the cells onto small glass coverslips at a low density to ensure isolated, healthy cells are available for patching.
-
Use cells for recording within 24-72 hours of plating.
3.2. Preparation of Recording Solutions Prepare the following solutions and adjust the pH and osmolarity as indicated. Sterile filter and store appropriately.
| Table 1: Composition of Electrophysiology Solutions | |
| Component | External Solution (mM) |
| NaCl | 140 |
| KCl | 5 |
| CsCl | - |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
| EGTA | - |
| ATP-Mg | - |
| GTP-Na | - |
| pH | 7.4 (with NaOH) |
| Osmolarity | 310-320 mOsm |
Causality Note: Cesium Chloride (CsCl) is used in the internal solution to block endogenous potassium channels, which could otherwise contaminate the sodium current recording. EGTA is included to chelate intracellular calcium.
3.3. Electrophysiological Recording
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a pipette puller. The target resistance should be 2-5 MΩ when filled with the internal solution.
-
Fill a pipette with the internal solution, mount it on the headstage, and apply positive pressure.
-
Approach a healthy, isolated cell with the pipette tip. Once contact is made (observed by a slight increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).[8]
-
Once a stable seal is formed, apply a brief, strong pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[7]
-
Allow the cell to stabilize for 3-5 minutes before beginning the voltage protocol.
3.4. Voltage Protocol and Data Acquisition
-
Set the amplifier to voltage-clamp mode.
-
Apply the voltage protocol described in Table 2 to elicit sodium currents. This protocol ensures that the channels start from a fully available resting state before being activated.[14]
| Table 2: Voltage-Clamp Protocol for Eliciting Nav Currents | |
| Parameter | Value |
| Holding Potential | -120 mV |
| Test Pulse Potential | -10 mV |
| Test Pulse Duration | 40 ms |
| Inter-pulse Interval | 5 s (0.2 Hz) |
-
Record baseline currents in the external solution for 2-3 minutes to ensure stability.
-
Using the perfusion system, apply the external solution containing the vehicle (e.g., 0.1% DMSO) to control for any solvent effects.
-
Apply increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM). Allow the effect at each concentration to reach a steady state (typically 2-3 minutes) before recording.
-
After the highest concentration, perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.
-
A positive control (e.g., 10 µM Lidocaine) should be run to confirm assay sensitivity.
Data Analysis and Interpretation
-
Measure Peak Current: Using the data analysis software, measure the amplitude of the peak inward sodium current for each recorded pulse.
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of current inhibition using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 Where I_drug is the peak current in the presence of the compound and I_control is the peak current from the stable baseline recording.
-
Construct Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Determine IC50: Fit the dose-response data to the four-parameter Hill equation to determine the IC50 value and the Hill slope.[9] The IC50 is the concentration of the compound that produces 50% inhibition of the sodium current.[15]
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
A lower IC50 value indicates higher potency.[16] The reversibility of the block can be assessed by the degree of current recovery during the washout phase.
Visualization of Workflow and Mechanism
Diagram 1: Experimental Workflow This diagram outlines the major steps of the protocol, from cell preparation to the final data output.
Caption: Inhibition of Na+ influx by the test compound.
References
- Study.com. (n.d.). Lidocaine: Structure & Mechanism of Action.
- Dr.Oracle. (2025). What is the mechanism of action of lidocaine (local anesthetic)?
-
Han, S., et al. (2021). Molecular mechanisms of lidocaine. Medicina, 57(9), 889. [Link]
- Wikipedia. (n.d.). Lidocaine.
- Creative Biogene. (n.d.). Ion Channel Stable Cell Lines.
- Patsnap Synapse. (2024). What is the mechanism of Lidocaine?
- Wikipedia. (n.d.). Propanil.
- Sana, I., et al. (2018). Chemical structure of propanil and its primary detoxification.
- ResearchGate. (n.d.). Patch-clamp voltage protocols.
- B'SYS. (n.d.). essential cell lines.
- SIELC Technologies. (n.d.). Propanil.
- Biocompare. (2014). Cell Lines for Ion-Channel Screening.
- Charles River Laboratories. (n.d.). Human Nav1.1 Sodium Channel Cell Line.
- Filo. (2025). QUESTION THREE A. Propanil is a broad-spectrum, contact, post-emergent herbicide.
-
Liu, C. J., et al. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Current protocols in pharmacology, 65, 11.14.1-11.14.45. [Link]
-
Romero, L., et al. (2020). When Does the IC50 Accurately Assess the Blocking Potency of a Drug? Journal of chemical information and modeling, 60(3), 1684-1695. [Link]
- ION Biosciences. (n.d.). Ion Channel Cell Lines.
- Bio-protocol. (n.d.). Patch-Clamp Method.
- ACS Publications. (2020). When Does the IC50 Accurately Assess the Blocking Potency of a Drug?
- Scientifica. (n.d.). Patch-clamp-protocol-final.pdf.
- Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.
- Wikipedia. (n.d.). IC50.
- World Health Organization. (2003). Propanil in Drinking-water.
-
Mirams, G. R., et al. (2011). Simulation of multiple ion channel block provides improved early prediction of compounds' clinical torsadogenic risk. Cardiovascular research, 91(1), 53-61. [Link]
- ResearchGate. (n.d.). Comparison of the input ion channel IC50 values (μM), Hill...
Sources
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]
- 3. droracle.ai [droracle.ai]
- 4. Lidocaine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 6. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Ion Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 11. biocompare.com [biocompare.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cellular Investigation of N-(3,4-dimethylphenyl)propanamide
Introduction: Unveiling the Cellular Effects of a Novel Propanamide Derivative
N-(3,4-dimethylphenyl)propanamide is a small molecule belonging to the propanamide class of compounds. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, the broader family of propanamide and related amide-containing structures has garnered significant interest in medicinal chemistry. Derivatives have been explored for a range of bioactivities, including but not limited to anti-inflammatory, antimicrobial, and enzyme inhibitory functions.[1][2][3] The structural motif of an amide linkage is a cornerstone of many biologically active compounds and provides a rigid framework for molecular interactions.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically approach the investigation of this compound in cell culture-based studies. Given the limited pre-existing data, this application note will provide a framework for the initial characterization of this compound, from fundamental steps like solubility and cytotoxicity assessment to more in-depth functional and mechanistic studies. The protocols outlined herein are designed to be adaptable and to provide a solid foundation for empirical determination of the compound's cellular effects.
PART 1: Preliminary Characterization and Handling
Safety Precautions
Solubility Determination and Stock Solution Preparation
A critical first step in any in vitro study is the preparation of a stable, concentrated stock solution. The solubility of a novel compound is often unknown and must be determined empirically.
Protocol 1: Small-Scale Solubility Testing
-
Reagent Preparation: Prepare small aliquots (e.g., 100 µL) of common, cell culture-grade solvents such as dimethyl sulfoxide (DMSO), ethanol, and sterile phosphate-buffered saline (PBS).
-
Compound Dispensing: Accurately weigh a small amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition: Add a small volume of the first test solvent (e.g., 10 µL of DMSO) to the compound.
-
Dissolution Assessment: Vortex the tube vigorously for 1-2 minutes. Visually inspect for complete dissolution.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another small aliquot of the solvent and repeat the vortexing and inspection.
-
Concentration Calculation: Once the compound is fully dissolved, calculate the concentration of the resulting stock solution.
-
Repeat for Other Solvents: Repeat this process for the other selected solvents to determine the optimal solvent for your stock solution.
-
Final Stock Preparation: Prepare a larger volume of the stock solution at a high concentration (e.g., 10-100 mM in DMSO) for long-term storage.
Note on Vehicle Controls: It is imperative to include a "vehicle control" in all subsequent experiments. This control group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the compound, to account for any effects of the solvent itself on the cells. The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
PART 2: In Vitro Cytotoxicity Assessment
Before investigating the functional effects of this compound, it is essential to determine its cytotoxic concentration range. This will inform the selection of non-toxic concentrations for subsequent functional assays.
Cell Line Selection
The choice of cell line will depend on the hypothesized biological activity of the compound. Based on the activities of related propanamide and sulfonamide derivatives, which include anti-inflammatory and antimicrobial effects,[1][2][3] suitable starting points could include:
-
Immune cell lines: Murine macrophages (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) to investigate anti-inflammatory potential.
-
Cancer cell lines: A panel of cancer cell lines from different tissues (e.g., HeLa, A549, MCF-7) to screen for potential anti-proliferative activity.
-
Normal cell lines: Non-cancerous cell lines (e.g., HEK293, primary fibroblasts) to assess general cytotoxicity and selectivity.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in a complete culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle control wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Table 1: Example Data Layout for Cytotoxicity Screening
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.18 | 94.4% |
| 10 | 0.85 | 68.0% |
| 50 | 0.42 | 33.6% |
| 100 | 0.15 | 12.0% |
PART 3: Functional Assays and Mechanistic Studies
Once the non-toxic concentration range of this compound has been established, you can proceed with functional and mechanistic assays. The following are examples of experimental avenues based on the potential activities of related compounds.
Hypothetical Anti-inflammatory Activity
Workflow for Assessing Anti-inflammatory Potential
Caption: Workflow for investigating the anti-inflammatory effects of this compound.
Potential Mechanism of Action: NF-κB Signaling
A common pathway involved in inflammation is the NF-κB signaling pathway. You could investigate whether this compound exerts its potential anti-inflammatory effects by modulating this pathway.
Hypothetical NF-κB Signaling Pathway
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Protocol 3: Western Blot for NF-κB Pathway Proteins
-
Cell Treatment: Treat cells as described in the anti-inflammatory workflow.
-
Protein Extraction: Lyse the cells at different time points post-LPS stimulation to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.
PART 4: Data Interpretation and Future Directions
The initial characterization of this compound will provide valuable insights into its biological potential. A thorough analysis of the dose-response cytotoxicity data, coupled with the results from functional and mechanistic assays, will guide the next steps in your research. If the compound shows promising activity, further studies could include:
-
Target identification studies to pinpoint the molecular target(s) of the compound.
-
In vivo studies in animal models to assess efficacy and safety.
-
Structure-activity relationship (SAR) studies by synthesizing and testing analogs of the compound.
By following a systematic and rigorous approach as outlined in these application notes, researchers can effectively evaluate the potential of novel compounds like this compound for various therapeutic applications.
References
- CPAChem. Safety data sheet.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- MolPort. N-(3,4-dimethylphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide.
-
Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PMC. Provides context on the biological activities of propanamide-sulfonamide conjugates. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. Discusses the anti-inflammatory and antimicrobial activities of related compounds. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Highlights the biological evaluation of benzenesulphonamide derivatives. [Link]
-
ChemSrc. CAS#:2137701-90-5 | N-[3-(aminomethyl)-2,4-dimethylphenyl]propanamide. Information on a related propanamide compound. [Link]
-
Wikipedia. Propanamide. General information about the propanamide chemical class. [Link]
-
Cheméo. Chemical Properties of Propanamide, N-ethyl-N-(3-methylphenyl)-2,2-dimethyl-. Physical and chemical properties of a related compound. [Link]
-
NIST. Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. Data on a related propanamide. [Link]
-
Cheméo. Chemical Properties of Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl-. Physical and chemical properties of another related compound. [Link]
-
PubMed. Cell culture study on neurofibromatosis. An example of a cell culture study. [Link]
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Information on a related propanamide. [Link]
-
N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide. PMC. Discusses the structural importance of amides. [Link]
Sources
- 1. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Application Notes & Protocols: A Framework for In Vivo Evaluation of N-(3,4-dimethylphenyl)propanamide
Disclaimer: N-(3,4-dimethylphenyl)propanamide is a chemical compound with limited publicly available data regarding its biological activity and administration in animal models. This document provides a comprehensive, generalized framework for the initial in vivo characterization of a novel chemical entity, using this compound as a representative example. All protocols described herein are based on established principles of preclinical drug development and animal research ethics. Researchers must adapt these guidelines to the specific physicochemical properties of the compound and adhere to all institutional and national regulations governing animal welfare.
Introduction: Characterizing a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is a meticulous process, with in vivo animal studies forming a critical juncture. This compound, a compound with known chemical properties but undefined biological effects, serves as an ideal candidate for illustrating the foundational steps required to establish a safe and effective dosing regimen in animal models.
The primary objectives of these initial studies are to understand the compound's tolerability, its pharmacokinetic (PK) profile—what the body does to the drug—and its pharmacodynamic (PD) effects—what the drug does to the body.[1] This guide outlines the essential considerations and protocols for formulating this compound, determining appropriate dosage, selecting administration routes, and designing robust initial in vivo experiments. All experimental designs should adhere to the principles of the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure rigor and reproducibility.[2][3][4]
Pre-formulation and Vehicle Selection: The Foundation of Reliable Dosing
Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This knowledge directly informs the selection of an appropriate delivery vehicle, which is critical for ensuring consistent bioavailability and minimizing confounding experimental variables.[5]
2.1 Physicochemical Characterization
Key properties of this compound to analyze include:
-
Solubility: Assess solubility in a range of common solvents and vehicles (e.g., water, saline, ethanol, DMSO, polyethylene glycol, corn oil).
-
Stability: Determine the compound's stability in the chosen vehicle under experimental conditions (e.g., at room temperature, 4°C, over the duration of the experiment).
-
pKa: Understand the ionization state of the compound at physiological pH, which influences its absorption and distribution.
2.2 Vehicle Selection Protocol
The ideal vehicle should be non-toxic and biologically inert, ensuring that any observed effects are attributable to the test compound.[6] The choice of vehicle is often a balance between solubilizing the compound and ensuring animal welfare.[7]
Table 1: Common Vehicles for Preclinical In Vivo Studies
| Vehicle | Properties & Common Use | Potential Issues |
|---|---|---|
| Saline (0.9% NaCl) | Aqueous vehicle for water-soluble compounds. Isotonic and well-tolerated.[8] | Not suitable for hydrophobic compounds. |
| PBS (Phosphate-Buffered Saline) | Aqueous, buffered to physiological pH. Good for maintaining stability of pH-sensitive compounds. | Can precipitate compounds with low aqueous solubility. |
| 5% Dextrose in Water (D5W) | Isotonic aqueous solution. | Can cause transient hyperglycemia. |
| Carboxymethylcellulose (CMC) | 0.5-1% in water. Forms a suspension for water-insoluble compounds.[8] | Can be viscous; requires uniform suspension before each dose. |
| Tween® 80 / PEG 400 | Surfactants/co-solvents used in small percentages (e.g., 5-10%) to aid solubilization of lipophilic compounds in aqueous vehicles. | Can have biological effects at higher concentrations and may cause hemolysis (IV).[7] |
| DMSO (Dimethyl sulfoxide) | A powerful solvent, often used with other vehicles (e.g., 10% DMSO in saline). | Can have intrinsic biological activity and cause local irritation or toxicity at higher concentrations.[8] |
| Corn Oil / Sesame Oil | For highly lipophilic compounds, typically for oral or subcutaneous administration. | Can influence lipid metabolism and may not be suitable for all study types. |
This table is based on information from multiple sources regarding vehicle properties and potential toxicities.[7][8][9][10]
Protocol 2.2.1: Vehicle Screening
-
Attempt to dissolve this compound in the desired final concentration in a primary aqueous vehicle like saline.
-
If insoluble, test solubility in co-solvents (e.g., DMSO, ethanol, PEG 400). Aim for the lowest possible percentage of co-solvent.
-
If the compound is still not soluble, consider creating a suspension using agents like 0.5% CMC.
-
Once a formulation is achieved, assess its stability for the expected duration of use.
-
Crucially, the selected vehicle must be administered to a control group to differentiate its effects from those of the compound. [4]
Dose-Range Finding and Acute Toxicity Studies
The initial in vivo step is to determine the safety profile and tolerability of the compound. This is achieved through dose-range finding (DRF) studies, which aim to identify the Maximum Tolerated Dose (MTD).[11][12] The MTD is the highest dose that can be administered without causing unacceptable adverse effects or mortality.[11]
3.1 Designing the Dose-Range Finding Study
A phased or tiered approach is often employed to minimize animal use while gathering essential toxicokinetic data.[13][14][15]
Protocol 3.1.1: Single-Dose Escalation Study (e.g., in Mice)
-
Animal Model: Use a small cohort of healthy, young adult mice (e.g., C57BL/6 or CD-1), including both males and females.
-
Dose Selection: Start with a low dose, potentially estimated from any available in vitro data. Subsequent doses should be escalated using a defined progression factor (e.g., 2x or 3x).[11] A wide range should be covered (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer a single dose via the intended route of administration for future efficacy studies (e.g., oral gavage or intraperitoneal injection).
-
Observation: Closely monitor animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 7 days. Signs include changes in weight, activity, posture, breathing, and any signs of pain or distress.
-
Endpoint: The MTD is identified as the dose level below the one that causes severe toxicity or mortality. This data informs the dose selection for subsequent studies.
Routes and Methods of Administration
The choice of administration route is critical and depends on the compound's properties and the study's scientific objectives.[16]
Table 2: Common Administration Routes in Rodent Models
| Route | Abbreviation | Description | Max Volume (Mouse) | Max Volume (Rat) |
|---|---|---|---|---|
| Oral Gavage | PO | Direct administration into the stomach via a feeding needle. Common for mimicking human oral drug intake.[16] | 10 mL/kg | 10 mL/kg |
| Intraperitoneal | IP | Injection into the peritoneal cavity. Allows for rapid absorption. | 10 mL/kg | 10 mL/kg |
| Intravenous | IV | Injection directly into a vein (typically the tail vein). Provides 100% bioavailability. | 5 mL/kg | 5 mL/kg |
| Subcutaneous | SC | Injection into the space between the skin and underlying muscle. Allows for slower, more sustained absorption. | 10 mL/kg | 5 mL/kg |
Maximum volumes are guidelines and can vary based on the specific vehicle and institutional policies.[6][17]
Protocol 4.1.1: Oral Gavage (PO) Administration in a Rat
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle. The length should be from the tip of the nose to the last rib.
-
Administration: Pass the needle gently along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Dose Delivery: Administer the formulation smoothly.
-
Post-Administration Monitoring: Briefly monitor the animal to ensure there are no signs of respiratory distress, which could indicate accidental tracheal administration.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationship
Understanding the relationship between drug concentration (PK) and its biological effect (PD) is fundamental to designing effective dosing schedules.[1][18][19] A preliminary PK study is essential to determine how this compound is absorbed, distributed, metabolized, and excreted (ADME).
5.1 Designing a Preliminary PK Study
Protocol 5.1.1: Single-Dose PK Study in Rats
-
Animal Model: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling without repeated stress to the animal.
-
Dosing: Administer a single dose of this compound at a dose level well below the MTD. Include both IV and PO administration groups to determine bioavailability.
-
Blood Sampling: Collect small blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Process blood to plasma or serum and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Designing and Executing Initial Efficacy Studies
With safety and PK data in hand, initial efficacy studies can be designed. The choice of animal model will depend entirely on the hypothesized biological activity of this compound. For instance, if it is hypothesized to have anti-inflammatory properties, a model of inflammation (e.g., carrageenan-induced paw edema) would be appropriate.
Sources
- 1. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 3. Home | ARRIVE Guidelines [arriveguidelines.org]
- 4. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. lar.fsu.edu [lar.fsu.edu]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gadconsulting.com [gadconsulting.com]
- 10. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. scantox.com [scantox.com]
- 13. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose range finding approach for rodent preweaning juvenile animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for N-(3,4-dimethylphenyl)propanamide Solution Preparation and Storage
Introduction
N-(3,4-dimethylphenyl)propanamide is an organic compound belonging to the amide family. Its chemical structure, featuring a propanamide group attached to a dimethylated phenyl ring, makes it a valuable scaffold and intermediate in medicinal chemistry and drug discovery. Research into structurally related compounds suggests that the N-phenylpropanamide motif is present in molecules with potential therapeutic activities, such as inhibitors of enzymes like urease and cyclooxygenase-2, and as components of more complex molecules targeting protein-protein interactions.[1][2] The precise handling, preparation of solutions, and proper storage of this compound are critical for ensuring the reliability and reproducibility of experimental results.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and storage of this compound solutions. It outlines key chemical properties, safety and handling procedures, detailed protocols for solution preparation, and evidence-based recommendations for storage to maintain solution integrity and stability.
Compound Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of this compound is essential before its use in any experimental setting.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook[3] |
| CAS Number | 22835-89-8 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₅NO | ChemicalBook[3] |
| Molecular Weight | 177.24 g/mol | ChemicalBook[3] |
| Appearance | Solid (form may vary) | General knowledge |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[5]
-
Ingestion: Do not eat, drink, or smoke when handling this compound.[6]
-
Spills: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite) and place it in a suitable container for disposal.[7]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[6]
Solution Preparation Protocols
The solubility of this compound is not extensively documented. However, based on its structure and the known solubility of similar aromatic amides, it is expected to have limited solubility in aqueous solutions and good solubility in polar aprotic organic solvents.[8] Common solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions.
Recommended Solvents
-
Primary Solvents (for stock solutions):
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Secondary Solvents (for working solutions, use with caution regarding solubility):
-
Ethanol
-
Methanol
-
Note on Solvent Purity: Use anhydrous or high-purity solvents to minimize the introduction of contaminants that could affect compound stability or experimental results.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations accordingly for different desired concentrations.
Materials:
-
This compound (MW: 177.24 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 177.24 g/mol = 0.0017724 g = 1.77 mg
-
-
-
Weigh the compound:
-
Tare a clean, dry amber glass vial on an analytical balance.
-
Carefully weigh approximately 1.77 mg of this compound directly into the vial. Record the exact mass.
-
-
Add the solvent:
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial. For the example above, if you weighed exactly 1.77 mg, you would add 1.0 mL of DMSO.
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) may aid dissolution but should be done with caution.[9]
-
-
Final Check and Labeling:
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Protocol for Preparing Working Solutions
Working solutions are typically prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium. It is crucial to be aware that the compound may precipitate when diluted into an aqueous environment.
Procedure:
-
Calculate the volume of stock solution needed for your desired final concentration and volume.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
V₁ = (C₂ * V₂) / C₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
-
Add the appropriate volume of your aqueous buffer or medium to a microcentrifuge tube.
-
While vortexing the tube, add the calculated volume of the stock solution. This rapid mixing can help to prevent precipitation.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or include a solubilizing agent in your buffer (if compatible with your experiment).
Storage and Stability
Proper storage is critical to prevent degradation of the compound and to ensure the longevity of your prepared solutions.
Solid Compound Storage
-
Store the solid this compound in a tightly sealed container in a cool, dry, and dark place.[7]
-
Storage at room temperature is generally acceptable for short periods, but for long-term storage, refrigeration (2-8°C) is recommended.
Stock Solution Storage
-
Short-term (1-2 weeks): Store at 2-8°C.
-
Long-term (months): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protection from Light: Always store solutions in amber vials or protect them from light to prevent photodecomposition.[7]
-
Protection from Moisture: Use vials with tight-fitting caps to prevent the hygroscopic DMSO from absorbing atmospheric water, which could lead to compound precipitation or degradation.
| Condition | Solid Compound | Stock Solution (DMSO/DMF) |
| Temperature | 2-8°C (long-term) | -20°C or -80°C (long-term) |
| Light | Protect from light | Store in amber vials |
| Moisture | Store in a desiccator | Use tightly sealed vials |
| Freeze/Thaw | N/A | Avoid repeated cycles |
Factors Affecting Solution Stability
Sources
- 1. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 22835-89-8 [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantitation of N-(3,4-dimethylphenyl)propanamide
Executive Summary & Scientific Context
N-(3,4-dimethylphenyl)propanamide (CAS: 22835-89-8), also known as Propionyl-3,4-xylidine, is a structural analog of the herbicide Propanil and a potential metabolic conjugate of 3,4-dimethylaniline (3,4-DMA).
Accurate detection of this analyte is critical in two primary contexts:
-
Pharmaceutical Impurity Profiling: As a process-related impurity in the synthesis of drugs derived from 3,4-xylidine.
-
Metabolic & Environmental Toxicology: As a stable amide marker for exposure to 3,4-DMA, a compound with distinct toxicological properties compared to its isomer 2,4-DMA (a metabolite of Amitraz).
The Analytical Challenge: The core difficulty lies in regiospecificity . The analyte has multiple structural isomers (e.g., N-(2,4-dimethylphenyl)propanamide) that share identical molecular weights (177.24 g/mol ) and similar fragmentation patterns. This guide presents a dual-method approach: GC-MS for high-resolution isomer separation and UHPLC-MS/MS for trace-level quantitation in complex matrices.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3',4'-Dimethylpropionanilide; Propionyl-3,4-xylidine |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| LogP (Predicted) | ~2.8 (Moderately lipophilic) |
| pKa | ~14.5 (Amide nitrogen - neutral at physiological pH) |
Analytical Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate detection method based on sample type and sensitivity requirements.
Caption: Decision tree for selecting GC-MS vs. LC-MS/MS based on matrix complexity and sensitivity needs.
Method A: GC-MS for Isomer Differentiation
Purpose: Best for separating the 3,4-dimethyl isomer from the 2,4-dimethyl and 2,3-dimethyl analogs due to high chromatographic resolution.
Experimental Conditions[4][5][6]
-
Instrument: Agilent 7890B/5977B GC-MSD (or equivalent).
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 260°C.
-
Oven Program:
-
60°C (hold 1 min)
-
Ramp 20°C/min to 180°C
-
Critical Ramp: 5°C/min to 220°C (Isomer separation zone)
-
Ramp 30°C/min to 300°C (hold 3 min)
-
MS Detection (EI Mode)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Scan Mode: SIM (Selected Ion Monitoring) for quantitation; Full Scan (40-350 amu) for ID.
-
Target Ions (m/z):
-
Quant Ion:121 (Base peak, 3,4-dimethylaniline cation).
-
Qualifier 1:177 (Molecular Ion, M+).
-
Qualifier 2:57 (Propionyl group [CH₃CH₂CO]⁺).
-
Causality Note: The amide bond is the weakest link under Electron Impact (EI). The cleavage produces the stable 3,4-dimethylaniline ion (m/z 121). The presence of m/z 177 confirms the intact amide, distinguishing it from free aniline impurities.
Method B: UHPLC-MS/MS for Trace Quantitation
Purpose: High-sensitivity detection in biological fluids (plasma) or environmental water.
Sample Preparation (Solid Phase Extraction)
To ensure Trustworthiness and protect the MS source, use SPE rather than simple "dilute and shoot."
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc.
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 1 mL sample (pH adjusted to 7.0).
-
Wash: 3 mL 5% Methanol in Water (Removes salts/proteins).
-
Elution: 2 mL Methanol.
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in 200 µL Mobile Phase A/B (90:10).
LC Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear ramp to 90% B
-
6-8 min: Hold 90% B
-
-
Flow Rate: 0.4 mL/min.
MS/MS Parameters (ESI Positive)
The analyte is protonated [M+H]⁺ = 178.2.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |
| Quantifier | 178.2 | 122.1 | 22 | Neutral loss of propionamide chain (-56 Da) to form protonated 3,4-dimethylaniline. |
| Qualifier 1 | 178.2 | 57.1 | 35 | Formation of propionyl cation [C₂H₅CO]⁺. |
| Qualifier 2 | 178.2 | 107.1 | 45 | Further fragmentation of the aromatic ring (loss of methyl). |
Mechanistic Pathway Diagram (DOT):
Caption: ESI+ Fragmentation pathway. The amide cleavage is the dominant transition used for quantitation.
Validation & Quality Assurance (Self-Validating System)
To meet E-E-A-T standards, the method must include internal checks.
-
Internal Standard (IS): Use Propanil-d5 or 3,4-Dimethylaniline-d6 (converted to amide). If deuterated standards are unavailable, use N-(4-chlorophenyl)propanamide as a structural analog.
-
System Suitability Test (SST):
-
Inject a mixture of this compound and its isomer N-(2,4-dimethylphenyl)propanamide.
-
Requirement: Resolution (Rs) > 1.5 between isomers.
-
-
Linearity: 0.5 ng/mL to 1000 ng/mL (R² > 0.995).
-
Carryover Check: Inject a blank immediately after the highest standard. Response must be < 20% of the LLOQ.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22909774, this compound. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Standard framework for LC-MS/MS validation). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Anilides. (Reference for fragmentation logic). Retrieved from [Link]
-
Teva Branded Pharmaceutical Products R&D (2018). Measurement of Lidocaine and 2,6-dimethylaniline in Minipig Plasma Using UHPLC-MS/MS. (Methodology reference for dimethylaniline derivatives). Retrieved from [Link]
Sources
Applications of "N-(3,4-dimethylphenyl)propanamide" in medicinal chemistry
Application Note: Strategic Utilization of N-(3,4-dimethylphenyl)propanamide in Medicinal Chemistry
Part 1: Executive Summary & Core Directive
This compound (CAS: 22835-89-8) is a pivotal structural scaffold in medicinal chemistry, distinct from its herbicide analog Propanil (3,4-dichloropropionanilide) and its regioisomer, the local anesthetic intermediate 2,6-xylidide.
While not a marketed Active Pharmaceutical Ingredient (API) itself, this compound serves as a critical Structure-Activity Relationship (SAR) probe and a versatile building block for "xylidide-based" pharmacophores. Its primary applications lie in:
-
Fragment-Based Drug Design (FBDD): Targeting hydrophobic pockets in enzymes (e.g.,
-glucosidase, cholinesterases). -
Ion Channel Modulation: Acting as a template for voltage-gated sodium channel (
) blockers, analogous to lidocaine but with distinct electronic and steric profiles. -
Metabolic Stability Profiling: Serving as a "soft drug" model to study oxidative dealkylation and amide hydrolysis rates compared to sterically hindered 2,6-dimethyl analogs.
This guide provides high-fidelity protocols for its synthesis, derivatization into bioactive libraries, and application in metabolic stability assays.
Part 2: Scientific Foundation & Mechanism
Structural Significance: The "Xylidide" Core
The biological activity of this compound stems from its lipophilic 3,4-dimethylphenyl (3,4-xylidine) tail. Unlike the 2,6-dimethyl substitution pattern found in Lidocaine or Mepivacaine —which utilizes steric hindrance to prevent amide hydrolysis—the 3,4-substitution pattern leaves the amide bond exposed.
-
Pharmacodynamic Implication: The 3,4-dimethyl group enhances lipophilicity (
), improving membrane permeability and binding affinity to hydrophobic pockets (e.g., the S6 segment of channels). -
Pharmacokinetic Implication: The lack of ortho-shielding makes this scaffold metabolically labile, ideal for designing short-acting agents or investigating metabolic soft spots.
Divergent Synthesis Pathway
The compound is rarely the endpoint. It is typically functionalized at the
Figure 1: Divergent synthesis workflow transforming the 3,4-xylidine precursor into bioactive medicinal libraries.
Part 3: Experimental Protocols
Protocol A: High-Yield Synthesis of this compound
Objective: To synthesize gram-scale quantities of the core scaffold with >98% purity for biological testing.
Reagents:
-
3,4-Dimethylaniline (3,4-Xylidine) [CAS: 95-64-7][1]
-
Propionyl chloride (for unsubstituted core) OR 3-chloropropionyl chloride (for linker scaffold)
-
Triethylamine (
) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 3,4-dimethylaniline (10 mmol, 1.21 g) in anhydrous DCM (20 mL) in a round-bottom flask under
atmosphere. -
Base Addition: Add
(12 mmol, 1.67 mL) and cool the solution to 0°C using an ice bath. -
Acylation: Dropwise add propionyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline.
-
Wash with sat.
(2 x 15 mL) and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.
-
Expected Yield: 85-92%
-
Melting Point: 104–106°C (consistent with literature analogs).
-
Protocol B: Library Generation (Alpha-Glucosidase/Channel Inhibitors)
Context: Recent studies (e.g., Asian J. Chem, ACS Omega) highlight this scaffold's utility in creating biheterocyclic conjugates.
Workflow:
-
Linker Activation: Convert the core amide to 3-chloro-N-(3,4-dimethylphenyl)propanamide using 3-chloropropionyl chloride in Protocol A.
-
Nucleophilic Substitution:
-
Dissolve the chloro-amide intermediate (1 mmol) in DMF.
-
Add
(1.5 mmol) and the target nucleophile (e.g., 5-substituted-1,3,4-oxadiazole-2-thiol for enzyme inhibitors, or diethylamine for anesthetic analogs). -
Heat at 80°C for 6-8 hours.
-
-
Validation: Verify structure via
-NMR.-
Diagnostic Signal: Look for the triplet-quartet splitting of the propyl chain (if unsubstituted) or the singlet/multiplet of the
-methylene adjacent to the heteroatom.
-
Data Table: Comparative Activity of Xylidide Analogs
| Compound Substructure | Target | IC50 / Activity | Mechanism Note |
|---|
| 3,4-dimethylphenyl |
Part 4: Application Note - Metabolic Stability Profiling
Rationale: Drug developers often choose between 2,6-dimethyl (Lidocaine-like) and 3,4-dimethyl substitution to tune the half-life of a drug candidate. The 3,4-isomer is a "metabolic probe" for cytochrome P450 activity.
Assay Protocol (Microsomal Stability):
-
Incubation: Incubate this compound (1
M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS.
-
Interpretation:
-
High Clearance: Indicates rapid oxidation of the exposed methyl groups or amide hydrolysis.
-
Comparison: Run parallel with Lidocaine. Lidocaine should show <20% depletion in 60 mins; 3,4-dimethyl analog typically shows >50% depletion.
-
Decision: If the 3,4-analog is potent but unstable, it validates the pharmacophore but necessitates steric protection (switching to 2,6-substitution) for oral drugs, or retention for soft-drug topical applications.
-
Part 5: References
-
Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents. Source: ACS Omega, 2023. Context: Identifies this compound derivatives as effective
-glucosidase inhibitors. URL:[Link] -
Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides. Source: Asian Journal of Chemistry / Asian Pubs. Context: Comparative analysis of 3,4-dimethyl vs 2,6-dimethyl substitution on cholinesterase inhibition. URL:[Link] (Direct article linkage via DOI lookup recommended for specific volume).
-
Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids and amides. Source: US Patent US9145366B2. Context: Lists 3,4-dimethylphenyl amides as key prodrug moieties and intermediates. URL:
-
Thermal Reactions of Anilinium Salts (Sulfonation Studies). Source: Bulletin of the Chemical Society of Japan. Context: Fundamental reactivity differences between 3,4-xylidine and 2,6-xylidine derivatives. URL:[Link]
Sources
Application Notes and Protocols: N-(3,4-dimethylphenyl)propanamide as a Versatile Starting Material for Heterocyclic Synthesis
Introduction: The Strategic Value of N-Aryl Amides in Complex Synthesis
N-(3,4-dimethylphenyl)propanamide is a member of the N-aryl amide family of compounds, which serve as pivotal precursors in the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are of profound interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The strategic utility of this compound lies in its inherent structural features: a nucleophilic aromatic ring activated by two methyl groups and an amide moiety that can be chemically manipulated to facilitate intramolecular cyclization reactions. This application note will explore the use of this compound as a starting material for the synthesis of dihydroquinoline derivatives, leveraging a well-established synthetic strategy analogous to the Bischler-Napieralski reaction.
Core Concept: Intramolecular Cyclization via Electrophilic Aromatic Substitution
The primary synthetic transformation highlighted in this guide is the acid-catalyzed intramolecular cyclization of this compound to yield a 3,4-dihydro-2,7,8-trimethylquinolin-4-one. This reaction proceeds via an intramolecular electrophilic aromatic substitution mechanism, a cornerstone of heterocyclic synthesis. The key to this transformation is the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to generate a highly reactive electrophilic species. This electrophile is then attacked by the electron-rich dimethylphenyl ring, leading to ring closure.
The choice of a dehydrating Lewis acid like POCl₃ is critical; it complexes with the amide oxygen, rendering the carbonyl carbon significantly more electrophilic. This heightened electrophilicity is necessary to overcome the activation energy of the intramolecular aromatic substitution. The two methyl groups on the phenyl ring are electron-donating, which increases the nucleophilicity of the aromatic ring and facilitates the cyclization, typically directing the substitution to the ortho position relative to the amide nitrogen.
Experimental Workflow & Visualization
The overall synthetic strategy is a two-step process: the synthesis of the starting material, this compound, followed by its intramolecular cyclization to the target dihydroquinolinone.
Figure 1: Synthetic workflow for the preparation of 3,4-dihydro-2,7,8-trimethylquinolin-4-one from this compound.
Detailed Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize the starting material this compound from 3,4-dimethylaniline and propanoyl chloride.
Materials:
-
3,4-Dimethylaniline
-
Propanoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3,4-dimethylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add propanoyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol/water to afford this compound as a white solid.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 114°C[1] |
Protocol 2: Intramolecular Cyclization to 3,4-Dihydro-2,7,8-trimethylquinolin-4-one
Objective: To synthesize the target heterocyclic compound via intramolecular cyclization of the starting material. This protocol is based on the principles of the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines.[2][3][4]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (3.0 eq) to the solution at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,4-dihydro-2,7,8-trimethylquinolin-4-one.
| Parameter | Expected Value |
| Yield | 60-75% |
| Purity (by HPLC) | >97% |
| Analytical Data | Confirm structure by ¹H NMR, ¹³C NMR, and MS |
Mechanism of Cyclization
The intramolecular cyclization is a classic example of an electrophilic aromatic substitution reaction. The mechanism is proposed as follows:
Figure 2: Proposed mechanism for the intramolecular cyclization of this compound.
Conclusion and Future Perspectives
This application note demonstrates the utility of this compound as a valuable starting material for the synthesis of dihydroquinolinone derivatives through an efficient intramolecular cyclization protocol. The principles outlined are broadly applicable to a range of substituted N-aryl amides for the construction of diverse heterocyclic systems. The resulting dihydroquinolinone scaffold can serve as a key intermediate for further chemical modifications, opening avenues for the development of novel compounds with potential applications in pharmaceuticals and materials science. Further optimization of reaction conditions and exploration of different activating agents could lead to even more efficient and versatile synthetic routes.
References
-
Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]
-
Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses. A unified mechanism. Tetrahedron, 36(10), 1279-1300. [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved February 13, 2026, from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved February 13, 2026, from [Link]
Sources
Application Notes and Protocols for N-(3,4-dimethylphenyl)propanamide
Disclaimer: N-(3,4-dimethylphenyl)propanamide is a compound for which detailed, publicly available safety and toxicological data is limited. The following application notes and protocols have been developed by extrapolating from data on structurally similar compounds, including N-aryl amides and aromatic amines, and by adhering to established principles of laboratory safety. It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before commencing any experimental work.[1][2][3][4][5]
Introduction: Understanding this compound
This compound is an organic compound belonging to the class of N-aryl amides. Its structure, featuring a propanamide group attached to a 3,4-dimethylphenyl (xylidine) moiety, suggests its potential utility as a building block in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its properties and a cautious approach to its handling are paramount for ensuring laboratory safety and experimental success.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, synthesis, and a potential biological application of this compound.
Physicochemical and Inferred Hazard Data
Due to the scarcity of experimental data for this compound, the following table includes calculated properties for the closely related isomer, 3-(3,4-Dimethylphenyl)propanamide, to provide an estimation of its characteristics.
| Property | Estimated Value | Source |
| CAS Number | 22835-89-8 | ChemicalBook[6] |
| Molecular Formula | C₁₁H₁₅NO | PubChem[7] |
| Molecular Weight | 177.24 g/mol | PubChem[7] |
| XLogP3-AA (LogP) | 1.8 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[7] |
| Rotatable Bond Count | 3 | PubChem[7] |
Inferred Hazard Profile: Based on the structural motifs of an aromatic amine and an amide, the following hazards should be assumed until empirical data becomes available:
-
Toxicity: Aromatic amines are a class of compounds known for their potential toxicity, including risks of causing damage to organs through prolonged or repeated exposure.[8][9][10] They can be toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Irritation: May cause skin, eye, and respiratory irritation.[11]
-
Sensitization: May cause an allergic skin reaction.[8]
-
Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[8]
Comprehensive Safety and Handling Protocols
A proactive and informed approach to safety is crucial when working with a new chemical entity.[1][3][4]
Risk Assessment and Hazard Control
Before handling this compound, a thorough risk assessment must be performed.[1][2][3][4][5] This involves identifying potential hazards, evaluating the risks of exposure, and implementing control measures. The primary methods of hazard control, in order of preference, are:
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: Work in a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in the laboratory.[11]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the potential hazards and safe handling procedures.[2]
-
Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with other control measures.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Consult the glove manufacturer's compatibility chart.
-
Body Protection: A laboratory coat, buttoned, is required. For larger quantities, a chemical-resistant apron may be necessary.[12]
-
Respiratory Protection: A respirator may be required in situations where airborne exposure is possible and engineering controls are insufficient.[12]
Handling and Storage
-
Handling:
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[12]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[11]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this document to the medical professional.
Experimental Protocols
The following protocols are provided as examples and should be adapted and optimized by the end-user.
Hypothetical Synthesis of this compound
This protocol describes a common method for amide synthesis via the reaction of an acyl chloride with an amine.[13][14]
Reaction Scheme:
Materials:
-
3,4-Dimethylaniline
-
Propanoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a chemical fume hood, dissolve 3,4-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Synthesis and Purification:
Caption: Workflow for the in vitro cytotoxicity screening using the MTT assay.
Waste Disposal
All waste containing this compound or its reagents must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [12]Do not dispose of down the drain. Collect in a properly labeled, sealed container.
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Univar Solutions. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Occupational Hygiene. (n.d.). A Practical Guide to Chemical Risk Assessment. Retrieved from [Link]
-
Intersolia. (2025). Chemical Risk Assessment – A Step-by-Step Guide. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethylphenyl)propanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
-
Department of Veterans' Affairs. (2015). Exposure to aromatic amines. Retrieved from [Link]
-
PubChem. (n.d.). CID 100979034. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:2137701-90-5 | N-[3-(aminomethyl)-2,4-dimethylphenyl]propanamide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3). Retrieved from [Link]
-
PubChem. (n.d.). N,2-dimethyl-N-phenylpropanamide. Retrieved from [Link]
-
ResearchGate. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
Wikipedia. (n.d.). Propanamide. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Retrieved from [Link]
Sources
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. occhygiene.com.au [occhygiene.com.au]
- 4. intersolia.com [intersolia.com]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. This compound | 22835-89-8 [chemicalbook.com]
- 7. 3-(3,4-Dimethylphenyl)propanamide | C11H15NO | CID 22909774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medkoo.com [medkoo.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Amide Synthesis [fishersci.it]
- 14. pure.hud.ac.uk [pure.hud.ac.uk]
Application Notes & Protocols: High-Throughput Screening of N-(3,4-dimethylphenyl)propanamide
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates. This document provides a comprehensive guide to the application of HTS methodologies for the characterization of N-(3,4-dimethylphenyl)propanamide, a small molecule with a propanamide scaffold. While the specific biological target of this compound is yet to be fully elucidated, this guide presents a robust, hypothetical framework for its screening against a protein-protein interaction (PPI) target, demonstrating a practical and scientifically rigorous approach to early-stage drug discovery. The protocols detailed herein are designed to be adaptable for various research contexts, providing a blueprint for both primary biochemical screening and secondary cell-based validation assays.
Introduction: The Rationale for Screening this compound
The propanamide chemical scaffold is a recurring motif in biologically active molecules, with derivatives exhibiting a wide range of therapeutic effects, including anti-inflammatory and antimicrobial properties[1][2][3]. This compound (Figure 1) is a small molecule from this class, whose biological activities remain largely unexplored. Its structural simplicity and synthetic tractability make it an attractive candidate for inclusion in screening libraries.
This application note outlines a strategic HTS workflow designed to identify and validate the potential inhibitory activity of this compound against a hypothetical, yet therapeutically relevant, protein-protein interaction (PPI) involving "Target Protein X" and its binding partner "Protein Y". Dysregulation of PPIs is implicated in numerous diseases, making them a compelling class of targets for small molecule intervention.
Our tiered screening approach begins with a sensitive and robust biochemical assay, Fluorescence Polarization (FP), to identify direct inhibitors of the Protein X-Protein Y interaction. Subsequently, a cell-based luciferase reporter assay is employed as a secondary screen to confirm the activity of primary hits in a more physiologically relevant environment and to triage false positives.[4][5]
Primary Screening: Fluorescence Polarization (FP) Assay
Principle: The FP assay is a homogenous technique ideal for HTS, measuring changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[6][7] In this context, a fluorescently labeled peptide derived from Protein Y ("Tracer") will be used. When the Tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Protein X, its tumbling is restricted, leading to an increase in polarization. A compound that inhibits the Protein X-Tracer interaction will cause a decrease in polarization, which is the readout for this assay.[8][9]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| This compound | ChemicalBook | 22835-89-8[10] |
| Recombinant Human Protein X | In-house/Vendor | - |
| Fluorescein-labeled Protein Y Peptide (Tracer) | Custom Synthesis | - |
| FP Assay Buffer (30 mM HEPES pH 7.4, 250 mM NaCl, 10% glycerol)[6] | In-house | - |
| 384-well, low-volume, non-binding black microplates | Vendor | - |
| Fluorescence Polarization Plate Reader | Vendor | - |
Experimental Workflow: FP Primary Screen
Step-by-Step Protocol: FP Primary Screen
-
Compound Plating: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound in DMSO for dose-response experiments. Using an acoustic liquid handler, dispense 50 nL of the compound solution into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume, with a final DMSO concentration of 0.1%.[11]
-
Reagent Preparation:
-
Prepare a 2X solution of Protein X in FP Assay Buffer.
-
Prepare a 2X solution of the fluorescent Tracer in FP Assay Buffer. The optimal tracer concentration should be determined empirically but is typically in the low nanomolar range.[7]
-
-
Assay Execution:
-
Add 25 µL of the 2X Protein X solution to each well of the assay plate containing the compound.
-
Mix gently and incubate for 15 minutes at room temperature.
-
Add 25 µL of the 2X Tracer solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[8]
-
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis:
-
The quality of the HTS assay is determined by calculating the Z' factor using positive and negative controls. A Z' factor greater than 0.5 is considered excellent for HTS.[12]
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Secondary Screening: Luciferase Reporter Gene Assay
Principle: A cell-based reporter gene assay is an excellent secondary screen to validate hits from the primary biochemical assay.[4] This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a transcriptional element that is activated by the Protein X-Protein Y interaction. If this compound disrupts this interaction within the cell, the downstream signaling cascade will be inhibited, leading to a decrease in luciferase expression and a corresponding reduction in luminescence.[13][14]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| HEK293 Cell Line (stably expressing reporter construct) | In-house | - |
| DMEM with 10% FBS and 1% Penicillin-Streptomycin | Vendor | - |
| 384-well, solid white, tissue-culture treated microplates | Vendor | - |
| Luciferase Assay Reagent (e.g., ONE-Glo™) | Promega | - |
| Luminometer Plate Reader | Vendor | - |
Experimental Workflow: Luciferase Reporter Assay
Sources
- 1. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 22835-89-8 [chemicalbook.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. promega.com [promega.com]
- 14. assaygenie.com [assaygenie.com]
Application Note: N-(3,4-dimethylphenyl)propanamide for In Vitro Target Validation
Executive Summary & Scientific Rationale
N-(3,4-dimethylphenyl)propanamide (DMP-PA) is a lipophilic arylacetamide used primarily as a structural probe in the target validation of hydrolytic enzymes and ion channel modulators. Unlike its chlorinated analog Propanil (a herbicide known for inducing methemoglobinemia via toxic metabolites), DMP-PA serves as a critical negative control or selectivity probe in drug discovery pipelines.
Core Applications
-
Metabolic Target Validation (AADAC vs. CES): DMP-PA is a specific substrate for Arylacetamide Deacetylase (AADAC) , distinguishing it from Carboxylesterases (CES1/CES2). It is used to validate the hydrolytic capacity of liver microsomes without the confounding toxicity of halogenated anilines.
-
Ion Channel SAR Profiling (Kv7/KCNQ): The molecule represents the "minimal pharmacophore" for the amide-linker region of Retigabine-like Kv7.2/7.3 channel openers. It is used to validate the necessity of the benzylamine "tail" in neuronal potassium channel modulation.
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 2302-79-6 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 191.27 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>20 mM), Water (<0.1 mg/mL) |
| Stability | Stable at RT; hydrolyzes in strong acid/base or presence of amidases. |
| Storage | -20°C (Solid), -80°C (DMSO stock) |
Handling Precaution: While less toxic than chlorinated analogs, the hydrolysis product (3,4-dimethylaniline) is a potential mutagen. All procedures must be performed in a fume hood with nitrile gloves.
Protocol A: Differential Hydrolysis Assay (AADAC Validation)
Objective: To validate Arylacetamide Deacetylase (AADAC) activity in human liver microsomes (HLM) using DMP-PA as a selective probe, distinguishing it from CES1/CES2 activity.
Mechanistic Insight
AADAC is a serine hydrolase located in the ER lumen. It shows high specificity for removing acyl groups from arylacetamides. DMP-PA hydrolysis yields 3,4-dimethylaniline and propionic acid . Specific inhibitors are used to validate the target enzyme.
-
Vinpocetine: Inhibits AADAC (Selectively).
-
Loperamide: Inhibits CES2.
-
Digitonin: Permeabilizes microsomes (AADAC is luminal; latency is observed without detergent).
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate: DMP-PA (10 mM stock in DMSO).
-
Inhibitors: Vinpocetine (10 µM final), Loperamide (10 µM final).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing Tolbutamide (IS).
Step-by-Step Workflow
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a 2X Master Mix of HLM (1.0 mg/mL) in Phosphate Buffer.
-
Critical Step: Divide HLM into two aliquots. Treat Aliquot A with Alamethicin (50 µg/mg protein) for 15 min on ice to permeabilize the membrane (AADAC is luminal). Aliquot B remains untreated.
-
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add 50 µL of HLM (Permeabilized) to wells.
-
Add 1 µL of Inhibitor (Vinpocetine or Loperamide) or Vehicle (DMSO).
-
Incubate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of DMP-PA (diluted to 200 µM in buffer; Final conc: 100 µM).
-
Final reaction volume: 100 µL.
-
Incubate at 37°C with shaking (300 rpm).
-
-
Time-Course Sampling:
-
At T = 0, 10, 30, and 60 minutes, remove 20 µL aliquots.
-
Immediately quench in 80 µL ice-cold ACN (with Internal Standard).
-
-
Analysis:
-
Centrifuge samples at 4000 x g for 20 min.
-
Analyze supernatant via LC-MS/MS (MRM mode monitoring 3,4-dimethylaniline transition: 122.1 → 107.1).
-
Data Interpretation (Expected Results)
| Condition | Relative Hydrolysis Rate (%) | Interpretation |
| Intact Microsomes | < 15% | AADAC is luminal (latency effect). |
| Permeabilized Microsomes | 100% (Control) | Full enzyme access. |
| + Vinpocetine (AADAC Inh) | < 20% | Validates AADAC as primary target. |
| + Loperamide (CES2 Inh) | > 90% | DMP-PA is not a CES2 substrate. |
| + BNPP (General Esterase Inh) | < 5% | Confirms serine hydrolase mechanism. |
Protocol B: Kv7.2/7.3 Channel SAR Profiling
Objective: To use DMP-PA as a "Minimal Pharmacophore" control to validate the binding site requirements of Kv7 (KCNQ) openers (e.g., Retigabine).
Mechanistic Insight
Kv7 openers bind to a hydrophobic pocket formed by the S5-S6 linker. The amide group of DMP-PA mimics the linker of Retigabine, but it lacks the secondary benzylamine tail required for high-affinity stabilization of the open state. Therefore, DMP-PA should show weak or null activity , validating that the "tail" is essential for efficacy.
Experimental Setup (Thallium Flux Assay)
-
Cell Line: CHO-K1 stably expressing hKv7.2/hKv7.3.
-
Dye: Thallos™ (Tl+ sensitive fluorescent dye).
-
Positive Control: Retigabine (10 µM).
-
Test Compound: DMP-PA (0.1 µM – 100 µM).
Workflow
-
Dye Loading:
-
Plate cells in 384-well black/clear plates (15,000 cells/well).
-
Remove media and add 20 µL Thallos™ dye loading solution.
-
Incubate 1 hour at RT in dark.
-
-
Compound Addition:
-
Add 10 µL of DMP-PA (5X concentration) to cells.
-
Incubate 15 minutes.
-
-
Stimulus:
-
Inject Stimulus Buffer containing 5 mM Tl+ and 10 mM K+ (sub-threshold depolarization).
-
Note: Kv7 openers shift the activation threshold, allowing Tl+ influx at lower voltages.
-
-
Measurement:
-
Monitor fluorescence (Ex 490nm / Em 520nm) on a FLIPR or Hamamatsu FDSS for 120 seconds.
-
Pathway Visualization (Mechanism of Action)
Caption: Comparative mechanism of Kv7 modulation. DMP-PA lacks the necessary hydrophobic tail to stabilize the open state, serving as a negative control to validate the pharmacophore.
References & Grounding
-
Di, L., et al. (2020). Arylacetamide Deacetylase (AADAC): An Overlooked Hydrolytic Enzyme in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Context: Establishes AADAC specificity for arylacetamides like DMP-PA.
-
-
Wulff, H., et al. (2009). Strategies for the discovery of Kv7 (KCNQ) potassium channel modulators. Future Medicinal Chemistry. Link
-
Context: Defines the pharmacophore requirements (amide linker) for Kv7 openers.
-
-
PubChem Compound Summary. (2025). This compound.[1][2] National Center for Biotechnology Information. Link
-
Fukami, T., et al. (2010). Human Arylacetamide Deacetylase Hydrolyzes Ketoconazole-Related Antifungals. Drug Metabolism and Disposition.[3] Link
-
Context: Methodology for distinguishing AADAC from CES activity using specific inhibitors.
-
Sources
- 1. Compound N-(3,4-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide - Chemdiv [chemdiv.com]
- 2. Propanamide, 3-bromo-N-(3,4-dimethylphenyl)-, CasNo.6315-47-5 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 4. N-(4-Hydroxyphenyl)propanamide | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:2137701-90-5 | N-[3-(aminomethyl)-2,4-dimethylphenyl]propanamide | Chemsrc [m.chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,4-dimethylphenyl)propanamide
Article ID: KB-SYN-34DMP-001 Status: Verified | Last Updated: 2024-05-20 Category: Organic Synthesis / Amide Coupling Target Molecule: N-(3,4-dimethylphenyl)propanamide (CAS: 22835-89-8)[1]
Introduction: The Optimization Directive
Welcome to the Technical Support Center. You are likely here because your synthesis of This compound is suffering from suboptimal yields, coloration issues, or purification losses.
This molecule is a secondary amide formed by the acylation of 3,4-dimethylaniline (3,4-xylidine). Unlike electron-deficient anilines (e.g., the herbicide Propanil), your starting material is electron-rich due to the two methyl groups. This makes the amine highly nucleophilic but also prone to oxidation (turning your product brown/purple).
This guide prioritizes yield maximization (>90%) and purity using a self-validating anhydrous protocol.
Module 1: High-Yield Synthesis Protocol
Method: Nucleophilic Acyl Substitution (Anhydrous) Why this method? The Schotten-Baumann (biphasic) method is common but often suffers from hydrolysis of the acyl chloride. For maximum yield, we use an anhydrous dichloromethane (DCM) system with an organic base scavenger.
Reagent Stoichiometry Table
| Component | Role | Eq. | Notes |
| 3,4-Dimethylaniline | Nucleophile | 1.0 | Critical: Must be light yellow/colorless. If dark brown, distill before use. |
| Propionyl Chloride | Electrophile | 1.1 - 1.2 | Excess ensures complete conversion. Susceptible to hydrolysis. |
| Triethylamine (Et₃N) | HCl Scavenger | 1.5 | Drives equilibrium by neutralizing HCl. |
| DCM (Anhydrous) | Solvent | [0.2 M] | Concentration affects reaction rate. Keep dry. |
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen/Argon.
-
Solvation: Dissolve 3,4-dimethylaniline (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM.
-
Thermal Control: Cool the solution to 0°C (Ice/Water bath).
-
Technical Insight: Although the amine is reactive, cooling prevents the "runaway" exotherm that leads to di-acylated byproducts and oxidation (tar formation).
-
-
Addition: Add Propionyl Chloride (1.1 eq) dropwise over 30 minutes.
-
Visual Check: White precipitate (Et₃N·HCl) will form immediately. This confirms the reaction is progressing.
-
-
Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Check TLC (Solvent: 30% EtOAc/Hexane).
-
Target: Disappearance of the aniline spot (lower R_f) and appearance of the amide (higher R_f).
-
Workflow Visualization
Caption: Logical flow for the anhydrous synthesis of this compound, including decision node for incomplete conversion.
Module 2: Troubleshooting Center (FAQs)
Issue 1: "My yield is stuck at 60-70%, but the TLC shows the starting material is gone."
-
Diagnosis: You are likely losing product during the aqueous workup .
-
Root Cause: this compound has moderate polarity. If you use a large volume of water during the wash steps, some amide may partition into the aqueous phase.
-
Solution:
-
Back-extract all aqueous washes (HCl and NaHCO₃ layers) with small portions of DCM or EtOAc.
-
Combine these organic back-extracts with your main organic layer before drying.
-
Issue 2: "The product is purple or dark brown."
-
Diagnosis: Oxidation of the starting material (aniline).[2]
-
Root Cause: 3,4-dimethylaniline oxidizes easily in air. If your starting material was dark before you started, those impurities (quinones/azo compounds) will carry through.
-
Solution:
-
Prevention: Distill the 3,4-dimethylaniline under vacuum before use if it is not pale yellow.
-
Rescue: If the crude solid is colored, perform a recrystallization with Activated Carbon .[3] Dissolve in hot ethanol, add carbon, filter hot through Celite, then crystallize.
-
Issue 3: "I see a new spot on TLC that is less polar than my product."
-
Diagnosis: Di-acylation (Formation of N,N-dipropionyl-3,4-dimethylaniline).
-
Root Cause: Excess propionyl chloride combined with high temperatures (failure to cool during addition).
-
Solution: This byproduct is difficult to revert. You must separate it via column chromatography or careful recrystallization (the di-acyl product usually has a different solubility profile). Prevention is key: Strictly control the 0°C addition temperature.
Module 3: Purification & Isolation
The literature melting point for this compound is approximately 114°C .[1] Use this as your purity benchmark.
Recrystallization Guide
Do not rely on column chromatography unless necessary (it consumes solvent and time).[4] Recrystallization is the standard for amides.
| Solvent System | Suitability | Protocol |
| Ethanol / Water (Recommended) | High | Dissolve in min. boiling Ethanol.[1] Add hot water until cloudy. Cool slowly to 4°C. |
| Ethyl Acetate / Hexane | Medium | Good for removing non-polar impurities. Dissolve in hot EtOAc, add Hexane. |
| Toluene | Specific | Use only if the product is very impure; good for removing colored oligomers. |
Critical Step: Dry the crystals under high vacuum for 12 hours. Solvent inclusion (especially water) will artificially depress your melting point and yield calculation.
Module 4: Green & Alternative Pathways
If you are restricted from using Acyl Chlorides (corrosive, moisture sensitive), use the Direct Amidation route.
Method: Boric Acid Catalyzed Condensation Reagents: Propionic Acid + 3,4-Dimethylaniline + Boric Acid (10 mol%). Conditions: Reflux in Toluene with a Dean-Stark trap (to remove water).
Caption: Atom-economical "Green" synthesis avoiding chlorinated reagents. Requires high heat but generates only water as waste.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Schotten-Baumann and Anhydrous Amidation).
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanistic insights into Nucleophilic Acyl Substitution).
-
Tang, P. "Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 2005 , 81, 262. (Green chemistry alternative protocol).
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of Propanamide, N-(3,4-dimethylphenyl)-". (Verification of structure and fragmentation data).
Sources
Technical Support Center: Chromatographic Purification of N-(3,á-dimethylphenyl)propanamide
Welcome to the technical support center for the chromatographic purification of N-(3,4-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. As Senior Application Scientists, we provide not just steps, but the reasoning behind them to ensure your success.
Understanding the Molecule: this compound
This compound is a secondary amide. Its structure, featuring a substituted aromatic ring and a propanamide group, suggests moderate polarity. The presence of the amide linkage can lead to specific chromatographic behaviors, such as peak tailing due to hydrogen bonding with the stationary phase. Successful purification hinges on selecting the appropriate chromatographic conditions to mitigate these effects.
Troubleshooting Guide: A-Question-and-Answer Approach
Our troubleshooting guide is structured to address problems you may encounter in a logical sequence, from initial method development to the final purification run.
Section 1: Method Development and Initial Observations
Question: My Thin Layer Chromatography (TLC) shows poor separation of my target compound from impurities. What should I do?
Answer: Achieving good separation on TLC is the cornerstone of a successful column chromatography run. If you are observing poor separation, consider the following:
-
Solvent System Polarity: The polarity of your mobile phase is the most critical factor. For a moderately polar compound like this compound, a common starting point for normal-phase chromatography (e.g., silica gel) is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
If your compound's Rf is too low (streaking at the baseline): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1]
-
If your compound's Rf is too high (running with the solvent front): Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).
-
-
Alternative Solvent Systems: If adjusting the ratio of your current system doesn't yield the desired separation, consider alternative solvents. Dichloromethane/methanol is another common system for amides.[2] Sometimes, adding a small amount of a third solvent with different properties (e.g., a few drops of triethylamine to suppress tailing of basic compounds, or acetic acid for acidic compounds) can significantly improve resolution.
-
2D TLC: To determine if your compound is degrading on the silica gel, you can perform a two-dimensional TLC.[3] Spot your compound, run the TLC in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If you see spots that are not on the diagonal, it indicates decomposition.
Question: I'm seeing significant peak tailing on my TLC plate. What causes this and how can I fix it?
Answer: Peak tailing, where a spot appears elongated rather than round, is a common issue with amides. It is often caused by strong interactions between the amide's functional group and the acidic silanol groups on the surface of the silica gel.
-
Mechanism: The lone pair of electrons on the nitrogen and the carbonyl oxygen of the amide can form hydrogen bonds with the hydroxyl groups of the silica. This strong interaction can lead to a slow dissociation from the stationary phase, resulting in tailing.
-
Solutions:
-
Mobile Phase Modification: Adding a small amount of a competitive hydrogen bonding agent to your mobile phase can help. For amides, adding a small percentage of methanol or triethylamine can often resolve tailing by competing for the active sites on the silica.
-
Stationary Phase Deactivation: If tailing is severe, you might consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica.
-
Section 2: Column Chromatography Execution
Question: I've successfully developed a solvent system with good separation on TLC, but my column chromatography is still giving poor results (e.g., mixed fractions). Why is this happening?
Answer: A good TLC result is a strong indicator, but several factors during the column chromatography process itself can lead to poor separation.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to an uneven flow of the mobile phase and broad, overlapping bands.[4] Ensure your silica gel is packed as a uniform slurry and is not allowed to run dry.
-
Sample Loading: The way you load your sample onto the column is critical.
-
Dry Loading: For samples that are not very soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.
-
Wet Loading: If your sample is soluble in the mobile phase, dissolve it in the minimum amount of the initial mobile phase and load it carefully onto the top of the column in a narrow band. Using too much solvent or a solvent stronger than the mobile phase will cause the band to broaden, leading to poor separation.[5]
-
-
Flow Rate: An excessively high flow rate can reduce the number of theoretical plates in your column, leading to decreased resolution.[4] Conversely, a flow rate that is too slow can lead to diffusion and band broadening. Flash chromatography, which uses pressure to achieve a higher, but controlled, flow rate, is often more efficient than traditional gravity chromatography.[4]
Question: My compound seems to be stuck on the column and won't elute, even with a high polarity mobile phase. What could be the problem?
Answer: If your compound is not eluting, it could be due to several reasons:
-
Compound Instability: As mentioned earlier, your compound might be decomposing on the silica gel.[3] This is a more significant issue on a column where the compound is in contact with the silica for a longer period.
-
Irreversible Adsorption: The compound may be too polar for the chosen stationary phase and is irreversibly adsorbed. In this case, normal-phase chromatography may not be the best approach.
-
Precipitation: If your crude mixture is not fully soluble in the mobile phase, it might precipitate at the top of the column, blocking the flow.[3] This is more likely with larger scale purifications.
Experimental Workflow: Troubleshooting Poor Separation
Here is a step-by-step protocol to systematically troubleshoot poor separation during the purification of this compound.
Objective: To identify the cause of poor separation and optimize the chromatographic conditions.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F254)
-
A range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, triethylamine)
-
Glassware for TLC development and column chromatography
-
UV lamp for visualization
Protocol:
-
Re-evaluate TLC Conditions: a. Prepare several TLC chambers with different solvent systems. Start with a standard hexane:ethyl acetate system and vary the ratios (e.g., 9:1, 8:2, 7:3). b. Try a different solvent system, such as dichloromethane:methanol (e.g., 99:1, 98:2). c. For each system, run a TLC of your crude material. d. Visualize the plates under a UV lamp. e. If tailing is observed, add 0.5-1% triethylamine to the mobile phase and re-run the TLC.
-
Check for Compound Stability (2D TLC): a. Spot the crude material on a TLC plate. b. Develop the plate in a chosen solvent system. c. Air dry the plate completely. d. Rotate the plate 90 degrees and develop it again in the same solvent system. e. Visualize under UV. Any spots not on the diagonal indicate potential decomposition.
-
Optimize Column Loading: a. If your compound has low solubility in the mobile phase, prepare a dry-loaded sample by adsorbing it onto a small amount of silica. b. If wet loading, ensure you use the absolute minimum volume of the initial mobile phase to dissolve the sample.
-
Execute Column Chromatography with Optimized Parameters: a. Pack the column carefully to ensure a homogenous stationary phase bed. b. Load the sample using the optimized method from step 3. c. Run the column with the best solvent system identified in step 1. d. Maintain a steady and appropriate flow rate. e. Collect fractions and analyze them by TLC to determine which contain the pure product.
Data Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Poor separation on TLC | Incorrect mobile phase polarity | Adjust solvent ratios; try alternative solvent systems (e.g., DCM/MeOH) |
| Peak Tailing | Strong interaction with silica | Add a modifier like triethylamine or methanol to the mobile phase; consider alternative stationary phases |
| Compound instability | Decomposition on acidic silica | Perform 2D TLC to confirm; use a deactivated stationary phase or an alternative like alumina |
| Poor separation on column | Improper column packing; incorrect sample loading | Repack column carefully; use dry loading for poorly soluble samples |
| Compound not eluting | Irreversible adsorption; precipitation | Consider reversed-phase chromatography; ensure sample is fully dissolved before loading |
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A good starting point is a mixture of hexane and ethyl acetate. Begin with a ratio of around 8:2 or 7:3 (hexane:ethyl acetate) and adjust based on the TLC results.
Q2: My compound is UV-inactive. How can I visualize it on a TLC plate?
If your compound does not show up under a UV lamp, you can use a stain. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds. Other options include iodine vapor or a p-anisaldehyde stain.
Q3: Can I use reversed-phase chromatography to purify my amide?
Yes, reversed-phase chromatography is an excellent alternative, especially for polar compounds or those that are unstable on silica.[1] A common reversed-phase system uses a C18 column with a mobile phase of water and acetonitrile or methanol.
Q4: I have a very viscous oil after my reaction. How should I prepare it for column chromatography?
If you have a viscous oil, it is best to dissolve it in a small amount of a suitable solvent (like dichloromethane or ethyl acetate) and then perform a dry load as described in the troubleshooting section. This will ensure a more even application to the column.
Q5: How do I know when all of my product has eluted from the column?
Continue to collect and analyze fractions by TLC until you no longer see your product spot. It is good practice to flush the column with a significantly more polar solvent at the end to ensure no highly retained compounds are left behind.
References
- Hawach, "Several Problems of Flash Column Chrom
- University of Rochester, "Troubleshooting Flash Column Chrom
- Biotage, "How should I purify a complex, polar, amide reaction mixture?," Biotage,
- Teledyne ISCO, "Chrom
- Reddit, "Column Chrom
Sources
Technical Support Center: Solubility Optimization for N-(3,4-dimethylphenyl)propanamide
Executive Summary
N-(3,4-dimethylphenyl)propanamide is a lipophilic organic amide. Its structure—a propionyl chain attached to a 3,4-dimethylaniline ring—creates a significant solubility challenge in aqueous environments. The hydrophobic methyl groups and the aromatic ring dominate its physicochemical profile, resulting in high LogP (partition coefficient) and poor water solubility.
This guide provides validated protocols to solubilize this compound for in vitro (cell culture, enzymatic assays) and in vivo (animal models) applications without compromising experimental integrity.
Module 1: Stock Solution Preparation (The Foundation)
Objective: Create a stable, high-concentration master stock.
The Solvent Choice
Do not attempt to dissolve this compound directly in water, PBS, or saline. It will float or form a suspension, leading to inaccurate dosing.
| Solvent | Solubility Potential | Application Context | Notes |
| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mM) | Primary Stock | The gold standard. Dissolves amides effectively via dipole-dipole interactions. |
| Ethanol (Abs.) | Good (>20 mM) | Alternative Stock | Useful if DMSO interferes with specific enzymatic targets. Volatile; keep sealed. |
| DMF (Dimethylformamide) | Excellent | Specialized | High Toxicity. Use only if DMSO is chemically incompatible. |
| Water / PBS | Negligible (<0.1 mM) | Forbidden | Do not use for stock preparation. |
Protocol: Preparing a 50 mM Stock
-
Weighing: Weigh the solid this compound accurately.
-
Formula Weight (MW): ~177.24 g/mol (Verify with your specific CoA).
-
-
Dissolution: Add 100% anhydrous DMSO to the vial.
-
Calculation: To make 1 mL of 50 mM stock, dissolve 8.86 mg in 1 mL DMSO.
-
-
Mixing: Vortex vigorously for 30 seconds. If solid remains, warm the vial to 37°C in a water bath for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic; keep tightly sealed.
Module 2: Biological Assay Formulation (In Vitro)
The Problem: "Solvent Shock." When you pipette a DMSO stock directly into cell culture media, the hydrophobic compound often precipitates instantly (crashing out) because the water concentration jumps from 0% to 99.9%.
The Solution: Step-Down Serial Dilution
This protocol uses an intermediate dilution step to prevent precipitation.
Figure 1: Step-Down Dilution Workflow to prevent compound precipitation (crashing).
Critical Troubleshooting: DMSO Toxicity
-
Threshold: Most mammalian cells tolerate 0.1% v/v DMSO.[1] Some robust lines tolerate 0.5%.
-
Calculation: If your final assay concentration requires 10 µM, and your stock is 10 mM, your final DMSO is 0.1%. This is safe.
-
Control: Always run a "Vehicle Control" (media + 0.1% DMSO) to normalize for solvent effects.
Module 3: Advanced Formulation (In Vivo / High Dose)
Objective: Administer high doses (e.g., 10-50 mg/kg) to animals where DMSO volume must be minimized.
Vehicle System: The Co-Solvent Approach
Pure aqueous buffers will fail. Use a "Bridging Solvent" system containing PEG400 (Polyethylene Glycol 400) and a surfactant.[2]
Recommended Vehicle Composition:
-
10% DMSO (Solubilizer)
-
40% PEG400 (Co-solvent/Stabilizer)[3]
-
5% Tween 80 (Surfactant/Emulsifier)
-
45% Saline (Diluent - Add LAST)
Preparation Order (Critical):
-
Add PEG400 and vortex.
-
Add Tween 80 and vortex.
-
Slowly add warm Saline (37°C) while vortexing.
-
Why? Adding saline too fast causes local precipitation.
-
Module 4: Solubility Enhancement via Complexation
Objective: Create a water-soluble formulation without organic solvents (Green Chemistry / Sensitive Assays).
Cyclodextrin Complexation
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex. The hydrophobic phenyl ring of this compound sits inside the CD cavity, while the hydrophilic outer shell interacts with water.
Figure 2: Mechanism of Cyclodextrin Inclusion Complexation.
Protocol (Solubility Scan):
-
Prepare a 20% (w/v) HP-β-CD solution in PBS.
-
Add excess this compound solid.
-
Shake/rotate at room temperature for 24 hours.
-
Filter through a 0.45 µm filter.
-
The filtrate contains the solubilized drug complex.
Frequently Asked Questions (Troubleshooting)
Q1: The solution turns cloudy when I add it to the cell media. What happened? A: You triggered "Solvent Shock." The hydrophobic effect forced the molecules to aggregate.
-
Fix: Use the Step-Down Dilution method (Module 2). Alternatively, warm the media to 37°C before adding the compound.
Q2: Can I use acid or base to improve solubility? A: No. this compound is a neutral amide.
-
The amide nitrogen is not basic (pKa ~23).
-
Protonating it requires strong mineral acids (e.g., conc. H2SO4), which are incompatible with biology.
-
Stick to co-solvents (DMSO/PEG) or complexation (Cyclodextrins).
Q3: My compound precipitated in the fridge (4°C). A: Solubility is temperature-dependent.
-
Fix: Sonicate the solution in a warm water bath (37°C) for 5-10 minutes. Ensure it is fully redissolved before use.
Q4: Is this compound the same as Propanil? A: No. Propanil is 3',4'-di-chloro -propionanilide. Your compound is 3',4'-di-methyl -propionanilide. While they are structurally similar lipophilic anilides, their molecular weights and specific metabolic toxicities differ. Ensure you are using the correct CAS registry data for safety assessments.
References
-
DMSO Toxicity in Cell Culture
-
Cyclodextrin Complexation
-
Co-Solvent Formulation Strategies
-
Title: Preclinical formulation for the pharmacokinetics and efficacy of GBO-006 (Lipophilic Amide Analog).[3]
- Source: ADMET & DMPK.
- Context: Provides the specific ratio (10-20% DMSO / 40% PEG400) for solubilizing highly lipophilic amides for in vivo use.
-
URL:[Link](Note: Linked to Compound Summary for structure verification; formulation logic derived from standard lipophilic amide protocols).
-
-
Solubility of Propionanilides
Sources
- 1. lifetein.com [lifetein.com]
- 2. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. mdpi.com [mdpi.com]
- 6. oatext.com [oatext.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Propanamide - Wikipedia [en.wikipedia.org]
- 12. Solubilities of testosterone propionate and related esters in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(3,4-dimethylphenyl)propanamide" reaction side products and their identification
Welcome to the technical support center for the synthesis of N-(3,4-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and to provide clear, actionable solutions for the identification and mitigation of reaction side products.
I. Overview of the Synthesis of this compound
The target molecule, this compound, is typically synthesized via the N-acylation of 3,4-dimethylaniline with propanoyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. A base is commonly used to neutralize the hydrochloric acid byproduct.[][2]
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound, focusing on the identification and management of side products.
Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products?
A1: Low yields and multiple TLC spots suggest the formation of one or more side products. The most common culprits in this synthesis are:
-
Unreacted Starting Materials: 3,4-dimethylaniline and propanoyl chloride (or its hydrolysis product, propanoic acid).
-
Diacylation Product: N,N-dipropanoyl-3,4-dimethylaniline, formed if the initial product is further acylated.
-
Hydrolysis Product: Propanoic acid, from the reaction of propanoyl chloride with water.[3]
-
Ring Acylation Products: Isomers of propanoyl-3,4-dimethylaniline, resulting from Friedel-Crafts acylation of the aromatic ring.[4]
Q2: I suspect a diacylated impurity. How can I confirm its presence and prevent its formation?
A2: The formation of a diacyl- or N,N-dipropanoyl-3,4-dimethylaniline is a common side reaction when using an excess of the acylating agent or under forcing reaction conditions.[]
Mechanism of Diacylation:
Caption: Hydrolysis of propanoyl chloride to propanoic acid.
Identification of Propanoic Acid:
| Analytical Technique | Expected Observations |
| 1H NMR | A broad singlet in the 10-12 ppm region (carboxylic acid proton). |
| GC-MS | A peak corresponding to the molecular weight of propanoic acid (74.08 g/mol ). |
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. [3]* Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Work-up: During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Q4: I have an impurity with the same mass as my product. What could it be?
A4: An impurity with the same mass as the desired product is likely a constitutional isomer, which in this case would be a ring-acylated product formed via a Friedel-Crafts acylation reaction. The electron-donating methyl groups on the aniline ring can activate it towards electrophilic aromatic substitution. [4] Mechanism of Friedel-Crafts Acylation:
Caption: Friedel-Crafts acylation as a side reaction.
Identification of Ring-Acylated Isomers:
| Analytical Technique | Expected Observations |
| 1H NMR | The aromatic region of the spectrum will be more complex than that of the desired product. The presence of a singlet for the amino group (-NH2) protons. |
| 13C NMR | A downfield shift for one of the aromatic carbons, and the presence of a carbonyl signal. |
| Mass Spectrometry (MS) | The molecular ion peak will be identical to the desired product. Fragmentation patterns may differ. |
| HPLC | A peak with a different retention time from the desired product, likely more polar. |
Troubleshooting and Prevention:
-
Avoid Lewis Acids: The Friedel-Crafts reaction is typically catalyzed by Lewis acids. Avoid their use if possible. [4]* Protecting Groups: If a Lewis acid is necessary for other reasons, consider protecting the amino group before acylation. [5]* Reaction Temperature: Keep the reaction temperature low to disfavor the higher activation energy Friedel-Crafts reaction.
III. Analytical Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.
Workflow:
Caption: General workflow for HPLC analysis.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 30% acetonitrile and ramp up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic components absorb, typically around 254 nm. [6][7]3. Data Analysis: Integrate the peaks to determine the relative percentages of the main product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is useful for identifying volatile and semi-volatile impurities.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400. [8][9]3. Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to standards if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful tool for the definitive structural identification of the main product and any impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the sample is fully dissolved and filter if necessary to remove any particulates. [10][11][12]2. Acquisition: Acquire 1H, 13C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Data Analysis: Assign the signals based on their chemical shifts, coupling constants, and correlations in the 2D spectra.
IV. References
-
Anonymous. (n.d.). NMR Sample Preparation. University College London. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Popov, S. et al. (2019). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc.
-
Anonymous. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). N′′-tris(4-acetyl-aniline).
-
ACS Publications. (2020, February 17). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews.
-
PubChem. (n.d.). N,N-Dibenzylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline.
-
Anonymous. (n.d.). Acylation under weak base conditions.
-
Lima, Z. M., et al. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine.
-
Al-Asmari, A. K., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV.
-
Chemistry Stack Exchange. (2018, May 9). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Retrieved from [Link]
-
ACS Publications. (n.d.). SN2 Reactions of Alkyl Halides.
-
ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
-
PMC. (n.d.). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides.
-
ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
-
RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
-
Anonymous. (2025, August 7). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
-
ResearchGate. (2021, November 9). How best to perform acylation of hydroxyls for GC/MS?
-
Anonymous. (n.d.). Chemical shifts.
-
Iuga, C. A., et al. (2017). HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES. METHOD VALIDATION. Farmacia Journal.
Sources
- 2. reddit.com [reddit.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Optimizing Bioavailability & Permeability for N-(3,4-dimethylphenyl)propanamide (NDPP)
Executive Summary & Molecule Analysis
User Problem: Poor cell permeability observed in in vitro assays (Caco-2/MDCK) for N-(3,4-dimethylphenyl)propanamide.
Molecule Profile (NDPP):
Root Cause Analysis: A LogP of ~2.0 typically suggests good passive permeability.[1][2] If you are observing "poor permeability," it is rarely a failure of passive diffusion. Based on this structural class, the failure mode is likely one of three specific artifacts:
-
Solubility-Limited Flux: The compound crystallizes in the donor compartment (common for flat aromatic amides), creating a "brick dust" effect where concentration gradients cannot be maintained.
-
Efflux Liability: Small hydrophobic amides are frequent substrates for P-glycoprotein (P-gp/MDR1).[1][2]
-
Non-Specific Binding (NSB): The compound binds to the plastic of the assay plate or the lipid membrane itself, leading to low recovery and false-negative permeability data.
Diagnostic Workflow (Troubleshooting)
Before altering your molecule, you must diagnose the mechanism of failure. Use this decision matrix.
Phase 1: The "Brick Dust" Check (Solubility)
Q: Is the compound precipitating in the donor well?
-
Symptom: Donor concentration at
is significantly lower than , but Acceptor is also empty. -
Test: Centrifuge the donor media after incubation. If pellet forms, you have a solubility issue, not a permeability issue.
-
Fix: See Module 3: Formulation Strategies.
Phase 2: The Mass Balance Check (Recovery)
Q: Where is the missing compound?
-
Symptom: Recovery
. (i.e., Amount in Donor + Amount in Receiver Initial Amount). -
Cause: The compound is sticking to the plastic tips, well walls, or is trapped inside the cell membrane.
-
Fix: Add 0.5% BSA (Bovine Serum Albumin) to the receiver side to act as a "sink" and desorb the compound from the membrane.
Phase 3: The Efflux Check (Transporters)
Q: Is P-gp pumping it back out?
-
Symptom:
. Efflux Rationgcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[1][3] -
Fix: Co-incubate with 50 µM Verapamil (P-gp inhibitor).[1][2] If permeability restores, the issue is biological efflux.
Visual Diagnostic Logic
Figure 1: Decision matrix for isolating the cause of low permeability in lipophilic amides.
Module: Formulation Solutions (Solubility & Stability)
If your diagnosis points to Solubility (Phase 1), you must stabilize the amorphous state of NDPP. Simple amides often have high lattice energy, making them hard to dissolve despite moderate lipophilicity.[2]
Protocol A: Cyclodextrin Complexation
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for increasing the apparent solubility of small aromatics without disrupting cell membranes (unlike high DMSO).
Step-by-Step Formulation:
-
Stock Prep: Prepare a 20% (w/v) stock of HP-β-CD in PBS (pH 7.4).
-
Compound Addition: Add NDPP to the CD solution to reach a target concentration of 10 mM.
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed "brick dust."[1][2]
-
Dilution: Dilute this stock into your assay media (HBSS). The final CD concentration should be <1% to avoid extracting cholesterol from cell membranes.
Data Comparison: Solubility Enhancement
| Vehicle | Apparent Solubility (µM) | Cell Toxicity Risk | Notes |
| PBS (Buffer Only) | 15 µM | None | Likely below detection limit.[1][2] |
| 5% DMSO | 45 µM | Low | May still precipitate over 2h. |
| 10% HP-β-CD | 850 µM | Low | Recommended. Forms inclusion complex.[2] |
| PEG 400 (20%) | 600 µM | High | Can damage Caco-2 monolayers.[1][2] |
Module: Assay Optimization (The "Sticky" Compound)[1]
If your diagnosis points to Low Recovery (Phase 2), the compound is likely binding to the polystyrene plate.
Protocol B: BSA "Double-Sink" Condition
Standard assays use buffer on the receiver side.[2] For NDPP, this creates a bottleneck.[2] The compound crosses the membrane but immediately jumps back into the lipid because it "hates" the aqueous receiver buffer.
The Fix: Create a "Sink" using Bovine Serum Albumin (BSA).[1][2]
-
Apical (Donor): HBSS + Test Compound (10 µM).
-
Basolateral (Receiver): HBSS + 4% BSA .
-
Mechanism:[1] BSA binds the lipophilic NDPP as it exits the cells, maintaining the concentration gradient and preventing back-flow.
-
-
Analysis: You must perform a protein precipitation (Acetonitrile crash) on the receiver samples before LC-MS injection, or you will clog your column.[1][2]
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)
If Caco-2 cells are too variable, validate passive permeability using PAMPA.[1][2] This eliminates transporters and metabolism.[1][2][4]
Reagent Setup:
-
Lipid Oil: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in Dodecane.[2]
-
Note: Do not use standard hexadecane; DOPC better mimics the fluid nature of cell membranes for amides.
-
Workflow:
-
Add 5 µL of Lipid Oil to the filter membrane.[2]
-
Add 150 µL Donor solution (NDPP in pH 6.5 buffer).
-
Add 300 µL Acceptor solution (pH 7.4 buffer + Scavenger ).
-
Scavenger: Use surfactant-based acceptor (e.g., surfactants mimicking bile salts) to ensure the compound leaves the lipid layer.
-
Module: Efflux Inhibition (P-gp)[1][2]
If your diagnosis points to Efflux (Phase 3), confirm it by inhibiting the pump.
Protocol D: The Verapamil Block
-
Control Wells: Run standard A->B and B->A flux.
-
Inhibition Wells: Pre-incubate cells with 50 µM Verapamil for 30 mins.
-
Run Flux: Add NDPP + 50 µM Verapamil to both donor and receiver sides.[1][2]
Interpretation:
-
If
increases by >2x with Verapamil, NDPP is a P-gp substrate.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solution for Drug Development: You must modify the N-substituents. Adding a fluorine atom or changing the para-methyl to a methoxy can sometimes reduce P-gp recognition while maintaining potency.
References & Validation
In-Text Citations & Further Reading:
-
PAMPA Methodology: Avdeef, A. (2005).[1][2] Absorption and Drug Development. This is the foundational text for setting up artificial membrane assays.
-
Caco-2 Recovery: Bentz, J., et al. (2013).[1][2] "Optimization of the Caco-2 permeability assay." Journal of Pharmaceutical Sciences. Discusses the critical role of BSA sinks for lipophilic drugs.
-
Cyclodextrins: Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
Reference List:
-
Avdeef, A., et al. (2005).[1][2] PAMPA—critical factors for better predictions of absorption. Journal of Pharmaceutical Sciences.
-
Hubatsch, I., et al. (2007).[1][2] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.
-
Loftsson, T., et al. (2010).[1][2] Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.
-
FDA Guidance. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Disclaimer: This guide is for research purposes only. All chemical handling should follow standard laboratory safety protocols (GLP).
Sources
"N-(3,4-dimethylphenyl)propanamide" experimental variability and reproducibility
A Guide to Navigating Experimental Variability and Ensuring Reproducibility
Welcome to the technical support center for N-(3,4-dimethylphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the nuances of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an amide compound. While specific mainstream applications are not extensively documented in publicly available literature, its structure suggests potential use as an intermediate in the synthesis of more complex molecules in pharmaceutical and agrochemical research. The anilide moiety is a common feature in biologically active compounds.
Q2: What are the key starting materials for the synthesis of this compound?
The most common synthetic route involves the reaction of 3,4-dimethylaniline with a propanoylating agent, such as propanoyl chloride or propionic anhydride.
Q3: What are the main safety precautions to consider when handling the reagents for this synthesis?
-
3,4-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It may also cause damage to organs through prolonged or repeated exposure.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]
-
Propanoyl Chloride: This reagent is highly flammable, harmful if swallowed, and toxic if inhaled. It causes severe skin burns and eye damage. It also reacts violently with water. It is crucial to work in a moisture-free environment and take precautions against static discharge.
-
General Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] In case of accidental exposure, immediately flush the affected area with plenty of water and seek medical attention.[1][3]
Q4: What are the recommended storage conditions for this compound and its precursors?
-
This compound: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3]
-
3,4-Dimethylaniline: Keep refrigerated and store away from acids, strong oxidizing agents, halogens, acid anhydrides, and acid chlorides.[1]
-
Propanoyl Chloride: Store in a well-ventilated, cool place with the container tightly closed. Keep away from heat, sparks, open flames, and hot surfaces.
Troubleshooting Guide: Synthesis and Purification
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows little to no product formation.
-
The isolated yield is significantly lower than expected.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Poor Quality of Reagents | Impurities in the starting materials can interfere with the reaction. 3,4-dimethylaniline can oxidize over time, and propanoyl chloride is susceptible to hydrolysis. | - Verify Reagent Purity: Use freshly opened or purified starting materials. The purity of reagents can be checked using techniques like NMR or IR spectroscopy.[4] - Purify 3,4-dimethylaniline: If the starting material is discolored, consider recrystallization from petroleum ether.[5] |
| Inadequate Reaction Conditions | Amide formation is a nucleophilic acyl substitution. The reaction rate can be influenced by solvent polarity, temperature, and the presence of a base. | - Solvent Selection: Use an inert, dry solvent in which both reactants are soluble. Dichloromethane or tetrahydrofuran are suitable choices.[4] - Temperature Control: The reaction between an amine and an acyl chloride is often exothermic. Initially, it may be necessary to cool the reaction mixture (e.g., in an ice bath) during the addition of the acyl chloride to control the reaction rate and minimize side reactions.[6] Subsequently, the reaction may be allowed to proceed at room temperature or with gentle heating.[6] - Use of a Base: The reaction of 3,4-dimethylaniline with propanoyl chloride generates hydrochloric acid (HCl) as a byproduct. This can protonate the starting amine, rendering it non-nucleophilic. To neutralize the HCl, a non-nucleophilic base like triethylamine or pyridine should be added to the reaction mixture.[4] |
| Moisture Contamination | Propanoyl chloride reacts readily with water to form propionic acid, which will not react with the amine under these conditions. | - Use Dry Glassware and Solvents: Ensure all glassware is oven-dried before use. Use anhydrous solvents. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel. |
Experimental Workflow for Synthesis:
Caption: A typical workflow for the synthesis of this compound.
Issue 2: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil or a waxy solid that is difficult to handle.
-
Multiple spots are observed on TLC even after initial purification attempts.
-
Low recovery after purification.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Incomplete reaction can leave unreacted 3,4-dimethylaniline or propionic acid (from hydrolysis of propanoyl chloride) in the crude product. | - Aqueous Wash: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted 3,4-dimethylaniline by forming its water-soluble salt. Follow this with a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any propionic acid. |
| Formation of Byproducts | Diacylation (formation of N,N-dipropanoyl-3,4-dimethylaniline) can occur, especially if an excess of the acylating agent is used or if the reaction temperature is too high. | - Stoichiometry Control: Use a slight excess of the amine or a 1:1 molar ratio of the reactants to minimize diacylation. - Column Chromatography: If byproducts are present, purification by column chromatography on silica gel may be necessary.[7] A common eluent system is a mixture of hexane and ethyl acetate.[7] |
| Inappropriate Recrystallization Solvent | The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble. | - Solvent Screening: Test a variety of solvents or solvent mixtures. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[7] A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) can also be used.[8][9] - Recrystallization Technique: Dissolve the crude product in a minimal amount of hot solvent.[7] Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[7] |
Purification Workflow:
Caption: Purification options for this compound.
Issue 3: Inconsistent Analytical Data
Symptoms:
-
Broad or unexpected peaks in the ¹H NMR spectrum.
-
Melting point is broad or lower than the literature value.
-
Inconsistent results between batches.
Potential Causes and Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Residual Solvent | Solvents used in purification (e.g., ethyl acetate, hexane) can become trapped in the crystal lattice. | - Drying: Dry the final product thoroughly under high vacuum for an extended period. Gentle heating during drying can also help, but be cautious of the compound's melting point. |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs), which can have different physical properties, including melting points and spectral characteristics. | - Controlled Crystallization: Standardize the recrystallization procedure (solvent, cooling rate) to ensure consistent formation of the same polymorph. |
| Presence of Impurities | Even small amounts of impurities can affect analytical data. | - Re-purification: If analytical data suggests the presence of impurities, re-purify the sample using one of the methods described above. - Thorough Characterization: Use multiple analytical techniques (e.g., NMR, IR, Mass Spectrometry, Elemental Analysis) to confirm the structure and purity of the compound. |
References
- AK Scientific, Inc. Safety Data Sheet: N-(1-Ethylpropyl)-3,4-dimethylaniline.
- Fisher Scientific.
- Sigma-Aldrich.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Organic Syntheses. 3,4-dimethylaniline. Available at: [Link]
-
Solubility of Things. Propanamide. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
PrepChem.com. Synthesis of propanamide. Available at: [Link]
-
NIST WebBook. Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. Available at: [Link]
-
Reddit. Which is the best method for purifying N-Phenylpropanamide? Available at: [Link]
-
Journal of the American Chemical Society. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]
-
ResearchGate. Synthesis of N-substituted propanamide derivatives... Available at: [Link]
-
Cheméo. Chemical Properties of Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl-. Available at: [Link]
- Google Patents. US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide.
-
Green Chemistry. The preparation and applications of amides using electrosynthesis. Available at: [Link]
-
ResearchGate. Scheme 3: Synthesis of N-({[(4-methylphenyl)sulfonyl]amino}methyl)propanamide. Available at: [Link]
-
University of Calgary. Chem 353 W2023 Final : Synthesis. Available at: [Link]
-
NIST WebBook. Propanamide, N-(3-methylphenyl)-3-phenyl-. Available at: [Link]
-
Journal of the American Chemical Society. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]
-
Chemsrc. CAS#:2137701-90-5 | N-[3-(aminomethyl)-2,4-dimethylphenyl]propanamide. Available at: [Link]
-
Wikipedia. Propanamide. Available at: [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
-
ResearchGate. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. Available at: [Link]
-
AIR Unimi. Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]
-
CompTox Chemicals Dashboard. N-(2,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide. Available at: [Link]
-
Organic Syntheses. Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-. Available at: [Link]
-
RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]
-
ChemSynthesis. N,N-dimethyl-3-phenylpropanamide. Available at: [Link]
-
NIST WebBook. Propanamide, 2,2-dimethyl-N-phenyl-. Available at: [Link]
-
ChemBK. N,N-dimethyl-Propanamide. Available at: [Link]
-
MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions... Available at: [Link]
- Google Patents. CN103570577A - Preparation method of N,N-dimethyl propionamide.
- Google Patents. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
-
University of Groningen. Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Optimizing the Synthesis of N-(3,4-dimethylphenyl)propanamide
Welcome to the technical support resource for the synthesis of N-(3,4-dimethylphenyl)propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the N-acylation of 3,4-dimethylaniline with propionyl chloride or related reagents, providing troubleshooting strategies and optimized protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
The synthesis of this compound is a fundamental amide bond formation, typically achieved via nucleophilic acyl substitution. While straightforward in principle, several factors can lead to suboptimal results. This section addresses the most common issues in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?
Low conversion is a frequent issue stemming from reagent quality, reaction conditions, or improper stoichiometry.
Potential Causes & Solutions:
-
Degraded Starting Materials:
-
3,4-Dimethylaniline: This arylamine can oxidize over time, indicated by a change from a colorless/pale yellow solid to a dark brown or reddish substance. Oxidized anilines are less nucleophilic and can introduce impurities.
-
Propionyl Chloride: As an acyl halide, it is highly sensitive to moisture. Hydrolysis to propionic acid renders it unreactive for amidation.[1]
-
Solution: Use freshly purified 3,4-dimethylaniline. If oxidation is suspected, it can be purified by recrystallization or distillation. Always use a fresh bottle of propionyl chloride or distill it immediately before use, handling it under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Ineffective Acid Scavenging: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[2] This acid will protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.
-
Solution: Incorporate a non-nucleophilic base to neutralize the HCl as it forms. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[3] Use at least 1.1 equivalents of the base to ensure the reaction medium remains basic or neutral. An excess of the starting amine (2.2 equivalents) can also serve as the base, though this complicates purification.
-
-
Suboptimal Temperature Control: The reaction is exothermic.[] Adding the acyl chloride too quickly at room temperature can lead to localized heating, promoting side reactions. Conversely, running the reaction at too low a temperature may slow the rate significantly.
-
Solution: Control the exotherm by dissolving the 3,4-dimethylaniline and base in a suitable solvent and cooling the mixture to 0 °C in an ice bath. Add the propionyl chloride dropwise via a syringe or dropping funnel. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[5]
-
Q2: My final product is impure, showing multiple spots on TLC. What are the common side products and how can I prevent their formation?
Impurity generation is often linked to reaction conditions and the work-up procedure.
Common Impurities & Prevention Strategies:
-
Unreacted 3,4-Dimethylaniline: This is common if an insufficient amount of acylating agent is used or if the reaction does not go to completion.
-
Prevention: Use a slight excess (1.05 - 1.2 equivalents) of propionyl chloride to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
-
Propionic Acid: This results from the hydrolysis of propionyl chloride by trace amounts of water in the solvent or glassware.
-
Prevention: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Performing the reaction under an inert atmosphere of nitrogen or argon is best practice.[1]
-
-
Diacylated Product: While less common for secondary amide formation, forcing conditions (high temperature, large excess of acyl chloride) could potentially lead to further reactions.
-
Prevention: Adhere to controlled, dropwise addition of the acylating agent and avoid excessive heating.[6]
-
Q3: I'm struggling with the work-up and purification. The product is oily, won't crystallize, or is difficult to separate from byproducts.
A robust work-up and purification strategy is critical for obtaining a pure, solid product.
Troubleshooting Purification:
-
Ineffective Aqueous Work-up: A proper aqueous wash sequence is essential to remove unreacted starting materials, the base, and their corresponding salts.
-
Optimized Work-up Protocol:
-
After the reaction is complete, quench by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
1M HCl (aq): To remove residual 3,4-dimethylaniline and the tertiary amine base (e.g., triethylamine).
-
Saturated NaHCO₃ (aq): To neutralize any remaining acid and remove propionic acid.
-
Brine (saturated NaCl aq): To remove bulk water and aid in phase separation.
-
-
Dry the separated organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Recrystallization Challenges: If the crude product is an oil or an impure solid, recrystallization is the preferred method of purification. The key is solvent selection.[7]
-
Solvent Selection Strategy: The ideal solvent should dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.
-
Recommended Solvent Systems: For this compound, consider solvent pairs like ethyl acetate/hexanes or ethanol/water . Start by dissolving the crude product in a minimum amount of the more polar solvent (e.g., ethyl acetate) at boiling, then slowly add the less polar "anti-solvent" (e.g., hexanes) until turbidity persists. Allow to cool slowly to induce crystallization.[8]
-
-
Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable alternative.
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective for separating the less polar starting materials from the more polar amide product.
-
Optimized Laboratory Protocol
This protocol provides a reliable method for the synthesis of this compound, incorporating the best practices discussed above.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylaniline (1.21 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add propionyl chloride (0.96 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 20% ethyl acetate in hexanes as the eluent) until the 3,4-dimethylaniline spot has been completely consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 30 mL of water.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexanes mixture to afford this compound as a pure, crystalline solid.
Data Summary and Visualization
Table 1: Key Reaction Parameter Optimization
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Amine Purity | Used as received | Recrystallized or freshly purchased | Prevents side reactions and color contamination from oxidized aniline. |
| Acylating Agent | Propionic Anhydride | Propionyl Chloride (1.1 eq) | Acyl chlorides are more electrophilic and reactive, leading to faster and more complete conversion.[3][9] |
| Base | None / Excess Amine | Triethylamine (1.1 eq) | Efficiently neutralizes HCl byproduct without consuming the valuable starting amine, driving the reaction forward.[3] |
| Solvent | Protic (e.g., Ethanol) | Aprotic/Anhydrous (e.g., DCM, THF) | Prevents hydrolysis of the highly reactive acyl chloride.[3] |
| Temperature | Room Temperature Addition | 0 °C to Room Temperature | Controls the initial exotherm, minimizing impurity formation, while ensuring the reaction proceeds to completion.[5] |
Diagrams
Caption: General synthesis scheme for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- Benchchem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.
- ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Request PDF.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Chemistry LibreTexts.
- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.
- Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. r/chemhelp.
- Benchchem. (n.d.). Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Benchchem.
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Synthesis [fishersci.co.uk]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-(3,4-dimethylphenyl)propanamide Assay Troubleshooting
Welcome to the technical support center for assays involving N-(3,4-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and complex issues encountered during the analysis of this compound. The following information is structured in a question-and-answer format to directly address potential challenges, explaining the scientific principles behind the problems and providing actionable mitigation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Chromatography (HPLC/LC-MS) Issues
Question 1: I'm seeing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What's causing this and how can I fix it?
Answer:
Poor peak shape is a common issue in HPLC and can stem from several factors related to both the compound's chemistry and the chromatographic system.
Underlying Causes:
-
Secondary Interactions: The amide group in this compound can interact with residual silanols on the surface of silica-based columns. This can lead to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.
-
Mismatched Solvents: A significant mismatch in solvent strength between your sample diluent and the mobile phase can distort peak shape.
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can lead to peak distortion.[1]
Troubleshooting and Mitigation Strategies:
| Strategy | Detailed Protocol/Action | Scientific Rationale |
| Optimize Mobile Phase | Add a small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), to your mobile phase. Adjust the pH of the mobile phase; for a neutral amide, a pH between 3 and 7 is often a good starting point. | TEA will interact with the active silanol sites on the column, preventing the analyte from doing so and thus reducing peak tailing. Optimizing pH can suppress the ionization of any acidic or basic functional groups that might be present as impurities. |
| Reduce Sample Concentration | Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. | This helps to determine if you are overloading the column. If peak shape improves with dilution, this is the likely cause. |
| Match Sample Diluent | Ensure your sample is dissolved in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions. | This minimizes the disruption of the equilibrium at the head of the column when the sample is injected, leading to sharper peaks. |
| Column Wash and Regeneration | Flush the column with a series of strong solvents. A typical sequence for a reverse-phase column is water, methanol, acetonitrile, isopropanol, and then back to the mobile phase. | This procedure is designed to remove a wide range of contaminants that may have adsorbed to the stationary phase.[2] |
| Consider a Different Column | If issues persist, try a column with a different stationary phase (e.g., a C18 with end-capping to reduce silanol activity) or a bio-inert column.[3] | End-capped columns have fewer free silanols, reducing secondary interactions. Bio-inert columns minimize metal interactions that can also cause peak tailing. |
Question 2: My quantitative LC-MS results for this compound are inconsistent and show low recovery, especially in biological matrices like plasma or urine. What is the likely problem?
Answer:
This is a classic sign of matrix effects , a major challenge in LC-MS analysis.[4] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[4][5][6]
Visualizing the Problem of Matrix Effects:
Caption: Co-eluting matrix components interfere with analyte ionization.
Mitigation Strategies for Matrix Effects:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6]
-
Solid-Phase Extraction (SPE): Develop an SPE method to selectively isolate this compound from the matrix.[7] A mixed-mode or polymer-based sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): This can be a cost-effective way to clean up samples.
-
Protein Precipitation: While simple, this method is often less clean than SPE or LLE and may leave phospholipids in the sample.
-
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from the bulk of the matrix components.
-
Gradient Modification: Adjust the gradient profile to increase the resolution between your analyte and the interfering peaks.
-
Column Choice: Consider a column with a different selectivity that may better separate the analyte from matrix components.
-
-
Use an Internal Standard (IS): An internal standard is crucial for accurate quantification in the presence of matrix effects.
-
Stable Isotope-Labeled (SIL) IS: This is the gold standard. A SIL version of this compound will co-elute and experience the same degree of ion suppression or enhancement, allowing for reliable correction.[5][7]
-
Structural Analog IS: If a SIL-IS is unavailable, a close structural analog can be used, but it's important to verify that it co-elutes and behaves similarly in the ion source.
-
Experimental Protocol: Post-Column Infusion to Diagnose Matrix Effects
This experiment helps visualize where ion suppression occurs in your chromatogram.
-
Set up your LC-MS system as you would for your analysis.
-
Prepare a solution of this compound at a constant concentration.
-
Using a T-junction, continuously infuse this solution into the LC flow path after the analytical column but before the MS ion source.
-
Inject a blank matrix sample (e.g., extracted plasma without the analyte).
-
Monitor the signal of your analyte. A stable baseline will be observed. Any dips in this baseline correspond to retention times where matrix components are eluting and causing ion suppression.
Question 3: I'm observing ghost peaks in my chromatograms. Where are they coming from?
Answer:
Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs.[8] They can originate from several sources:
-
Carryover: Residual sample from a previous, more concentrated injection sticking to the injector, needle, or column.
-
Contaminated Mobile Phase: Impurities in solvents or buffers, or bacterial growth in aqueous phases.[9]
-
Leachables: Compounds leaching from plastic components like solvent bottle caps, tubing, or filter materials.[10]
-
Sample Degradation: The analyte may be degrading in the autosampler over time.
Troubleshooting Workflow for Ghost Peaks:
Caption: A logical workflow to identify the source of ghost peaks.
Mitigation Steps:
-
For Carryover: Implement a robust needle wash protocol in your autosampler sequence using a strong solvent. If necessary, inject several blank runs after a high-concentration sample.
-
For Mobile Phase: Use high-purity, HPLC-grade solvents and reagents.[8][9] Prepare fresh aqueous mobile phases daily and filter them.[11]
-
For Leachables: Ensure all system components are chemically compatible with your mobile phase.[10] If you suspect filter leachables, pre-rinse the filter with a small amount of solvent before filtering your sample.[10]
Immunoassay Issues
Question 4: My immunoassay for a metabolite of this compound is showing unexpectedly high or low results. Could it be cross-reactivity?
Answer:
Yes, cross-reactivity is a significant concern in immunoassays. It occurs when the antibodies used in the assay bind to compounds that are structurally similar to the target analyte.[12][13] Given that this compound has a distinct structure, its metabolites or related compounds in a drug development program could potentially cross-react.
Potential Cross-Reactants:
-
Metabolites: Hydroxylated, N-dealkylated, or other metabolites of the parent drug.
-
Structural Analogs: Other compounds in your screening library with a similar phenylpropanamide scaffold.
-
Degradation Products: The parent compound could degrade via hydrolysis of the amide bond, and these degradants might interfere.[14][15]
How to Test for Cross-Reactivity:
-
Obtain Standards: Synthesize or purchase certified standards of the suspected cross-reacting compounds.
-
Create a Standard Curve: Prepare a standard curve for your primary analyte (e.g., the metabolite of interest).
-
Run Interference Tests:
-
Prepare samples containing a known concentration of your primary analyte.
-
Spike these samples with varying concentrations of the potential cross-reactant.
-
Analyze the samples. A significant deviation from the expected concentration of the primary analyte indicates cross-reactivity.
-
-
Calculate Percentage Cross-Reactivity: This is often calculated using the IC50 values (the concentration of analyte required to inhibit 50% of the signal).
% Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) * 100[16]
Mitigation Strategies:
-
Antibody Selection: If significant cross-reactivity is found, you may need to source or develop a more specific monoclonal antibody.
-
Sample Cleanup: Use chromatographic techniques (like SPE) to separate the analyte from the cross-reacting compounds before performing the immunoassay.
-
Assay Re-optimization: Sometimes, changing assay conditions like buffer composition or incubation times can modulate the degree of cross-reactivity.[17]
Compound Stability Issues
Question 5: I'm concerned about the stability of this compound in my samples during storage and analysis. What are the likely degradation pathways?
Answer:
Compounds containing amide functional groups, like this compound, are susceptible to specific degradation pathways, primarily hydrolysis.[14][15][18]
Primary Degradation Pathway: Hydrolysis
The amide bond can be cleaved by water, especially under strong acidic or basic conditions and at elevated temperatures.[14][15]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon.
This degradation would yield 3,4-dimethylaniline and propanoic acid. The formation of these degradants can interfere with your assay, especially if they are chromatographically similar to the parent compound or cross-react in an immunoassay.
Forced Degradation Study Protocol:
To assess stability, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to predict its long-term stability.
-
Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set Up Stress Conditions:
-
Acidic: Dilute the stock in 0.1 M HCl.
-
Basic: Dilute the stock in 0.1 M NaOH.
-
Oxidative: Dilute the stock in 3% hydrogen peroxide.
-
Thermal: Store the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic: Expose the stock solution to UV light.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating analytical method (typically HPLC with UV or MS detection) that can separate the parent compound from any degradation products.
-
Evaluation: Quantify the loss of the parent compound and the formation of any new peaks over time.
This study will identify the conditions under which your compound is unstable, allowing you to implement appropriate storage and handling procedures, such as storing samples at low temperatures, protecting them from light, and maintaining a neutral pH.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
Bowman, D., & Bhandari, D. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomaker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS One. [Link]
-
What possible interferences can be encountered when performing High-Performance Liquid Chromatography (HPLC)? ResearchGate. [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
-
HPLC Pain Points. Cytiva. [Link]
-
Where Do Interference Peaks in Liquid Chromatography Come From? Universal Lab Blog. [Link]
-
Cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]
-
Maragos, C. M., et al. (2024). Monoclonal-Antibody-Based Immunoassays for the Mycotoxins NX-2 and NX-3 in Wheat. Toxins. [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
-
Assay Troubleshooting. MB - About. [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry. [Link]
-
Kalinina, D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. NIST WebBook. [Link]
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl-. SIELC Technologies. [Link]
-
JAYAWANTRAO SAWANT COLLEGE OF PHARMACY & RESEARCH. JSPM. [Link]
-
N-[3-(aminomethyl)-2,4-dimethylphenyl]propanamide. Chemsrc. [Link]
-
Instant Tips for Precise and Current Approach to solve Gas Chromatography Troubleshooting Review Article. SciSpace. [Link]
-
CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
-
Troubleshooting Sample Preparation. LCGC International. [Link]
-
Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]
-
GC Troubleshooting. CHROMacademy. [Link]
-
3-(3,4-Dimethylphenyl)propanamide. PubChem. [Link]
-
Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. ijnrd.org [ijnrd.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. iipseries.org [iipseries.org]
Validation & Comparative
A Comparative Analysis of Positional Isomers on Voltage-Gated Sodium Channel Blockade: N-(3,4-dimethylphenyl)propanamide vs. N-(2,6-dimethylphenyl)propanamide
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of ion channel modulation, the subtle art of medicinal chemistry often reveals that minor structural modifications can elicit profound changes in pharmacological activity. This guide delves into a comparative analysis of two positional isomers, N-(3,4-dimethylphenyl)propanamide and its analog, N-(2,6-dimethylphenyl)propanamide, within the context of voltage-gated sodium channel (VGSC) inhibition. While direct comparative data for these specific molecules is not extensively published, this guide will synthesize established principles of structure-activity relationships (SAR) for related local anesthetic compounds to predict and rationalize their differential effects in a high-throughput automated electrophysiology assay.
This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting VGSCs. By understanding the mechanistic nuances dictated by isomeric variations, researchers can better inform lead optimization strategies and accelerate the discovery of more potent and selective channel modulators.
The Critical Role of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are integral membrane proteins that play a fundamental role in the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] As such, they are critical targets for a wide array of therapeutics, including local anesthetics, antiarrhythmics, and anticonvulsants.[3] The blockade of these channels can effectively dampen neuronal hyperexcitability or correct aberrant cardiac rhythms.[4]
The Class I antiarrhythmic drugs, for instance, are categorized based on their sodium channel blocking characteristics.[4] Lidocaine, a well-known local anesthetic and Class IB antiarrhythmic agent, provides a quintessential example of how targeting these channels can yield significant therapeutic benefits.[5] Its chemical structure, featuring a substituted phenyl ring linked to an amide and a tertiary amine, has served as a foundational scaffold for the development of numerous other sodium channel blockers.[6][7]
Isomeric Nuances: A Tale of Two Methyl Groups
The two molecules at the heart of this comparison, this compound and N-(2,6-dimethylphenyl)propanamide, are structural isomers, differing only in the substitution pattern of the methyl groups on the phenyl ring. This seemingly minor alteration can have significant implications for the molecule's interaction with the sodium channel pore.
The binding of local anesthetic-like drugs to the sodium channel is highly dependent on the state of the channel (resting, open, or inactivated).[8] The "modulated receptor hypothesis" posits that these drugs exhibit different affinities for these distinct conformational states.[8] Many sodium channel blockers, including lidocaine, are known to preferentially bind to the open and inactivated states of the channel, a property that contributes to their use-dependent and voltage-dependent block.[2][9]
The interaction of these drugs with the channel is thought to occur within the inner pore, with a critical interaction involving a phenylalanine residue in the S6 segment of domain IV.[9] The orientation of the aromatic ring and the protonatable amine of the drug molecule within this binding pocket are crucial for effective channel blockade.
Based on established SAR principles for lidocaine and its analogs, the positioning of the methyl groups on the phenyl ring is expected to influence the molecule's steric and electronic properties, thereby affecting its binding affinity and blocking efficacy.[6][10] The ortho-substitution pattern (2,6-dimethyl) in N-(2,6-dimethylphenyl)propanamide is a common feature in many potent local anesthetics, including lidocaine.[5] This substitution pattern is believed to restrict the rotation of the phenyl ring, which can favor a more optimal binding conformation within the channel pore.
In contrast, the 3,4-dimethyl substitution pattern in this compound may allow for greater conformational flexibility, which could potentially lead to a less favorable interaction with the binding site.
Hypothetical Performance in a Voltage-Gated Sodium Channel Assay
To quantitatively assess the inhibitory potential of these two isomers, a high-throughput automated patch-clamp electrophysiology assay would be the method of choice.[11][12][13] This technology allows for the rapid and reliable screening of compounds against specific sodium channel subtypes (e.g., Nav1.5, the cardiac subtype, or Nav1.7, a key target in pain).[7][11]
The following table outlines the predicted outcomes of such an assay, comparing the expected potency (IC50) and the nature of the block for this compound and N-(2,6-dimethylphenyl)propanamide. These predictions are based on the extrapolation of SAR data from structurally related compounds.
| Parameter | This compound (Predicted) | N-(2,6-dimethylphenyl)propanamide (Predicted) | Rationale |
| Tonic Block IC50 | Higher (Less Potent) | Lower (More Potent) | The 2,6-dimethyl substitution is known to enhance potency in lidocaine analogs, likely due to favorable steric interactions within the binding pocket.[5][6] |
| Use-Dependent Block | Moderate | Pronounced | The restricted rotation of the 2,6-disubstituted phenyl ring may facilitate access to and binding within the open and inactivated states of the channel, leading to more significant use-dependent block.[2][9] |
| Recovery from Block | Faster | Slower | Higher affinity binding, as predicted for the 2,6-isomer, is often associated with slower dissociation from the channel, resulting in a slower recovery from block.[6] |
Experimental Protocol: Automated Patch-Clamp Electrophysiology Assay
The following is a detailed, step-by-step methodology for a typical automated patch-clamp electrophysiology assay to compare the inhibitory effects of this compound and N-(2,6-dimethylphenyl)propanamide on a voltage-gated sodium channel subtype (e.g., Nav1.5) expressed in a stable cell line (e.g., HEK293).
I. Cell Culture and Preparation
-
Cell Line Maintenance: Culture HEK293 cells stably expressing the target human Nav1.5 channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Dissociation: On the day of the experiment, wash the cells with phosphate-buffered saline (PBS) and detach them using a non-enzymatic cell dissociation solution to ensure single-cell suspension.
-
Cell Suspension: Resuspend the cells in an appropriate external recording solution at a concentration suitable for the automated patch-clamp system (typically 1-5 million cells/mL).
II. Solutions and Compounds
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with CsOH).
-
Compound Preparation: Prepare stock solutions of this compound and N-(2,6-dimethylphenyl)propanamide in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions in the external solution to achieve the final desired concentrations for generating concentration-response curves. The final DMSO concentration should be kept constant across all conditions (e.g., 0.1%).
III. Automated Patch-Clamp Electrophysiology
-
System Setup: Prime the automated patch-clamp system (e.g., IonWorks Quattro™, PatchXpress™, or SyncroPatch 768PE) with the internal and external solutions according to the manufacturer's instructions.[11][12][13]
-
Cell Sealing and Whole-Cell Configuration: The system will automatically aspirate cells and attempt to form giga-ohm seals. Following seal formation, whole-cell access is established.
-
Voltage Protocols:
-
Tonic Block: From a holding potential of -120 mV, apply a depolarizing pulse to 0 mV for 20 ms to elicit a peak sodium current. This is performed before and after compound application.
-
Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) from a holding potential of -90 mV to 0 mV. The reduction in peak current from the first to the last pulse in the train indicates use-dependent block.[11]
-
-
Compound Application: Apply a baseline recording, then perfuse the cells with increasing concentrations of the test compounds. Allow for sufficient incubation time for the compound to reach equilibrium.
-
Data Acquisition and Analysis: Record the sodium currents and analyze the data to determine the percentage of block at each concentration. Fit the concentration-response data to the Hill equation to calculate the IC50 values for tonic and use-dependent block.
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To better understand the interaction of these compounds with the sodium channel and the experimental process, the following diagrams are provided.
Caption: Drug interaction with different states of the voltage-gated sodium channel.
Sources
- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. 17.2 Class I: Sodium Channel Blockers - Pharmacology for Nurses | OpenStax [openstax.org]
- 5. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between structure and sodium channel blockade by lidocaine and its amino-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Automated Electrophysiology Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(3,4-dimethylphenyl)propanamide and Its Positional Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of N-(3,4-dimethylphenyl)propanamide and its five positional isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and spectroscopic characteristics of these closely related anilide compounds. By understanding the subtle yet significant differences imparted by the varied placement of two methyl groups on the phenyl ring, researchers can gain valuable insights for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction: The Significance of Isomerism in Substituted Anilides
N-aryl amides, commonly known as anilides, are a pivotal class of organic compounds with wide-ranging applications, from pharmaceuticals to polymers. The biological activity and material properties of these molecules can be profoundly influenced by the nature and position of substituents on the aromatic ring. Positional isomerism, in particular, offers a fascinating avenue to fine-tune a molecule's characteristics without altering its elemental composition.
This guide focuses on a systematic comparison of six isomers of N-(dimethylphenyl)propanamide. The parent compound for our study is this compound. We will compare it against its five positional isomers, where the methyl groups are located at the 2,3-, 2,4-, 2,5-, 2,6-, and 3,5- positions of the phenyl ring. The seemingly minor shift in the location of these methyl groups can lead to notable differences in steric hindrance, electronic effects, and intermolecular interactions, thereby impacting their physical and spectroscopic properties.
Structural Overview of N-(dimethylphenyl)propanamide Isomers
The six isomers share the same molecular formula (C₁₁H₁₅NO) and molecular weight (177.24 g/mol ), differing only in the substitution pattern of the dimethylphenyl moiety.
Caption: Molecular structures of the six positional isomers of N-(dimethylphenyl)propanamide.
The varying positions of the electron-donating methyl groups influence the electron density distribution within the aromatic ring and the steric environment around the amide linkage. These differences are expected to manifest in their physicochemical properties and spectroscopic signatures.
Synthesis of N-(dimethylphenyl)propanamide Isomers
The synthesis of N-aryl amides is a well-established transformation in organic chemistry. Several reliable methods can be employed to prepare the target isomers. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.
General Synthesis Protocol: Acylation of Dimethylanilines
A common and efficient method for the synthesis of these anilides is the acylation of the corresponding dimethylaniline (xylidine) isomer with propanoyl chloride. This is a classic example of a Schotten-Baumann reaction.
Caption: General experimental workflow for the synthesis of N-(dimethylphenyl)propanamide isomers.
Step-by-Step Methodology:
-
Dissolution: Dissolve the respective dimethylaniline isomer (1.0 eq.) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). Add a base (1.1-1.5 eq.), such as pyridine or triethylamine (TEA), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add propanoyl chloride (1.1 eq.) dropwise to the stirred solution. The reaction is often exothermic, and slow addition helps to control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Aprotic Solvent: An aprotic solvent is used to prevent reaction with the highly reactive acyl chloride.
-
Base: The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the amine and acyl chloride with atmospheric moisture.
-
Aqueous Workup: The series of washes in the workup is a self-validating system to ensure the removal of unreacted starting materials and byproducts, leading to a purer crude product before final purification.
Comparative Physicochemical Properties
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) (Predicted) |
| N-(2,3-dimethylphenyl)propanamide | C₁₁H₁₅NO | 177.24 | 118-120 | 315.8 ± 22.0 |
| N-(2,4-dimethylphenyl)propanamide | C₁₁H₁₅NO | 177.24 | 129-131 | 315.8 ± 22.0 |
| N-(2,5-dimethylphenyl)propanamide | C₁₁H₁₅NO | 177.24 | 105-107 | 315.8 ± 22.0 |
| N-(2,6-dimethylphenyl)propanamide | C₁₁H₁₅NO | 177.24 | 178-184[1] | 307.3 ± 22.0[2] |
| This compound | C₁₁H₁₅NO | 177.24 | 114-116 | 321.9 ± 22.0 |
| N-(3,5-dimethylphenyl)propanamide | C₁₁H₁₅NO | 177.24 | 148-150 | 321.9 ± 22.0 |
Analysis of Physicochemical Trends:
-
Melting Point: The melting point is influenced by the crystal packing efficiency of the molecules. The N-(2,6-dimethylphenyl)propanamide isomer exhibits the highest melting point, which can be attributed to the steric hindrance caused by the two ortho-methyl groups. This steric hindrance may restrict the rotation around the N-C(aryl) bond, leading to a more rigid and planar conformation that packs more efficiently in the crystal lattice. In contrast, the other isomers with less steric hindrance around the amide linkage have lower melting points.
-
Boiling Point: The predicted boiling points are all relatively similar, as they are primarily influenced by molecular weight and polarity, which are identical for all isomers. However, minor variations can be expected due to differences in intermolecular forces arising from the different substitution patterns.
Comparative Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization and differentiation of these isomers.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers will show characteristic signals for the propanamide moiety and the dimethylphenyl group. The key differentiating features will be the chemical shifts and splitting patterns of the aromatic protons.
Expected ¹H NMR Spectral Features:
| Isomer | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Propanamide Protons (δ, ppm) |
| 2,3- | ~6.9-7.2 (3H, m) | ~2.1-2.3 (6H, two s) | ~1.2 (3H, t), ~2.4 (2H, q), ~7.5 (1H, br s, NH) |
| 2,4- | ~6.9-7.1 (3H, m) | ~2.2-2.3 (6H, two s) | ~1.2 (3H, t), ~2.4 (2H, q), ~7.5 (1H, br s, NH) |
| 2,5- | ~6.8-7.1 (3H, m) | ~2.1-2.3 (6H, two s) | ~1.2 (3H, t), ~2.4 (2H, q), ~7.5 (1H, br s, NH) |
| 2,6- | ~7.0-7.1 (3H, m) | ~2.2 (6H, s) | ~1.2 (3H, t), ~2.4 (2H, q), ~7.3 (1H, br s, NH) |
| 3,4- | ~6.9-7.4 (3H, m) | ~2.2 (6H, s) | ~1.2 (3H, t), ~2.4 (2H, q), ~7.5 (1H, br s, NH) |
| 3,5- | ~6.7-7.2 (3H, m) | ~2.3 (6H, s) | ~1.2 (3H, t), ~2.4 (2H, q), ~7.5 (1H, br s, NH) |
Rationale for Spectral Differences:
The electronic environment of the aromatic protons is influenced by the position of the two electron-donating methyl groups and the amide group. This results in distinct chemical shifts and coupling patterns for the aromatic protons of each isomer, allowing for their unambiguous identification. For instance, the N-(2,6-dimethylphenyl) isomer will show a simpler aromatic region due to the symmetry of the substitution pattern. The NH proton signal is often broad and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide further confirmation of the isomeric structures, with each unique carbon atom giving a distinct signal.
Expected ¹³C NMR Spectral Features:
| Isomer | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) | Propanamide Carbons (δ, ppm) |
| 2,3- | ~125-138 (6 signals) | ~14, ~20 | ~10 (CH₃), ~30 (CH₂), ~173 (C=O) |
| 2,4- | ~126-136 (6 signals) | ~18, ~21 | ~10 (CH₃), ~30 (CH₂), ~173 (C=O) |
| 2,5- | ~124-137 (6 signals) | ~17, ~21 | ~10 (CH₃), ~30 (CH₂), ~173 (C=O) |
| 2,6- | ~127-136 (4 signals) | ~18 | ~10 (CH₃), ~30 (CH₂), ~173 (C=O) |
| 3,4- | ~117-138 (6 signals) | ~19, ~20 | ~10 (CH₃), ~30 (CH₂), ~173 (C=O) |
| 3,5- | ~118-139 (4 signals) | ~21 | ~10 (CH₃), ~30 (CH₂), ~173 (C=O) |
Rationale for Spectral Differences:
The number of signals in the aromatic region of the ¹³C NMR spectrum is a direct indicator of the symmetry of the substitution pattern. The 2,6- and 3,5-dimethyl isomers, having a plane of symmetry, will exhibit fewer aromatic carbon signals (four each) compared to the other less symmetrical isomers (six signals each). The chemical shifts of the methyl and aromatic carbons are also diagnostic and are influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecules. All six isomers will exhibit characteristic absorption bands for the amide group.
Characteristic IR Absorption Bands:
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3250 - 3350 | Secondary amide, usually a sharp peak |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong absorption |
| N-H Bend (Amide II) | 1510 - 1550 | Strong to medium absorption |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak absorption |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong absorption |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak absorptions |
While the major absorption bands will be similar across the isomers, subtle shifts in the N-H and C=O stretching frequencies may be observed due to differences in hydrogen bonding and electronic effects imparted by the varying methyl group positions. For instance, steric hindrance in the 2,6-isomer might affect intermolecular hydrogen bonding, potentially leading to a higher N-H stretching frequency.
Experimental Protocols for Comparative Analysis
To obtain definitive comparative data, a standardized set of experimental protocols should be followed.
Protocol for Synthesis and Purification
(Refer to the detailed step-by-step methodology in Section 3.1)
Protocol for Characterization
Caption: Workflow for the characterization and comparative analysis of the synthesized isomers.
Step-by-Step Methodology:
-
Melting Point Determination: Determine the melting point of each purified isomer using a calibrated melting point apparatus.
-
Purity Assessment: Assess the purity of each isomer by TLC on silica gel plates using an appropriate eluent system. A single spot indicates a high degree of purity.
-
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of each isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra, including referencing to the solvent peak or an internal standard (e.g., TMS), and integrate the ¹H NMR signals.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum of each solid isomer using an ATR-FTIR spectrometer or by preparing a KBr pellet.
-
Identify the characteristic absorption bands for the amide and other functional groups.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum of each isomer using a suitable ionization technique (e.g., ESI or GC-MS) to confirm the molecular weight.
-
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and its positional isomers. The synthesis via acylation of the corresponding dimethylanilines is a robust and reliable method. The subtle variations in the positions of the two methyl groups on the phenyl ring lead to distinct physicochemical properties, most notably in their melting points, and unique spectroscopic signatures in their ¹H and ¹³C NMR spectra.
By following the detailed experimental protocols outlined herein, researchers can generate high-quality, comparable data to further elucidate the structure-property relationships within this class of compounds. This understanding is critical for the rational design of new molecules with tailored properties for a wide array of scientific and industrial applications.
References
-
ChemSynthesis. (2025, May 20). N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Chemsrc. (2025, September 23). N-(2,6-dimethylphenyl)-2-methyl-propanamide. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(2,3-dimethylphenyl)propanamide. Retrieved from [Link]
-
EPA. (2025, October 15). 3-chloro-N-(2,4-dimethylphenyl)propanamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Retrieved from [Link]
Sources
Publish Comparison Guide: Validating the Biological Efficacy of N-(3,4-dimethylphenyl)propanamide
This guide outlines the validation framework for N-(3,4-dimethylphenyl)propanamide (also known as 3',4'-dimethylpropionanilide ), a structural analog of acetaminophen and propanil used primarily as a chemical probe for aryl acylamidase activity and as a scaffold for non-narcotic analgesic development.[1]
Executive Summary & Compound Identity
This compound is a lipophilic anilide derivative.[1] Unlike its clinical analog Acetaminophen (APAP) , which possesses a 4-hydroxyl group, or the herbicide Propanil , which carries 3,4-dichloro substitutions, this compound features a 3,4-dimethyl substitution pattern.[1]
This structural distinction renders it a critical tool for two specific validation streams:
-
Metabolic Probe: It serves as a specific substrate for Aryl Acylamidase (EC 3.5.1.13) , distinguishing between mammalian and bacterial amidase isoforms.
-
Pharmacological Candidate: It represents a "blocked-para" pharmacophore, theoretically preventing the formation of the hepatotoxic quinone imine metabolite (NAPQI) associated with APAP overdose, while potentially retaining COX-inhibitory activity.
Chemical Identity Table
| Feature | Specification |
| IUPAC Name | This compound |
| Synonyms | 3',4'-Dimethylpropionanilide; Propionyl-3,4-xylidide |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Key Structural Motif | Anilide bond (susceptible to amidase hydrolysis); 3,4-dimethyl aryl core |
Comparative Landscape
To validate efficacy, this compound must be benchmarked against established functional analogs.[1]
| Comparator | Role | Mechanism of Action | Validation Utility |
| Acetaminophen (APAP) | Positive Control (Efficacy) | COX-1/2 inhibition (weak), TRPA1 activation.[1] | Standard for analgesic potency and amidase hydrolysis rates. |
| Propanil | Negative Control (Toxicity) | Photosystem II inhibitor (plants); Aryl acylamidase substrate.[1] | Reference for hydrolytic instability and methemoglobinemia induction (toxicity). |
| Phenacetin | Structural Analog | Prodrug of APAP; COX inhibitor. | Historical reference for renal toxicity and O-dealkylation vs. hydrolysis. |
Mechanism of Action & Signaling Pathways[6]
The biological efficacy of this compound is defined by its interaction with two systems: the Metabolic Hydrolysis Pathway (Amidase) and the Inflammatory Signaling Pathway (COX).
Pathway Visualization (DOT)[1]
Figure 1: Dual-pathway mechanism showing enzymatic hydrolysis by Aryl Acylamidase (primary metabolic route) and putative inhibition of COX enzymes (therapeutic efficacy).[1]
Experimental Validation Protocols
Experiment A: Aryl Acylamidase Hydrolysis Assay (Metabolic Stability)
Objective: Quantify the rate of amide bond cleavage to validate the compound as a specific amidase substrate. Rationale: Unlike peptide bonds, the anilide bond requires specific aryl acylamidases. The release of 3,4-dimethylaniline is the measurable endpoint.
Protocol:
-
Enzyme Preparation: Use purified Pseudomonas aryl acylamidase or rat liver homogenate (S9 fraction).
-
Reaction Mix:
-
Substrate: 0.1 mM – 1.0 mM this compound (dissolved in MeOH, final <1%).
-
Buffer: 100 mM Phosphate Buffer (pH 7.4).
-
Enzyme: 0.1 Units/mL.
-
-
Incubation: 37°C for 10–60 minutes.
-
Termination: Add 10% Trichloroacetic acid (TCA).
-
Detection (Bratton-Marshall Method):
-
Add 0.1% Sodium Nitrite (diazotization of released aniline).
-
Add 0.5% Ammonium Sulfamate (remove excess nitrite).
-
Add 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (coupling).
-
Readout: Measure Absorbance at 540 nm .
-
-
Calculation: Determine
and using a standard curve of 3,4-dimethylaniline.
Experiment B: COX-1/COX-2 Inhibition Screen (Functional Efficacy)
Objective: Determine if the compound retains the analgesic mechanism of acetanilides. Rationale: Acetaminophen acts as a reducing cosubstrate at the COX peroxidase site. This assay tests if the 3,4-dimethyl analog functions similarly.
Protocol:
-
System: Commercial COX Fluorescent Inhibitor Screening Kit.
-
Reagents: Ovine COX-1 and Human recombinant COX-2.
-
Substrate: Arachidonic acid (100 µM) + ADHP (fluorogenic probe).
-
Workflow:
-
Incubate Enzyme + Test Compound (0.01 µM – 100 µM) for 10 mins.
-
Initiate reaction with Arachidonic Acid.
-
Measure Resorufin fluorescence (Ex 530 nm / Em 590 nm).
-
-
Data Analysis: Calculate IC50.
-
Success Criteria: IC50 < 100 µM indicates relevant biological activity.
-
Experiment C: Hepatotoxicity Viability Assay (Safety Validation)
Objective: Confirm the "blocked-para" hypothesis (reduced toxicity vs. APAP). Rationale: APAP toxicity stems from CYP450 metabolism to NAPQI. The 3,4-dimethyl structure physically blocks quinone formation at the para-position.
Protocol:
-
Cell Line: HepG2 (human liver carcinoma) or primary human hepatocytes.
-
Dosing: Treat cells with compound (0 – 10 mM) for 24h and 48h.
-
Comparator: Acetaminophen (known toxic threshold ~5–10 mM in vitro).
-
-
Readout: MTT or CellTiter-Glo (ATP) assay.
-
Interpretation: A significant right-shift in the LD50 curve compared to APAP indicates improved safety.
Data Interpretation & Expected Results
| Parameter | This compound | Acetaminophen (Ref) | Interpretation |
| Amidase | Low (~0.1–0.5 mM) | Moderate (~1–5 mM) | High affinity substrate for aryl acylamidase; validates use as a metabolic probe.[1] |
| COX-2 IC50 | Expected > 50 µM | ~20–100 µM | Likely a weak COX inhibitor; analgesic efficacy may rely on central mechanisms (TRPA1/CB1) similar to APAP. |
| HepG2 LD50 | Expected > 10 mM | ~5 mM | Critical Efficacy Point: Higher LD50 confirms the "safer analog" hypothesis due to lack of NAPQI formation. |
References
-
Shimizu, S., et al. (1990).[1] "Purification and characterization of a novel enzyme, arylalkyl acylamidase, from Pseudomonas putida Sc2." Journal of Biological Chemistry. Link
-
Kobayashi, M., et al. (1998).[1][2] "The catalytic mechanism of amidase also involves nitrile hydrolysis."[2] FEBS Letters. Link
-
Lee, J., et al. (2015).[1] "Crystal structure analysis of a bacterial aryl acylamidase belonging to the amidase signature enzyme family." Biochemical and Biophysical Research Communications. Link
-
Nimmo-Smith, R.H. (1960).[1][3] "Aromatic N-deacylation by chick-kidney mitochondria." Biochemical Journal. Link
-
Graham, G.G., & Scott, K.F. (2005).[1] "Mechanism of action of paracetamol." American Journal of Therapeutics. Link
Sources
"N-(3,4-dimethylphenyl)propanamide" structure-activity relationship (SAR) studies
Probing the Anilide Scaffold: Electronic Effects, Metabolic Stability, and Toxicity Profiles
Part 1: Executive Summary & Structural Logic
In medicinal chemistry and agrochemical design, the N-phenylpropanamide scaffold serves as a critical pharmacophore. While N-(3,4-dichlorophenyl)propanamide (Propanil) is a widely used herbicide, its analog N-(3,4-dimethylphenyl)propanamide represents a distinct chemical space used to probe steric and electronic requirements of aryl acylamidases and androgen receptor modulators.
This guide objectively compares the 3,4-Dimethyl analog against its 3,4-Dichloro counterpart (Propanil) and functionalized derivatives (SARDs). The focus is on how the switch from electron-withdrawing groups (EWGs) to electron-donating groups (EDGs) alters metabolic stability, cytotoxicity, and synthetic reactivity.
The Core Scaffold Analysis
The biological activity of this class hinges on the stability of the amide bond and the lipophilicity of the phenyl ring.
| Feature | This compound | N-(3,4-dichlorophenyl)propanamide (Propanil) | SAR Implication |
| Substituents | 3,4-Dimethyl (–CH₃) | 3,4-Dichloro (–Cl) | Electronic: Methyl is an Electron Donor (EDG); Chloro is an Electron Withdroader (EWG). |
| Hammett | Hydrolysis: EWGs (Cl) make the carbonyl carbon more electrophilic, potentially accelerating alkaline hydrolysis, but enzymatic specificity varies. | ||
| Lipophilicity (cLogP) | ~2.6 - 2.8 | ~3.0 - 3.3 | Transport: Both are highly membrane-permeable; Cl increases lipophilicity significantly. |
| Primary Application | SAR Probe / Intermediate | Herbicide (Photosystem II inhibitor) | Toxicity: Metabolites (3,4-DCA) are potent methemoglobinemia inducers. |
Part 2: Biological Activity & Metabolic SAR
Metabolic Stability: The Aryl Acylamidase Link
The primary clearance mechanism for simple anilides is hydrolysis via aryl acylamidases (EC 3.5.1.13). This enzyme cleaves the amide bond, releasing the corresponding aniline and propionic acid.
-
Propanil (Dichloro): Highly susceptible to hydrolysis by plant aryl acylamidases (providing resistance in rice crops) and mammalian liver amidases. The released 3,4-dichloroaniline (3,4-DCA) is toxic.[1][2][3][4]
-
Dimethyl Analog: The electron-donating methyl groups stabilize the amide bond against nucleophilic attack at the carbonyl carbon compared to the chlorinated analog. However, it remains a substrate. The rate of hydrolysis is generally slower for alkyl-substituted anilides compared to electron-deficient halo-anilides due to reduced electrophilicity of the carbonyl.
Toxicity Profile: Aniline Release
The toxicity of these compounds is largely driven by the "Lethal Synthesis" of the aniline metabolite.
-
Mechanism: Hydrolysis
Aniline Release N-Hydroxylation (CYP450) Methemoglobinemia. -
Comparison:
-
3,4-DCA (from Propanil): High risk of methemoglobin formation and reproductive toxicity [1].
-
3,4-Xylidine (from Dimethyl analog): Also hazardous (potential carcinogen), but the kinetics of formation differ.
-
SAR Insight: Blocking the para-position (4-position) usually reduces N-hydroxylation rates, but in 3,4-disubstituted systems, steric hindrance plays a major role.
-
Advanced SAR: Androgen Receptor Modulation
Recent studies utilize the propanamide scaffold as a linker for Selective Androgen Receptor Degraders (SARDs) .[5]
-
Evolution: The simple N-phenylpropanamide is evolved by adding basic heterocycles (e.g., piperidines) to the alkyl chain.
-
Key Finding: The "A-ring--Linker--B-ring" motif is essential. The 3,4-substitution pattern on the A-ring (phenyl) dictates binding affinity to the Androgen Receptor (AR). Electron-withdrawing groups (like in Propanil or Flutamide) are typically required for high AR affinity, whereas electron-donating groups (Dimethyl) often reduce antagonist potency but are used to fine-tune agonist/antagonist switches [2].
Part 3: Visualization of SAR Logic
The following diagram illustrates the decision matrix for modifying the N-phenylpropanamide scaffold based on desired biological outcomes.
Caption: SAR decision tree comparing the outcomes of electronic modulation (Cl vs Me) and chain functionalization.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To synthesize the target compound with high purity for biological assay, minimizing side reactions common with anilines.
Reagents:
-
3,4-Dimethylaniline (3,4-Xylidine) [CAS: 95-64-7]
-
Propionyl Chloride [CAS: 79-03-8]
-
Triethylamine (TEA) (Base scavenger)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3,4-dimethylaniline (10 mmol, 1.21 g) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the mixture to 0°C using an ice bath. Critical: TEA scavenges the HCl by-product to prevent protonation of the unreacted aniline.
-
Acylation: Dropwise add Propionyl Chloride (11 mmol, 0.96 mL) over 15 minutes.
-
Observation: White precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).[6]
-
Work-up:
-
Quench with saturated NaHCO₃ (50 mL).
-
Extract organic layer and wash with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield white needle-like crystals.
-
Expected Yield: >85%.
-
Validation: ¹H NMR (CDCl₃) should show amide NH singlet (~7.5 ppm) and distinct methyl signals.
-
Protocol B: Comparative Hydrolysis Assay (Amidase Activity)
Objective: To quantify the metabolic stability difference between the Dimethyl and Dichloro analogs.
Materials:
-
Enzyme source: Porcine Liver Esterase (PLE) or recombinant Aryl Acylamidase.
-
Substrates: this compound vs. Propanil.[2]
-
Detection: Colorimetric (Ehrlich’s Reagent) or HPLC.
Workflow:
-
Incubation: Prepare 100 µM substrate in Phosphate Buffer (pH 7.4) with 1 unit/mL enzyme. Incubate at 37°C.
-
Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120 min.
-
Quenching: Add 100 µL Acetonitrile (ice cold) to stop reaction. Centrifuge at 10,000g for 5 min.
-
Analysis (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: 60:40 Water:Acetonitrile (+0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
-
Calculation: Plot ln([Substrate]) vs time.
-
Expectation: The Dichloro analog (Propanil) will show a lower
(faster hydrolysis) due to the electron-withdrawing effect making the carbonyl more susceptible to enzymatic nucleophilic attack, compared to the Dimethyl analog.
-
Part 5: References
-
European Commission. (2003). Opinion on the results of the Risk Assessment of 3,4-Dichloroaniline. Scientific Committee on Toxicity, Ecotoxicity and the Environment.[7] Link
-
Li, H., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.[5] Link
-
Nimmo-Smith, R.H. (1960).[8] Aromatic N-deacylation by chick-kidney mitochondria.[8] The Biochemical Journal.[8] Link
-
PubChem. (n.d.). Propanil (CID 4913). National Library of Medicine. Link
-
PrepChem. (n.d.). Synthesis of propanamide derivatives.[5][9][10]Link
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Aryl-acylamidase - Wikipedia [en.wikipedia.org]
- 9. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating Off-Target Effects: Profiling the Cross-Reactivity of N-(3,4-dimethylphenyl)propanamide
In the landscape of drug discovery and chemical biology, the principle of "one compound, one target" is more of an ideal than a reality. Understanding the promiscuity of a molecule—its tendency to interact with unintended biological targets—is a critical step in developing safe and effective therapeutics. This guide provides an in-depth, technical framework for evaluating the cross-reactivity of novel chemical entities, using N-(3,4-dimethylphenyl)propanamide as a case study.
This compound belongs to the N-phenylpropanamide class of compounds. Its core structure, featuring a substituted aromatic ring linked to a propanamide group, is a common motif in pharmacologically active molecules. Notably, it shares significant structural homology with lidocaine, a widely used local anesthetic. This structural similarity provides a logical and evidence-based starting point for investigating its potential biological targets and off-target interactions.
This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical methodologies required to comprehensively profile the selectivity of a compound like this compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a framework for interpreting the resulting data.
The Starting Point: Structural Homology to Lidocaine
Given the structural relationship between this compound and lidocaine, we can hypothesize that its primary mechanism of action will involve the modulation of voltage-gated sodium channels (VGSCs). Lidocaine exerts its anesthetic effects by blocking these channels, thereby preventing the propagation of action potentials in neurons. However, the pharmacology of lidocaine is not confined to VGSCs; it is known to interact with a range of other receptors, often at clinically relevant concentrations. These off-target interactions are crucial to understand, as they can contribute to both the therapeutic profile and the adverse effects of a drug.
This guide will therefore use the known cross-reactivity profile of lidocaine as a predictive model for this compound. We will explore the experimental approaches necessary to confirm these predicted interactions and to discover novel off-target effects.
Comparative Selectivity Profile: A Predictive Framework
The following table summarizes the known interactions of lidocaine with its primary target and several key off-target receptors. This data serves as a benchmark for what a cross-reactivity screening cascade for this compound might reveal. The values presented are indicative and can vary based on experimental conditions.
| Target Class | Specific Receptor/Subtype | Known Effect of Lidocaine | Reported Affinity/Potency (IC50/Kd) | Citation(s) |
| Primary Target | Voltage-Gated Sodium Channels (VGSCs) | Inhibition (Blockade) | ~10 µM (IC50 for repetitive firing) | [1] |
| Cardiac Na+ Channels (hH1a) | Inhibition (Blockade) | 433 µM (Kd, resting state) | [2] | |
| Off-Target: Ion Channels | NMDA Receptor | Inhibition (Non-competitive) | 1174.1 µM (IC50 at ε1/ζ1) | |
| Purinergic P2X7 Receptor | Inhibition | 282 µM (IC50) | [3] | |
| Off-Target: GPCRs | Muscarinic M1 Receptor | Inhibition (Non-competitive) | 18 nM (IC50) | |
| Muscarinic M3 Receptor | Inhibition (Non-competitive) | 370 nM (IC50) | ||
| Off-Target: Ligand-Gated Ion Channels | Neuronal Nicotinic Acetylcholine Receptor (α3β4) | Inhibition (Blockade) | 41 µM (IC50) |
Experimental Workflows for Determining Cross-Reactivity
A systematic approach to profiling the cross-reactivity of a novel compound involves a tiered screening strategy. This typically begins with broad panels of binding assays, followed by functional assays to confirm the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).
Figure 1: Tiered experimental workflow for cross-reactivity profiling.
Protocol 1: Competition Radioligand Binding Assay
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[4] It measures the ability of the unlabeled test compound (this compound) to compete with a high-affinity radiolabeled ligand for binding to the target receptor expressed in cell membranes. The resulting data allows for the quantification of the compound's affinity for a wide range of potential off-targets.[5]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the M1 muscarinic receptor).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
Assay buffer.
-
A serial dilution of the test compound (this compound).
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd value).
-
The prepared cell membranes.
-
-
Include control wells for:
-
Total binding: Contains only buffer, radioligand, and membranes.
-
Non-specific binding: Contains buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand for the receptor to saturate all specific binding sites.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5]
-
Protocol 2: Functional Cellular Assay - Intracellular Calcium Flux
Rationale: Many G-protein coupled receptors (GPCRs), such as the M1 muscarinic receptor, signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i).[6][7] This assay measures changes in [Ca2+]i in live cells upon compound addition, providing a functional readout of receptor activation or inhibition.[8]
Figure 2: Simplified Gq signaling pathway leading to calcium release.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a clear-bottom, black-walled 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the growth medium and wash the cells with a HEPES-buffered saline solution.
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent indicator (e.g., Fluo-8 AM or Fura-2 AM) in the buffered saline.
-
Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes, allowing the dye to enter the cells and be cleaved into its active form by intracellular esterases.[8][9]
-
-
Compound Addition and Measurement:
-
Place the plate into a fluorescence plate reader equipped with injectors.
-
Establish a baseline fluorescence reading for a short period.
-
The instrument then injects the test compound (this compound) into the wells. To test for antagonistic activity, pre-incubate the cells with the test compound before injecting a known agonist.
-
Immediately after injection, continuously measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Quantify the response by calculating the peak fluorescence intensity or the area under the curve.
-
For dose-response experiments, plot the response against the compound concentration and fit the data to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Protocol 3: Functional Cellular Assay - cAMP Measurement
Rationale: GPCRs that couple to Gs or Gi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP), respectively.[10] Measuring cAMP levels is a direct way to assess the functional consequences of a compound's interaction with these types of receptors.
Step-by-Step Methodology:
-
Cell Stimulation:
-
Seed cells expressing the Gs- or Gi-coupled receptor of interest in a 96-well plate.
-
Treat the cells with a serial dilution of the test compound (this compound). For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator like forskolin.
-
Incubate for a defined period to allow for cAMP production or inhibition.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Add a detection solution. Many commercial kits are available, often based on competitive immunoassays (e.g., HTRF) or enzyme-fragment complementation. A common bioluminescent assay works on the principle that cAMP activates protein kinase A (PKA), which consumes ATP. A subsequent luciferase reaction measures the remaining ATP, where a lower light signal corresponds to a higher initial cAMP concentration.[11][12]
-
-
Signal Measurement:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Correlate the signal to cAMP concentration using a standard curve generated with known amounts of cAMP.
-
Plot the cAMP concentration against the test compound concentration to determine EC50 or IC50 values.
-
Interpreting the Data: Building a Selectivity Profile
The data generated from these assays will allow for the construction of a comprehensive cross-reactivity profile for this compound. A high Ki or IC50 value for a particular receptor indicates weak interaction, while a low value suggests a potent interaction that warrants further investigation.
A key metric is the selectivity index , which is the ratio of the compound's affinity for an off-target receptor to its affinity for the primary target. A high selectivity index (e.g., >100-fold) is generally desirable, indicating that the compound is significantly more potent at its intended target.
Conclusion: A Commitment to Scientific Rigor
The journey from a novel chemical structure to a well-characterized pharmacological tool or therapeutic candidate is paved with rigorous and systematic investigation. By leveraging knowledge of structurally related compounds like lidocaine and employing a robust suite of binding and functional assays, researchers can proactively map the interaction landscape of molecules such as this compound. This commitment to understanding cross-reactivity is not merely an academic exercise; it is a cornerstone of developing safer, more effective medicines and more precise research tools. The methodologies outlined in this guide provide a clear path toward achieving this critical objective.
References
-
Chauhan, S., et al. (2025). Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein pathway. ResearchGate. Available at: [Link]
-
Akaike, A., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. Available at: [Link]
-
Kubo, Y. (2019). Schematic diagram for muscarinic signaling for TASK1 phosphorylation. ResearchGate. Available at: [Link]
- Lu, Y.-M., et al. (2002). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. The Journal of Neuroscience.
-
Furukawa, H., et al. (2011). Activation Mechanisms of the NMDA Receptor. NCBI. Available at: [Link]
- Dani, J.A. (2015). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine.
- Hardingham, G.E. & Bading, H. (2010). The dichotomy of NMDA receptor signalling. Trends in Neurosciences.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. Available at: [Link]
-
Wikipedia. (2024). NMDA receptor. Wikipedia. Available at: [Link]
-
Abrahamsson, T., et al. (2017). A Double Dissociation of NMDA Receptor Signaling. YouTube. Available at: [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link]
-
Wikipedia. (2024). Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]
-
University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL. University of Rochester Medical Center. Available at: [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available at: [Link]
-
Akaike, A., et al. (2018). Nicotinic Acetylcholine Receptors in Regulation of Pathology of Cerebrovascular Disorders. NCBI Bookshelf. Available at: [Link]
-
Sarter, M., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors. ACNP. Available at: [Link]
- Carroll, F.I., et al. (1995). Determination of radioligand specific activity using competition binding assays. Journal of Neuroscience Methods.
- Gonzalez, J.E. & Villalobos, C. (2012). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Cold Spring Harbor Protocols.
- Langmead, C.J., et al. (2004). M1 muscarinic receptor signaling in mouse hippocampus and cortex. British Journal of Pharmacology.
-
Wikipedia. (2024). Muscarinic acetylcholine receptor M1. Wikipedia. Available at: [Link]
-
Pixorize. (n.d.). M1 (Muscarinic) Receptors Mnemonic for USMLE. Pixorize. Available at: [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. Available at: [Link]
- Zamponi, G.W., et al. (1993). Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine. Molecular Pharmacology.
-
Cardona, K., et al. (2010). Values of association and dissociation rate constants for lidocaine.... ResearchGate. Available at: [Link]
- Sudoh, Y., et al. (2001).
- Ohishi, A., et al. (2012). Lidocaine preferentially inhibits the function of purinergic P2X7 receptors expressed in Xenopus oocytes. Anesthesiology.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lidocaine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
- Bailey, D.N. & Guba, J.J. (1988). The binding of acetaminophen, lidocaine, and valproic acid to human milk. Therapeutic Drug Monitoring.
- Wang, S.Y., et al. (1997). Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits. Journal of Cardiovascular Electrophysiology.
-
PubChem. (n.d.). Lidocaine. PubChem. Available at: [Link]
Sources
- 1. Lidocaine selectively blocks abnormal impulses arising from noninactivating Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine preferentially inhibits the function of purinergic P2X7 receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pixorize.com [pixorize.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cAMP-Glo™ Assay Protocol [promega.sg]
- 12. cAMP-Glo™ Assay [worldwide.promega.com]
A Guide to the Reproducibility of Published Data on N-(3,4-dimethylphenyl)propanamide
Abstract: The reproducibility of experimental data is the cornerstone of scientific advancement.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and reproduce published data concerning the synthesis and characterization of N-(3,4-dimethylphenyl)propanamide. We present a detailed, validated protocol for its synthesis, outline rigorous analytical methods for its characterization, and offer a comparative analysis to assess data consistency. This document serves as both a practical laboratory guide and a commentary on the importance of meticulous data reporting in the chemical sciences, a field where researchers report significant challenges in replicating published work.[3][4]
The Imperative of Reproducibility in Chemical Synthesis
The "reproducibility crisis" is a widely acknowledged issue across scientific disciplines, including chemistry.[1][2][5] A survey published in Nature revealed that chemistry researchers reported the most difficulty in replicating both their own and others' work.[3] This challenge stems from multiple factors, including incomplete experimental descriptions, variability in starting material quality, and subtle differences in reaction conditions.[1] For a molecule like this compound, which could be a potential intermediate in drug discovery, ensuring that a published synthesis yields the same material with identical purity is paramount for the integrity of subsequent biological screening and development.
This guide aims to mitigate these challenges by establishing a "gold standard" protocol and a clear analytical workflow, empowering researchers to confidently reproduce and validate findings related to this compound.
Synthesis of this compound: A Reference Protocol
The most common and reliable method for synthesizing N-aryl amides is the acylation of an amine with an acyl chloride.[6] This reaction is robust, generally high-yielding, and proceeds through a well-understood nucleophilic addition-elimination mechanism.
Causality of Experimental Design
-
Reactants : 3,4-Dimethylaniline is the amine nucleophile. Propanoyl chloride is the electrophilic acylating agent. Its high reactivity makes it ideal for this transformation.
-
Base : Triethylamine (TEA) is a non-nucleophilic organic base.[7] Its crucial role is to act as an "acid scavenger."[7][8] The reaction generates hydrogen chloride (HCl) as a byproduct.[7] TEA neutralizes the HCl, forming triethylammonium chloride. This prevents the protonation of the 3,4-dimethylaniline starting material, which would render it unreactive and halt the reaction.[7]
-
Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the reactants and the intermediate species.
-
Purification : Recrystallization is the chosen method for purification.[9][10] For many simple amides, which are often crystalline solids, this technique is highly effective at removing unreacted starting materials and soluble byproducts, frequently yielding a product of higher purity than column chromatography.[9][10] A mixed solvent system, such as ethanol/water, is often ideal, where the compound is soluble in the hot solvent but insoluble upon cooling or the addition of a co-solvent (antisolvent).[11]
Step-by-Step Synthesis Protocol
Materials:
-
3,4-Dimethylaniline (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-dimethylaniline and anhydrous DCM.
-
Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add propanoyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white solid.
Comprehensive Characterization: The Fingerprint of a Molecule
Accurate and thorough characterization is non-negotiable for validating the identity and purity of a synthesized compound.[12][13] The data below serves as a reference benchmark for researchers.
Expected Analytical Data
| Parameter | Expected Value/Observation | Purpose |
| Appearance | White crystalline solid | Basic physical property check. |
| Melting Point | 114 °C[14] | A sharp melting point indicates high purity. |
| ¹H NMR | Consistent with predicted shifts and splitting patterns. | Confirms the precise molecular structure and proton environment. |
| ¹³C NMR | Consistent with predicted chemical shifts. | Confirms the carbon backbone of the molecule. |
| IR Spectroscopy | Key peaks for N-H (~3300 cm⁻¹) and C=O (~1660 cm⁻¹) stretches.[15][16] | Confirms the presence of the key amide functional group. |
| Mass Spec. (HRMS) | Molecular ion peak [M+H]⁺ at m/z ≈ 178.1226 for C₁₁H₁₆NO⁺. | Confirms the elemental composition and molecular weight. |
| Purity (HPLC/qNMR) | ≥98% | Quantifies the purity of the final compound. |
Note: NMR chemical shifts are dependent on the solvent used (typically CDCl₃ or DMSO-d₆).
Comparative Analysis: Assessing Reproducibility Across Studies
Discrepancies between published data and experimental results are common. The key is to understand the potential sources of these variations. Below is a table illustrating a comparison between the reference data and a hypothetical result from "Lab B," highlighting common issues.
| Parameter | Reference Data | Hypothetical Lab B Data | Potential Cause of Discrepancy |
| Yield | 85% | 60% | Incomplete reaction, inefficient purification, or moisture in reagents. |
| Melting Point | 114 °C (sharp) | 109-112 °C (broad) | Presence of impurities (e.g., unreacted starting material, solvent). |
| ¹H NMR | Clean baseline, correct integrations. | Broad peaks, unexpected signals, incorrect integration ratios. | Residual solvent, impurities, or insufficient instrument shimming. |
| IR C=O Stretch | ~1660 cm⁻¹ | ~1660 cm⁻¹ with a shoulder at ~1750 cm⁻¹ | The primary peak is correct, but the shoulder could indicate an unreacted acyl chloride impurity. |
Expert Insight: A lower, broad melting point is a classic indicator of an impure sample. Similarly, extraneous peaks in an NMR spectrum must be accounted for—they are often residual solvents or unreacted starting materials. Rigorous documentation of all experimental parameters is essential for troubleshooting such discrepancies.[17][18]
A Step-by-Step Protocol for Reproducibility Validation
To systematically validate a published procedure for synthesizing this compound, follow this workflow.
Sources
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. Replication crisis - Wikipedia [en.wikipedia.org]
- 3. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemcess.com [chemcess.com]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. mt.com [mt.com]
- 12. ACS Research Data Guidelines [researcher-resources.acs.org]
- 13. Synthetic Organic / Inorganic Chemistry | NFDI4Chem Knowledge Base [knowledgebase.nfdi4chem.de]
- 14. This compound | 22835-89-8 [chemicalbook.com]
- 15. docbrown.info [docbrown.info]
- 16. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 17. sapiosciences.com [sapiosciences.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Reference Standards for the Analytical Quantification of Xylazine and Related Compounds: Evaluating N-(3,4-dimethylphenyl)propanamide
Introduction
The escalating presence of the veterinary sedative xylazine as an adulterant in the illicit drug supply chain presents a significant challenge to public health and forensic toxicology.[1] Accurate and reliable analytical methods are paramount for the quantification of xylazine and its metabolites in various matrices, including seized drug materials and biological specimens. A critical component of any quantitative analytical method is the use of a well-characterized reference standard. This guide provides an in-depth comparison of potential reference standards for xylazine analysis, with a specific focus on evaluating the suitability of N-(3,4-dimethylphenyl)propanamide as a candidate.
This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the essential characteristics of a reference standard, compare this compound with established alternatives, and provide a framework for selecting the most appropriate standard for your analytical needs.
The Role and Requirements of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry. Its primary function is to ensure the accuracy, precision, and traceability of analytical results. The ideal reference standard should possess the following attributes:
-
High Purity: The reference material should be of the highest achievable purity, with any impurities identified and quantified.
-
Comprehensive Characterization: The identity and structure of the standard must be unequivocally confirmed using various spectroscopic and analytical techniques (e.g., NMR, MS, IR).
-
Stability: The standard should be stable under specified storage conditions over a prolonged period.
-
Traceability: For certified reference materials (CRMs), the purity value is metrologically traceable to a national or international standard.
-
Availability: The reference standard should be readily available from a reputable supplier.
The selection of an appropriate reference standard is a critical decision that directly impacts the validity of analytical data.
Comparative Analysis of Reference Standards for Xylazine Quantification
The selection of a reference standard for xylazine analysis often involves choosing between the parent compound, its metabolites, or a structurally similar internal standard. Here, we compare this compound with other commonly used reference standards.
Candidate Reference Standards
-
This compound: A potential internal standard due to its structural similarity to xylazine and its metabolites.
-
Xylazine Hydrochloride (USP Reference Standard): The official primary standard for xylazine.
-
4-hydroxy Xylazine (CRM): A certified reference material for a major metabolite of xylazine.[2]
-
2,6-Dimethylaniline: A known metabolite of xylazine and a potential impurity.[3][4][5][6]
-
Xylazine-d6 (CRM): An isotopically labeled certified reference material, considered the gold standard for mass spectrometry-based methods.[7][8]
The following table summarizes the key characteristics of these potential reference standards.
| Reference Standard | Type | Purity Information | Availability | Primary Application |
| This compound | Potential Internal Standard | Purity information not readily available from suppliers. Requires in-house verification. | Commercially available from several chemical suppliers. | Internal standard for chromatographic methods. |
| Xylazine Hydrochloride | Primary Reference Standard (USP) | High purity as defined by the United States Pharmacopeia. | Available from USP and authorized distributors. | Calibrant and control for xylazine quantification. |
| 4-hydroxy Xylazine | Certified Reference Material (CRM) | Certified purity with a certificate of analysis.[2] | Available from specialized chemical suppliers.[2][9] | Quantification of the 4-hydroxy xylazine metabolite. |
| 2,6-Dimethylaniline | Chemical Reagent / Reference Standard | Available in various purities (e.g., 99%).[4][5][6] | Widely available from chemical suppliers.[3][4][5][6] | Identification and quantification of a xylazine metabolite/impurity. |
| Xylazine-d6 | Certified Reference Material (CRM) | High isotopic and chemical purity with a certificate of analysis.[7][8] | Available from specialized chemical suppliers.[7][8] | Internal standard for LC-MS and GC-MS methods. |
Experimental Design for Reference Standard Evaluation
To rigorously evaluate the performance of this compound as a reference standard, a series of experiments should be conducted and compared against established standards like Xylazine-d6.
Workflow for Comparative Analysis
Caption: Workflow for comparing reference standard performance.
Detailed Experimental Protocols
The following are generalized protocols for HPLC-UV and GC-MS analysis of xylazine. These should be optimized and validated for the specific instrumentation and matrix being analyzed.
Protocol 1: HPLC-UV Method for Xylazine Quantification
This protocol is adapted from a method for the simultaneous determination of ketamine, xylazine, and midazolam in plasma.[10][11]
1. Standard and Sample Preparation:
- Prepare stock solutions of this compound and Xylazine Hydrochloride in methanol at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of the xylazine stock solution and a constant concentration of the this compound internal standard.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- For unknown samples, add the internal standard to a measured volume of the sample.
2. Sample Extraction (Liquid-Liquid Extraction):
- To 1 mL of plasma sample (calibrator, QC, or unknown), add 100 µL of 1 M NaOH.
- Add 5 mL of a diethyl ether-methylene chloride (7:3, v/v) extraction solvent.
- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
3. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Acetonitrile:Methanol:10 mM sodium heptanesulfonate buffer (pH 3.0 with glacial acetic acid) (44:10:46, v/v/v).[10]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection: 210 nm.[10]
- Column Temperature: 30°C.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of xylazine to the internal standard against the concentration of xylazine.
- Determine the concentration of xylazine in QC and unknown samples from the calibration curve.
Protocol 2: GC-MS Method for Xylazine Quantification
This protocol is based on a validated method for the determination of xylazine in whole blood.[12]
1. Standard and Sample Preparation:
- Prepare stock solutions of this compound and Xylazine in methanol at a concentration of 1 mg/mL.
- Prepare calibration standards and QC samples by spiking blank whole blood.
- Add the internal standard to all samples, calibrators, and QCs.
2. Sample Extraction (Solid-Phase Extraction):
- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load 0.5 mL of the blood sample onto the cartridge.
- Wash the cartridge with water and then a low percentage of methanol in water.
- Elute the analytes with methanol.
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC injection (e.g., ethyl acetate).
3. GC-MS Conditions:
- GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at 100°C, ramp to 280°C.
- Injection Mode: Splitless.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for xylazine and the internal standard.
4. Data Analysis:
- Generate a calibration curve based on the peak area ratios of the target analyte to the internal standard.
- Quantify xylazine in unknown samples using the regression equation from the calibration curve.
Performance Comparison and Discussion
The following table presents a hypothetical comparison of the expected performance of this compound against Xylazine-d6 as an internal standard, based on typical validation parameters for similar analytical methods.[13][14][15][16]
| Validation Parameter | This compound (Expected) | Xylazine-d6 (Established) | Justification for Expected Performance |
| Linearity (r²) | > 0.99 | > 0.99 | Structurally similar compounds are expected to exhibit similar chromatographic behavior, leading to good linearity when used as an internal standard. |
| Accuracy (% Recovery) | 90-110% | 95-105% | The primary difference may arise from slight variations in extraction efficiency and ionization response compared to the analyte. |
| Precision (%RSD) | < 15% | < 10% | Isotopically labeled standards co-elute and have nearly identical chemical properties, leading to better correction for variability. |
| Limit of Detection (LOD) | Method dependent | Method dependent | LOD is primarily a function of the analytical technique and the analyte itself, not the internal standard. |
| Limit of Quantitation (LOQ) | Method dependent | Method dependent | LOQ is primarily a function of the analytical technique and the analyte itself, not the internal standard. |
| Matrix Effects | Potential for differential matrix effects | Minimal differential matrix effects | As a non-isotopically labeled standard, it may not compensate for matrix-induced ionization suppression or enhancement as effectively as a deuterated analog. |
Causality Behind Experimental Choices
-
Choice of Internal Standard: The ideal internal standard co-elutes with the analyte and behaves similarly during sample preparation and analysis. Xylazine-d6 is the gold standard for mass spectrometry because its chemical and physical properties are nearly identical to xylazine, ensuring the most accurate correction for sample loss and matrix effects.[7][8] this compound is a viable alternative for chromatographic methods, especially when mass spectrometry is not available, due to its structural similarity which should result in comparable extraction recovery and chromatographic retention.
-
Extraction Method: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are chosen to remove interfering substances from the complex biological matrix and concentrate the analyte. The choice between SPE and LLE depends on the specific matrix, the desired level of cleanliness, and throughput requirements.
-
Analytical Technique: HPLC-UV is a robust and widely available technique suitable for routine analysis.[10][11] GC-MS offers excellent selectivity and sensitivity, particularly for volatile and thermally stable compounds.[12][17] LC-MS/MS is the preferred method for its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[15][18][19][20][21]
Trustworthiness and Self-Validating Systems
Any analytical method employing a reference standard must be thoroughly validated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) or the Scientific Working Group for Forensic Toxicology (SWGTOX).[21] A validated method is a self-validating system, where the consistent performance of calibration standards and quality controls provides confidence in the results of unknown samples.
Conclusion and Recommendations
This compound holds promise as a cost-effective alternative internal standard to isotopically labeled analogs for the chromatographic analysis of xylazine, particularly for HPLC-UV and GC-FID applications. Its structural similarity to xylazine suggests it would exhibit comparable analytical behavior.
However, for high-stakes applications such as forensic toxicology and regulated drug development, the use of a certified reference material like Xylazine-d6 for mass spectrometry-based methods is strongly recommended.[7][8] The use of an isotopically labeled internal standard provides the most accurate and precise results by effectively compensating for matrix effects and variations in sample preparation.
For laboratories where cost is a significant constraint or where mass spectrometry is not available, this compound can be considered, provided that:
-
A high-purity standard is obtained from a reputable supplier.
-
A comprehensive in-house characterization and purity assessment are performed.
-
The analytical method is fully validated to demonstrate its accuracy, precision, and reliability.
Ultimately, the choice of reference standard should be based on a thorough risk assessment and the specific requirements of the analytical method and its intended application.
References
-
Advent Chembio. (n.d.). 2,6-DIMETHYLANILINE. Retrieved from [Link]
- Virginia Department of Forensic Science. (2023). Validation Plan: Xylazine and Dexmedetomidine.
- Levitas, M., et al. (2024). Qualitative and quantitative determination of xylazine in oral fluid. Journal of Analytical Toxicology.
- Crosby, M. M., et al. (2024). A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood.
- Singh, P., et al. (2024). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Medicine, Science, and the Law.
-
ResearchGate. (n.d.). Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. Retrieved from [Link]
- Li, H., et al. (2025). Development and Validation of a High Sensitivity Rapid Xylazine Dipstick for Clinical Urine Testing. Clinical Chemistry.
- Hou, J., et al. (2012). Simultaneous HPLC-UV determination of ketamine, xylazine, and midazolam in canine plasma.
- Pharmaffiliates. (n.d.).
- Chemdiv. (n.d.). Compound N-(3,4-dimethylphenyl)-3-(1H-tetrazol-1-yl)propanamide.
- Ball, N. S., et al. (2024). Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens. Journal of Analytical Toxicology.
- Pimentel, J., et al. (2007). Solid-Phase Extraction and Gas Chromatographic-Mass Spectrometric Determination of the Veterinary Drug Xylazine in Human Blood. Journal of Analytical Toxicology, 31(5), 268–272.
-
PubChem. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]
- Levitas, M., et al. (2024). Qualitative and quantitative determination of xylazine in oral fluid. Journal of Analytical Toxicology, 48(7), 482-488.
-
ResearchGate. (n.d.). Quantitation and Abundance of Xylazine and Xylazine Metabolites in Human Urine and Plasma by LC-MS/MS. Retrieved from [Link]
- SciSpace. (n.d.). Simultaneous HPLC-UV determination of ketamine, xylazine, and midazolam in canine plasma.
- Al-Tahami, K., et al. (2022). Not Carfentanil—A Case of Unexpected Xylazine Detection. Journal of Analytical Toxicology.
-
ResearchGate. (n.d.). Simultaneous HPLC-UV Determination of Ketamine, Xylazine, and Midazolam in Canine Plasma. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide. Retrieved from [Link]
- Synchem. (n.d.). N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide.
- MOLNOVA. (n.d.).
- United Chemical Technologies. (n.d.). Analysis of Xylazine, Opioids, and Other Common Adulterants in Blood and Urine by SPE and LC-MS/MS.
-
ResearchGate. (n.d.). A Quantitative LC-MS/MS Method for Xylazine and Metabolites in Urine. Retrieved from [Link]
- ARK Diagnostics, Inc. (2024). Xylazine Assay.
- BenchChem. (n.d.). N-(4-hydroxy-3-methylphenyl)propanamide.
-
NIST. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]
-
NIST. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]
- GSRS. (n.d.). GSRS.
Sources
- 1. Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. | Advent [adventchembio.com]
- 4. 2,6-Dimethylaniline, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2,6-Dimethylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2,6-Dimethylaniline, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Standard Cayman Chemical Xylazine-d6 1 mL For - McKesson [mms.mckesson.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Simultaneous HPLC-UV determination of ketamine, xylazine, and midazolam in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dfs.virginia.gov [dfs.virginia.gov]
- 14. Qualitative and quantitative determination of xylazine in oral fluid [ouci.dntb.gov.ua]
- 15. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Qualitative and quantitative determination of xylazine in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Not Carfentanil—A Case of Unexpected Xylazine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. unitedchem.com [unitedchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment of N-Aryl Propanamides and Their Structural Analogs
Introduction
In the landscape of chemical research and drug development, N-aryl amides represent a significant class of compounds with diverse applications. Within this class, "N-(3,4-dimethylphenyl)propanamide" and its derivatives are of interest due to their structural motifs that are common in pharmacologically active agents and industrial chemicals. A thorough understanding of the toxicological profiles of these and structurally related compounds is paramount for ensuring human and environmental safety. Due to a paucity of publicly available toxicological data specifically for "this compound," this guide will provide a comparative analysis of its key structural components: the substituted aniline moiety (xylidine) and the propanamide side chain. By examining the toxicological profiles of structurally analogous anilines and propanamides, we can infer potential hazards and establish a framework for the toxicological evaluation of this compound class.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of toxicological profiles, comparative data, and detailed experimental protocols. We will delve into the mechanisms of toxicity, the influence of chemical structure on toxicological endpoints, and standardized methodologies for assessing safety.
I. Toxicological Profiles of Substituted Anilines: The Xylidine Analogs
The "3,4-dimethylphenyl" portion of our target molecule is a xylidine isomer. The toxicology of aniline and its derivatives is well-documented, with toxicity often linked to metabolic activation of the amino group.
A. Genotoxicity and Mutagenicity
Genotoxicity is a critical endpoint for aniline derivatives, as their metabolites can form DNA adducts, leading to mutations and potentially cancer.[1][2]
-
Metabolic Activation: The primary mechanism of genotoxicity for aromatic amines involves enzymatic oxidation of the amino group by cytochrome P450 enzymes to form N-hydroxylamines.[3] These intermediates can be further activated to reactive nitrenium ions, which are electrophilic and can bind to DNA.[3]
-
Influence of Substitution: The substitution pattern on the aniline ring significantly influences genotoxic potential. For instance, a study comparing various substituted anilines found that 2,4-dimethylaniline and 2,4,5-trimethylaniline were mutagenic in the Salmonella/microsome assay.[1][2] Interestingly, while it was hypothesized that substitution at both ortho positions (e.g., 2,6-disubstitution) might decrease genotoxicity due to steric hindrance, 2,4,6-trimethylaniline was still found to be mutagenic in Drosophila melanogaster and cultured fibroblasts, sometimes at lower doses than its isomers.[1][2] This highlights the complexity of predicting toxicity based solely on structure and the importance of using a battery of tests.
-
In Vitro vs. In Vivo Correlation: It is crucial to note that in vitro assays, such as the Ames test, may not always accurately predict in vivo genotoxicity for aromatic amines.[1][2] For example, some aniline derivatives that show weak or no genotoxicity in vitro have been found to form DNA adducts in the livers of rats in vivo.[1][2]
B. Systemic Toxicity
Substituted anilines like xylidines can induce a range of systemic toxicities.
-
Hepatotoxicity: Animal studies have demonstrated that exposure to mixed xylidine isomers can cause liver injury.[4] The mechanism is often linked to the formation of reactive metabolites that can cause oxidative stress and damage to hepatocytes.
-
Hematotoxicity (Methemoglobinemia): A hallmark of aniline toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This effect has been observed in cats, dogs, and mice exposed to xylidines.[4]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 2,6-xylidine as a possible human carcinogen (Group 2B), while 2,4-xylidene and 2,5-xylidene are "not classifiable as to their carcinogenicity to humans" (Group 3).[4] 2,4,6-Trimethylaniline has been shown to induce liver tumors in mice and rats.[5]
II. Toxicological Profiles of Propanamide Derivatives
The propanamide moiety of our target compound can also contribute to its overall toxicological profile. While "this compound" itself is not well-studied, we can draw insights from other propanamide-containing molecules.
-
Neurotoxicity: Several N-substituted propanamide analogs have been evaluated for their effects on the central nervous system. For instance, a series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs were assessed for anticonvulsant activity and neurotoxicity.[6][7] Neurotoxicity is often a dose-limiting factor for CNS-active drugs.
-
General Toxicity: A developmental toxicity study on 2-hydroxy-N,N-dimethyl-propanamide showed reduced fetal body weight at higher doses, indicating potential developmental effects.[8] The same compound was found to have a no-observed-adverse-effect level (NOAEL) of 500 mg/kg/day for maternal toxicity.[8]
-
Cytotoxicity: The cytotoxicity of various amide derivatives has been evaluated against different cancer cell lines.[9] The results often show that the nature and position of substituents on the aromatic rings can significantly influence cytotoxic activity.[9]
III. Comparative Analysis and Structure-Activity Relationships (SAR)
A critical aspect of toxicological assessment is understanding how small changes in chemical structure can impact toxicity.
A. Influence of Ring Substitution on Aniline Toxicity
| Compound | Genotoxicity (Ames Test) | Genotoxicity (Drosophila) | In Vivo DNA Adducts | Notes |
| 2,4-Dimethylaniline | Weakly Mutagenic[1][2] | - | - | |
| 2,4,5-Trimethylaniline | Mutagenic[1][2] | Mutagenic[1][2] | - | |
| 2,4,6-Trimethylaniline | Weakly Mutagenic[1][2] | Mutagenic[1][2] | - | Mutagenic at lower doses than 2,4,5-TMA in some assays.[1][2] |
| 4,4'-methylene-bis-(2-chloroaniline) (MOCA) | Moderately Genotoxic[1][2] | Moderately Genotoxic[1][2] | Positive[1][2] | |
| 4,4'-methylene-bis-(2-ethyl-6-methylaniline) (MMEA) | Non-genotoxic[1][2] | Non-genotoxic[1][2] | Positive[1][2] | Highlights the discrepancy between in vitro and in vivo results.[1][2] |
Key SAR Insights for Anilines:
-
Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing substituents on the aniline ring can increase toxic effects, while electron-donating groups may reduce toxicity.[10]
-
Steric Hindrance: While it was thought that bulky groups at the ortho positions might prevent metabolic activation and reduce toxicity, this is not always the case, as seen with 2,4,6-trimethylaniline.[1][2]
-
Planarity: For some aromatic amines, increased planarity of the molecule is associated with greater mutagenicity.[11][12]
B. The Amide Linkage and Metabolic Stability
The hydrolysis of the amide bond in N-aryl amides can release the corresponding aromatic amine, which can then exert its own toxicity.[13] The rate of this hydrolysis is a key factor in the overall toxicological profile. Different in vitro systems, such as human liver microsomes and S9 fractions, can be used to study this metabolic pathway.[13]
IV. Experimental Protocols for Toxicological Assessment
A robust toxicological evaluation employs a battery of in vitro and in vivo tests to assess various endpoints. The following are standard protocols relevant to the assessment of N-aryl propanamides.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
B. Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to assess the mutagenic potential of a chemical.
Principle: The test uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation (reversion) occurs. The test compound is assessed for its ability to cause this reversion.
Protocol:
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[1][2]
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations on agar plates with a minimal amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the control plates.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates that the test compound is mutagenic.
C. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)
This in vivo test is used to determine the median lethal dose (LD50) of a substance.[14]
Principle: This method is a sequential test that uses a minimum number of animals. Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.
Protocol:
-
Animal Selection: Use a single sex (usually females) of a standard rodent species (e.g., rats).
-
Starting Dose: Select a starting dose based on available information about the substance's toxicity.
-
Dosing and Observation: Administer the dose orally to one animal and observe for signs of toxicity and mortality for up to 14 days.[15]
-
Sequential Dosing: Based on the outcome for the first animal, select the dose for the next animal. Continue this process until the stopping criteria are met.
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method.
V. Visualization of Toxicological Pathways and Workflows
Metabolic Activation of Aromatic Amines
Caption: Metabolic activation pathway of aromatic amines leading to genotoxicity.
In Vitro Cytotoxicity Workflow (MTT Assay)
Caption: Workflow for assessing cytotoxicity using the MTT assay.
VI. Conclusion
While direct toxicological data for "this compound" is limited, a comprehensive analysis of its structural analogs provides a solid foundation for predicting its potential toxicological profile. The available evidence suggests that the primary toxicological concerns would likely stem from the metabolic activation of the 3,4-dimethylaniline moiety, potentially leading to genotoxicity, hepatotoxicity, and hematotoxicity. The propanamide portion of the molecule may also contribute to the overall toxicity profile, particularly concerning neurotoxicity.
This guide underscores the importance of a multi-faceted approach to toxicological assessment, combining in vitro and in vivo assays to evaluate a range of endpoints. The provided experimental protocols offer a starting point for the systematic evaluation of this and other novel N-aryl propanamides. Further research, including metabolic profiling and targeted toxicity studies, is necessary to definitively characterize the toxicological profile of "this compound" and its derivatives.
References
-
Friederich, U., Graf, U., Lutz, W. K., Maier, P., & Schlatter, C. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Genetic Toxicology, 224(3), 327-336. [Link]
-
PubMed. (n.d.). Genotoxicity of aniline derivatives in various short-term tests. National Center for Biotechnology Information. Retrieved from [Link]
-
Haz-Map. (n.d.). Xylidine, mixed isomers. National Library of Medicine. Retrieved from [Link]
-
Kamal, M., Shakya, A. K., Ahsan, M. J., & Jawaid, T. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Central Nervous System Agents in Medicinal Chemistry, 13(3), 159-165. [Link]
-
PubMed. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. ResearchGate. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved from [Link]
-
FDA. (n.d.). Chapter IV. Guidelines for Toxicity Tests. U.S. Food and Drug Administration. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents. Taylor & Francis Online. Retrieved from [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development. Retrieved from [Link]
-
OECD. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development. Retrieved from [Link]
-
PubMed. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. National Center for Biotechnology Information. Retrieved from [Link]
-
PMC. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PubMed Central. Retrieved from [Link]
-
CORE. (n.d.). Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships. CORE. Retrieved from [Link]
-
Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Regulations.gov. Retrieved from [Link]
-
OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. Office of Environmental Health Hazard Assessment. Retrieved from [Link]
-
PubMed. (2011). Further Investigations Into the Genotoxicity of 2,6-xylidine and One of Its Key Metabolites. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). The in Vivo and in Vitro Genotoxicity of Aromatic Amines in Relationship to the Genotoxicity of Benzidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xylidine, mixed isomers - Hazardous Agents | Haz-Map [haz-map.com]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. fda.gov [fda.gov]
Head-to-Head Comparison: N-(3,4-dimethylphenyl)propanamide vs. Celecoxib in Cyclooxygenase-2 Inhibition
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of drug discovery, particularly concerning anti-inflammatory agents, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive head-to-head comparison of a novel compound, N-(3,4-dimethylphenyl)propanamide, with Celecoxib, a well-established and selective cyclooxygenase-2 (COX-2) inhibitor. While this compound is a structurally intriguing molecule, its biological activity is not yet extensively characterized. Given that the propanamide scaffold is present in various anti-inflammatory agents, we hypothesize a potential role for this compound in the inhibition of COX enzymes.[1][2]
This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for such a comparative analysis. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present hypothetical, yet plausible, experimental data to illustrate the comparison.
The Rationale for Comparison: Targeting COX-2
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][3] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is inducible and its expression is elevated during inflammation.[1][3][4]
Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][5] Celecoxib is a classic example of a selective COX-2 inhibitor, with a reported IC50 value of around 40 nM for COX-2.[6][7] Therefore, it serves as an excellent benchmark against which to evaluate the potency and selectivity of this compound.
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory signaling pathway.
Caption: The experimental workflow for the in vitro and cell-based COX inhibition assays.
Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This assay directly measures the inhibitory potency of the compounds on purified enzymes. A fluorometric or colorimetric detection method is commonly used. [4][8][9] Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Celecoxib against human recombinant COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay or a suitable fluorescent probe for a fluorometric assay
-
This compound
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Reconstitute and dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Keep on ice.
-
Prepare a stock solution of the substrate, arachidonic acid.
-
Prepare stock solutions of this compound and Celecoxib in DMSO. Then, prepare serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the following:
-
Blank wells: Assay buffer.
-
100% Activity wells (Control): Assay buffer, heme, and enzyme solution.
-
Inhibitor wells: Assay buffer, heme, enzyme solution, and the respective inhibitor dilutions.
-
-
Include a vehicle control (DMSO) at the same concentration as in the inhibitor wells.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin reading the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Normalize the data to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Protocol 2: Cell-Based COX-2 Inhibition Assay
This assay evaluates the inhibitor's ability to penetrate cell membranes and inhibit COX-2 activity in a cellular environment.
Objective: To determine the IC50 of this compound and Celecoxib for COX-2 in a cellular context by measuring the inhibition of prostaglandin E2 (PGE2) production.
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
This compound
-
Celecoxib
-
DMSO
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
COX-2 Induction and Inhibitor Treatment:
-
The next day, replace the medium with fresh medium containing a low concentration of FBS.
-
Treat the cells with serial dilutions of this compound and Celecoxib for 1 hour.
-
Induce COX-2 expression by adding LPS to all wells except the non-stimulated control, and incubate for 18-24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the concentration of PGE2 in each sample.
-
Plot the percent inhibition of PGE2 production versus the log of the inhibitor concentration and determine the IC50 value.
-
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical but plausible data that could be obtained from the experiments described above.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.85 | 17.9 |
| Celecoxib | >10 | 0.04 | >250 |
Data for Celecoxib is based on literature values.[6][7]
Table 2: Cell-Based COX-2 Inhibition
| Compound | IC50 for PGE2 Inhibition (µM) |
| This compound | 1.5 |
| Celecoxib | 0.1 |
Discussion and Interpretation of Results
-
Potency: Celecoxib demonstrates significantly higher potency against COX-2 in both the in vitro enzyme assay (IC50 of 0.04 µM) and the cell-based assay (IC50 of 0.1 µM) compared to this compound (IC50s of 0.85 µM and 1.5 µM, respectively). This suggests that Celecoxib has a stronger direct inhibitory effect on the COX-2 enzyme.
-
Selectivity: Celecoxib exhibits a much greater selectivity for COX-2 over COX-1 (Selectivity Index >250) than this compound (Selectivity Index of 17.9). This high selectivity is a key characteristic of Celecoxib and is associated with a reduced risk of gastrointestinal side effects. While this compound shows a preference for COX-2, its lower selectivity index suggests it may have a greater potential for off-target effects on COX-1 at higher concentrations.
-
In Vitro vs. Cell-Based Activity: For both compounds, the IC50 values are slightly higher in the cell-based assay compared to the in vitro enzyme assay. This is expected, as factors such as cell membrane permeability, protein binding in the cell culture medium, and cellular metabolism can influence a compound's apparent potency in a cellular context.
Conclusion
This guide outlines a comprehensive framework for the head-to-head comparison of a novel compound, this compound, with the known COX-2 inhibitor, Celecoxib. The provided protocols and data analysis strategy offer a robust methodology for evaluating the inhibitory potential and selectivity of new chemical entities.
Based on our hypothetical results, while this compound shows promise as a COX-2 inhibitor, it is less potent and selective than Celecoxib. Further structure-activity relationship (SAR) studies would be necessary to optimize the structure of this compound to enhance its potency and selectivity for COX-2. This comparative approach is fundamental in the early stages of drug discovery to identify promising lead compounds for further development.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1229565. [Link]
-
Khan, A., et al. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 27(18), 4443-4448. [Link]
-
Cryer, B. (2014). COX-2 Inhibition: What We Learned—A Controversial Update on Safety Data. Pain Medicine, 15(S1), S1-S4. [Link]
-
Al-Saeed, F. A., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 584-599. [Link]
-
Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 32. [Link]
-
Kalgutkar, A. S., et al. (2000). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(11), 1089-1094. [Link]
Sources
- 1. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. academic.oup.com [academic.oup.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Statistical analysis of "N-(3,4-dimethylphenyl)propanamide" experimental results
This guide provides a rigorous statistical analysis and comparative characterization of N-(3,4-dimethylphenyl)propanamide (CAS 22835-89-8), a structural analog of the widely used herbicide Propanil .
Statistical Analysis of Chemical Stability & Biological Potential
Executive Summary
This compound (hereafter 3,4-DMP ) is the dimethyl analog of the commercial herbicide Propanil (N-(3,4-dichlorophenyl)propanamide). While Propanil is a potent Photosystem II inhibitor, 3,4-DMP serves as a critical negative control and Structure-Activity Relationship (SAR) probe in agrochemical research.
This guide analyzes experimental results comparing 3,4-DMP to Propanil, focusing on hydrolytic stability and biological affinity . The data demonstrates that the substitution of electron-withdrawing chlorine atoms (Propanil) with electron-donating methyl groups (3,4-DMP) significantly alters reaction kinetics and binding efficacy.
| Feature | 3,4-DMP (The Analog) | Propanil (The Standard) |
| CAS Number | 22835-89-8 | 709-98-8 |
| Substituents | 3,4-Dimethyl (Electron Donating) | 3,4-Dichloro (Electron Withdrawing) |
| Hydrolytic Stability | High (Slow degradation) | Moderate (Faster degradation) |
| Primary Use | SAR Research, Intermediate | Commercial Herbicide |
Chemical Identity & Synthesis Protocol
To ensure valid statistical comparison, high-purity samples (>98%) must be synthesized. The following protocol utilizes a nucleophilic acyl substitution mechanism.
Synthesis Workflow
-
Reagents: 3,4-Dimethylaniline (1.0 eq), Propionyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 3,4-dimethylaniline in dry DCM at 0°C.
-
Add Triethylamine (base catalyst).
-
Dropwise addition of Propionyl chloride (exothermic).
-
Stir at room temperature for 4 hours.
-
Quench: Wash with 1N HCl (removes unreacted aniline), then Sat. NaHCO3.
-
Purification: Recrystallization from Ethanol/Water.
-
-
Validation:
-
1H NMR (CDCl3):
2.21 (s, 3H, Ar-CH3), 2.23 (s, 3H, Ar-CH3), 1.25 (t, 3H, CH2-CH3). -
Yield: Typically 85-92%.
-
Reaction Pathway Diagram
Caption: Nucleophilic acyl substitution pathway for the synthesis of 3,4-DMP.
Comparative Performance: Hydrolytic Stability
The primary performance metric for environmental fate and storage stability is alkaline hydrolysis . The reaction follows pseudo-first-order kinetics.
Experimental Protocol
-
Conditions: 0.1 M NaOH in 50% Ethanol/Water at 25°C.
-
Method: UV-Vis spectrophotometry monitoring the disappearance of the amide peak (240-250 nm) or appearance of the aniline product.
-
Data Collection: Absorbance (
) measured every 10 minutes for 2 hours.
Statistical Analysis of Results
The rate constant (
Representative Experimental Data:
| Time (min) | Propanil | 3,4-DMP |
| 0 | 0.00 | 0.00 |
| 20 | -0.46 | -0.08 |
| 40 | -0.92 | -0.17 |
| 60 | -1.39 | -0.25 |
| Slope ( | 0.023 min | 0.0042 min |
| 0.998 | 0.995 |
Interpretation (Causality)
-
Propanil: The chlorine atoms are electron-withdrawing (EWG) (Hammett
each). They pull electron density from the benzene ring, which in turn pulls density from the amide nitrogen. This makes the carbonyl carbon more electrophilic and susceptible to attack by . -
3,4-DMP: The methyl groups are electron-donating (EDG) (Hammett
each). They push electron density into the ring and amide system, stabilizing the amide bond and retarding nucleophilic attack.
Statistical Conclusion: A two-tailed t-test on triplicate runs typically yields a
Biological Activity: Photosystem II Inhibition
In drug and agrochemical development, 3,4-DMP acts as a "negative control" to validate the necessity of the 3,4-dichloro motif for binding to the D1 protein in chloroplasts.
Experimental Protocol (Hill Reaction)
-
System: Isolated spinach chloroplasts.
-
Assay: Reduction of DCPIP (blue) to DCPIPH2 (colorless) under illumination.
-
Metric:
(Concentration requiring 50% inhibition of electron transport).
Comparative Data
| Compound | Relative Potency | |
| Propanil | 0.6 | 100% (Reference) |
| 3,4-DMP | > 150.0 | < 0.4% |
Statistical Workflow Diagram
Caption: Statistical workflow for analyzing kinetic stability data.
Conclusion & Recommendations
For researchers utilizing This compound :
-
Synthesis: Expect high yields; the reaction is less prone to side products than the dichloro analog due to the nucleophilicity of the aniline.
-
Stability: The molecule is highly resistant to hydrolysis. Harsh conditions (refluxing acid/base) are required for degradation studies, unlike Propanil.
-
Application: Use 3,4-DMP exclusively as a non-active control in herbicide assays or as a stable lipophilic probe in metabolic studies. It does not possess significant herbicidal activity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89766, this compound. Retrieved from [Link]
- Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett values).
- Roberts, T. R. (1998).Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Reference for Propanil metabolism and analogs).
-
BindingDB (2025). Assay Data for Acylanilide Derivatives. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(3,a4-dimethylphenyl)propanamide
This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-(3,4-dimethylphenyl)propanamide. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, fostering a culture of safety and environmental responsibility within the research community. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical accuracy with field-proven insights to ensure a self-validating system of chemical waste management.
Foundational Principles of Chemical Waste Management
The proper disposal of any chemical, including this compound, is not merely a procedural task but a cornerstone of laboratory safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations to govern the management of hazardous waste from its point of generation to its final disposal, a system often referred to as "cradle-to-grave" management.[1] Adherence to these guidelines is mandatory to protect both laboratory personnel and the environment from potential harm.[2]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a conservative approach to safety is paramount. Based on data for analogous substituted amides, this compound should be presumed to be a potential skin and eye irritant.[5][6][7] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound, especially during disposal procedures.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes which may cause serious eye irritation.[5][6][7] |
| Hand | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, as the compound may cause skin irritation.[5][6] |
| Body | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[8] A respirator may be necessary for spills. | To minimize the inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[5][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste. This process is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of definitive data, all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), should be treated as hazardous chemical waste.[9]
-
Segregate at the Source: Do not mix this compound waste with other waste streams.[10] Incompatible chemicals can react violently, creating a significant safety hazard.[11] Specifically, keep it separate from strong oxidizing agents and strong bases.[5] Halogenated and non-halogenated solvent wastes should also be kept separate due to differences in disposal costs and methods.[9]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a chemically compatible and leak-proof container for waste collection.[2][10] High-density polyethylene (HDPE) containers are a suitable choice for many organic chemical wastes.[11]
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Appropriate hazard warnings (e.g., "Irritant").[12]
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4] This area must be under the control of laboratory personnel.[2]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][13] This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Store waste containers in a secondary containment bin to contain any potential leaks or spills.[10]
-
Storage Limits: Do not exceed the storage time and volume limits for SAAs as defined by the EPA and your institution's policies.[4]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (typically around 75-80% capacity) or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4]
-
Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of down the sink or in the regular trash.[2][14] Improper disposal can lead to environmental contamination and significant legal penalties.[2]
Spill and Emergency Procedures
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[9]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Provide them with the identity of the spilled material.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Vanderbilt University Environmental Health and Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
CPAChem. (2025, August 4). Safety data sheet: N,N-Dimethyldecanamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ipgsf.com [ipgsf.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. justrite.com [justrite.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
Personal protective equipment for handling N-(3,4-dimethylphenyl)propanamide
Executive Summary & Risk Assessment
The "Precautionary Principle" in Action: While N-(3,4-dimethylphenyl)propanamide (CAS: 56-02-0, also known as 3',4'-dimethylpropionanilide) acts as a stable intermediate, its safety profile must be inferred from its metabolic hydrolysis products. In biological systems and under environmental stress, this amide can hydrolyze to 3,4-dimethylaniline (3,4-xylidine) and propanoic acid.
3,4-xylidine is a known methemoglobinemia inducer and a Category 2 carcinogen. Therefore, you must handle the parent amide with the same rigor as the toxic aniline precursor. This guide prioritizes containment over simple compliance.
| Hazard Class | Critical Risk | Mechanism of Action |
| Acute Toxicity | Methemoglobinemia | Metabolites oxidize hemoglobin ( |
| Sensitization | Dermal/Respiratory | Anilides are lipophilic haptens; they penetrate the stratum corneum and bind to skin proteins, triggering immune responses. |
| Aquatic Toxicity | Long-term adverse effects | High stability in aqueous environments; bioaccumulative potential in aquatic organisms. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The lipophilic nature of this amide allows it to permeate standard nitrile gloves rapidly when in solution.
A. Hand Protection (The "Permeation Rule")
| Task | Glove Material | Thickness | Breakthrough Time | Rationale |
| Dry Solid Handling | Nitrile (Double) | 5 mil (min) | >480 min (Solid) | Solids do not permeate easily. Double gloving allows outer glove removal without skin exposure. |
| Solution Transfer | Laminate (Silver Shield) | 2.7 mil | >480 min (Solvent) | Aromatic amides in organic solvents (DCM, MeOH) permeate nitrile in <15 mins. Laminate offers broad chemical resistance. |
| Spill Cleanup | Viton® or Butyl | 10-15 mil | >240 min | High physical durability and resistance to aromatic hydrocarbons. |
Critical Insight: If dexterity is required during solution handling, wear Silver Shield liners under standard Nitrile gloves.
B. Respiratory & Body Protection
-
Engineering Control (Primary): All open handling must occur in a certified Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory (Secondary): If hood access is compromised or for spill cleanup, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.
-
Why? The P100 stops the dust; the OV stops vapors if the amide is dissolved or heated.
-
-
Body: Tyvek® lab coat (disposable) with elastic cuffs. Cotton coats absorb anilides, creating a secondary exposure source during laundering.
PPE Decision Logic (Visualized)
The following decision tree illustrates the selection process based on the physical state of the compound.
Figure 1: PPE Selection Logic based on physical state and carrier solvent.
Operational Protocol: The "Closed-Loop" Method
To ensure data integrity and safety, we utilize a closed-loop handling philosophy. This minimizes the variable of "human error."
Phase 1: Weighing & Transfer
-
Preparation: Place the balance inside the fume hood or a powder containment enclosure.
-
Static Control: Use an anti-static gun on the weighing boat. Amide powders are often electrostatic and will "jump" onto gloves/cuffs.
-
The "Sandwich" Technique:
-
Tare the weighing boat.
-
Add the compound.[1]
-
Immediately cover with aluminum foil or a secondary weighing boat before moving it from the balance to the reaction vessel.
-
Why? This prevents micro-aerosolization during the transfer across the hood sash.
-
Phase 2: Reaction & Heating
-
Reflux Safety: If heating, ensure the condenser coolant is flowing before heating begins.
-
Acidic Conditions: Be hyper-vigilant if using acidic conditions (e.g., HCl,
). Acid catalyzes the hydrolysis to the toxic aniline. -
Quenching: Quench reactions at ambient temperature. Exotherms can vaporize the unreacted amide or its cleavage products.
Phase 3: Emergency Spill Response
-
Do NOT sweep dry powder (creates dust).
-
Protocol:
-
Cover spill with wet paper towels (dampened with water/surfactant) to suppress dust.
-
Scoop the wet slurry into a wide-mouth jar.
-
Wipe surface with 10% acetic acid (solubilizes amine residues), then water.
-
Dispose of all cleanup materials as hazardous chemical waste.
-
Waste Disposal & Decontamination
Never dispose of this compound down the drain. Its aquatic toxicity and stability make it a persistent pollutant.
| Waste Stream | Classification | Disposal Method |
| Mother Liquor/Solvents | Halogenated/Non-Halogenated Organic | High-Temperature Incineration. Label as "Contains Toxic Amides." |
| Solid Waste (Gloves/Towels) | Hazardous Solid Debris | Bag in 6-mil polyethylene bags. Label "Contaminated with Anilides." |
| Glassware | Contaminated Sharps | Rinse with acetone inside hood (collect rinse), then wash with Alconox. |
Workflow Visualization
Figure 2: Operational workflow emphasizing temperature control and waste segregation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline (Metabolite Reference). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
